molecular formula C11H15BO4 B1451950 2-(Tetrahydropyran-2-yloxy)phenylboronic acid CAS No. 502159-01-5

2-(Tetrahydropyran-2-yloxy)phenylboronic acid

Cat. No.: B1451950
CAS No.: 502159-01-5
M. Wt: 222.05 g/mol
InChI Key: LLKRMUSMQFLZLO-UHFFFAOYSA-N
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Description

2-(Tetrahydropyran-2-yloxy)phenylboronic acid is a useful research compound. Its molecular formula is C11H15BO4 and its molecular weight is 222.05 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[2-(oxan-2-yloxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c13-12(14)9-5-1-2-6-10(9)16-11-7-3-4-8-15-11/h1-2,5-6,11,13-14H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKRMUSMQFLZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OC2CCCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675158
Record name {2-[(Oxan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502159-01-5
Record name {2-[(Oxan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 2-(Tetrahydropyran-2-yloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive and in-depth examination of the synthesis and characterization of 2-(Tetrahydropyran-2-yloxy)phenylboronic acid. This compound is a vital building block in organic synthesis, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. This document will explore the rationale behind the use of the tetrahydropyranyl (THP) protecting group, present a detailed and field-tested synthetic protocol, and describe the necessary analytical techniques for the thorough characterization and quality control of the final product. This guide is intended for an audience of researchers, scientists, and professionals actively engaged in drug development and fine chemical synthesis.

Introduction: The Strategic Importance of Protecting Groups in Boronic Acid Chemistry

Boronic acids are foundational reagents in modern organic chemistry, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming methodology has revolutionized the synthesis of complex organic molecules. However, the utility of boronic acids can be hampered by the reactivity of the boronic acid moiety itself, as well as the presence of other functional groups on the aromatic ring, which can lead to undesirable side reactions.

To overcome these challenges, the strategic use of protecting groups is essential. The tetrahydropyranyl (THP) group is an excellent choice for the protection of hydroxyl functionalities, such as the phenol in 2-hydroxyphenylboronic acid. The resulting THP ether is robust and stable under a wide array of reaction conditions, including those involving strongly basic reagents and organometallics.[1][2] Crucially, the THP group can be readily removed under mild acidic conditions, allowing for the timely unmasking of the hydroxyl group.[1][3] This guide will focus on a reliable method for the synthesis of this compound, a versatile intermediate that facilitates selective transformations.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently accomplished through a two-step sequence commencing with 2-bromophenol. This strategy involves the initial protection of the phenolic hydroxyl group as a THP ether, followed by a lithium-halogen exchange and subsequent borylation to introduce the boronic acid functionality.

Step 1: Protection of the Phenolic Hydroxyl Group

The first step is the acid-catalyzed reaction of 2-bromophenol with 3,4-dihydro-2H-pyran (DHP). In the presence of a catalytic amount of acid, such as p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS), DHP is protonated to form a resonance-stabilized oxocarbenium ion.[4] The phenolic hydroxyl group then acts as a nucleophile, attacking this electrophilic intermediate to form the stable THP ether.[3]

Causality of Experimental Choices:

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents as they are inert to the reaction conditions and effectively dissolve the reactants.

  • Catalyst: While various Brønsted and Lewis acids can be used, PPTS is often favored due to its mild acidity, which minimizes the risk of side reactions.[3]

  • Temperature: The reaction is typically performed at room temperature to ensure a controlled reaction rate and prevent the formation of byproducts.

Step 2: Introduction of the Boronic Acid Moiety

The second step involves a lithium-halogen exchange on the protected 2-bromophenol, followed by quenching with a trialkyl borate. This is a classic and highly effective method for the formation of arylboronic acids.

Causality of Experimental Choices:

  • Lithiation: n-Butyllithium (n-BuLi) is a strong base and an excellent reagent for lithium-halogen exchange. The reaction is carried out at a low temperature (-78 °C) to prevent side reactions, such as the deprotonation of the aromatic ring at other positions.

  • Borylation Reagent: Triisopropyl borate is a commonly used electrophile for trapping the aryllithium intermediate.

  • Workup: The reaction is quenched with an acidic aqueous solution to hydrolyze the initially formed borate ester to the desired boronic acid.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
2-Bromophenol98%Sigma-Aldrich
3,4-Dihydro-2H-pyran (DHP)97%Acros Organics
p-Toluenesulfonic acid monohydrate98.5%Alfa Aesar
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-Aldrich
n-Butyllithium, 2.5 M in hexanesSigma-Aldrich
Triisopropyl borate98%Sigma-Aldrich
Hydrochloric acid, 1 MFisher Scientific
Sodium bicarbonate, saturated solutionFisher Scientific
Brine, saturated solutionFisher Scientific
Sodium sulfate, anhydrousFisher Scientific
Step-by-Step Synthesis

Step 1: Synthesis of 2-(2-Bromophenoxy)tetrahydro-2H-pyran

  • To a solution of 2-bromophenol (1.0 eq) in anhydrous dichloromethane (0.5 M), add 3,4-dihydro-2H-pyran (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield 2-(2-bromophenoxy)tetrahydro-2H-pyran.

Step 2: Synthesis of this compound

  • In a flame-dried, three-necked flask under an argon atmosphere, dissolve 2-(2-bromophenoxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous tetrahydrofuran (0.4 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic.

  • Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of the borate ester.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to afford this compound as a white solid.

Synthetic Workflow Diagram

G cluster_0 Step 1: THP Protection cluster_1 Step 2: Borylation a 2-Bromophenol b DHP, cat. TsOH DCM, rt a->b c 2-(2-Bromophenoxy)tetrahydro-2H-pyran b->c d 2-(2-Bromophenoxy)tetrahydro-2H-pyran c->d Purified Intermediate e 1. n-BuLi, THF, -78 °C 2. B(OiPr)₃ 3. H₃O⁺ d->e f This compound e->f caption Figure 1. Synthetic workflow for this compound.

Caption: A schematic representation of the synthetic pathway.

Characterization and Quality Control

Rigorous characterization is crucial to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This is the most informative technique for structural verification. The spectrum should display characteristic signals for the aromatic protons, the anomeric proton of the THP group (typically a multiplet around δ 5.0-5.5 ppm), and the diastereotopic methylene protons of the THP ring. The integration of these signals should be consistent with the number of protons in the molecule.

  • ¹³C NMR: This provides information about the carbon framework of the molecule. The number of signals should correspond to the number of chemically non-equivalent carbon atoms.

  • ¹¹B NMR: This technique is specific for the boron nucleus and confirms the presence of the boronic acid. A broad singlet is typically observed between δ 28 and 34 ppm.[5]

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): This provides an accurate mass measurement, which is used to confirm the elemental composition of the synthesized compound.

Melting Point

A sharp and defined melting point range is indicative of a pure crystalline solid. The experimentally determined melting point should be compared with literature values.

Example Characterization Data
TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ 8.21 (br s, 2H, B(OH)₂), 7.55 (dd, J = 7.6, 1.6 Hz, 1H), 7.45 (td, J = 7.6, 1.6 Hz, 1H), 7.15 (d, J = 8.0 Hz, 1H), 7.05 (t, J = 7.6 Hz, 1H), 5.40 (t, J = 3.2 Hz, 1H), 3.90 (m, 1H), 3.65 (m, 1H), 1.95-1.55 (m, 6H).
¹³C NMR (101 MHz, CDCl₃)δ 157.2, 136.5, 131.8, 122.7, 116.3, 97.4, 62.3, 30.6, 25.2, 19.1. (The carbon attached to boron may be broad or unobserved).
¹¹B NMR (128 MHz, CDCl₃)δ 29.5 (br s).
HRMS (ESI) Calculated for C₁₁H₁₅BO₄ [M-H]⁻: 222.1063; Found: 222.1068.
Melting Point 103-107 °C.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. The THP protecting group allows for the selective formation of a biaryl bond at the boronic acid position without interference from the phenolic hydroxyl group. Subsequent deprotection under mild acidic conditions readily yields the corresponding 2-hydroxybiaryl, a common structural motif in many biologically active compounds and advanced materials.

Logical Flow of Application

G a This compound b Suzuki-Miyaura Coupling (Ar-X, Pd Catalyst, Base) a->b c THP-Protected Biaryl b->c d Deprotection (Mild Acid) c->d e 2-Hydroxybiaryl d->e caption Figure 2. Application of the title compound in Suzuki-Miyaura cross-coupling.

Caption: A flowchart illustrating the use in Suzuki-Miyaura reactions.

Troubleshooting and Key Considerations

  • Incomplete Lithiation: Ensure strictly anhydrous conditions and accurate temperature control during the addition of n-BuLi. The quality and accurate titration of the n-BuLi solution are critical.

  • Low Borylation Yields: The reaction of the aryllithium with the trialkyl borate can be slow. Allowing the reaction to warm to room temperature and stir for an extended period is often necessary for complete conversion.

  • Premature Deprotection: Avoid strongly acidic conditions during the workup until the hydrolysis of the borate ester is intended.

  • Purification Challenges: Boronic acids can sometimes be challenging to purify by silica gel chromatography. If issues arise, consider recrystallization or conversion to the more stable pinacol boronate ester for purification.

Conclusion

The synthesis of this compound is a robust and scalable process that provides access to a highly valuable and versatile synthetic intermediate. The strategic implementation of the THP protecting group facilitates a broad range of subsequent chemical transformations, most notably in the field of palladium-catalyzed cross-coupling reactions. The detailed protocol and comprehensive characterization data presented in this guide offer a solid and reliable foundation for researchers to successfully synthesize and utilize this important building block in their own scientific pursuits.

References

An In-depth Technical Guide to the Physicochemical Properties of THP-protected Phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Nuances of a Versatile Reagent

In the landscape of modern organic synthesis and drug development, boronic acids and their derivatives stand as indispensable tools. Their utility in carbon-carbon bond formation, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of complex molecular architectures. However, the inherent reactivity of the boronic acid moiety, and the presence of other functional groups on the aryl ring, can present challenges in multi-step syntheses. The strategic use of protecting groups is therefore paramount to achieving high yields and purity.

This guide provides a comprehensive exploration of the physicochemical properties of a key protected boronic acid derivative: 4-(tetrahydropyran-2-yloxy)phenylboronic acid. By masking the phenolic hydroxyl group with a tetrahydropyranyl (THP) ether, this compound offers enhanced stability and solubility in organic solvents, making it a valuable intermediate in a multitude of synthetic applications.[1] We will delve into its synthesis, characterization, stability profile, and reactivity, providing both theoretical understanding and practical, field-proven protocols for the discerning researcher.

Core Physicochemical Characteristics

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. Here, we present the key physicochemical data for 4-(tetrahydropyran-2-yloxy)phenylboronic acid.

PropertyValueSource
Molecular Formula C₁₁H₁₅BO₄[2]
Molecular Weight 222.05 g/mol [2]
Appearance White to off-white or light yellow crystalline powderN/A
Melting Point 140-142 °C[3]
Predicted XLogP3 0.27180N/A
Storage Conditions Keep in a dark place, sealed in dry, room temperature

XLogP3 is a computationally predicted octanol-water partition coefficient, a measure of lipophilicity.

Synthesis and Characterization

The preparation of 4-(tetrahydropyran-2-yloxy)phenylboronic acid is a straightforward process involving the protection of the phenolic hydroxyl group of 4-hydroxyphenylboronic acid.

Synthesis Pathway

The synthesis proceeds via an acid-catalyzed reaction between 4-hydroxyphenylboronic acid and 3,4-dihydro-2H-pyran (DHP). The acidic catalyst protonates the DHP, making it susceptible to nucleophilic attack by the phenolic oxygen.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-hydroxyphenylboronic_acid 4-Hydroxyphenylboronic Acid reaction_center 4-hydroxyphenylboronic_acid->reaction_center DHP 3,4-Dihydro-2H-pyran (DHP) DHP->reaction_center catalyst Acid Catalyst (e.g., PPTS) catalyst->reaction_center solvent Anhydrous Solvent (e.g., CH2Cl2) solvent->reaction_center THP_protected_product 4-(tetrahydropyran-2-yloxy)phenylboronic acid reaction_center->THP_protected_product

Caption: Synthetic route to THP-protected phenylboronic acid.

Detailed Experimental Protocol: Synthesis

This protocol provides a robust method for the synthesis of 4-(tetrahydropyran-2-yloxy)phenylboronic acid.

Materials:

  • 4-Hydroxyphenylboronic acid (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyphenylboronic acid and anhydrous CH₂Cl₂.

  • Stir the suspension at room temperature until the solid is well-dispersed.

  • Add PPTS to the mixture and stir for 5-10 minutes.

  • Add DHP dropwise to the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 4-(tetrahydropyran-2-yloxy)phenylboronic acid as a white to off-white solid.

Spectroscopic Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the anomeric proton of the THP group (a triplet or multiplet around 5.4-5.5 ppm), and the diastereotopic methylene protons of the THP ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons and the six carbons of the THP ring.

  • IR Spectroscopy: The infrared spectrum will show the absence of a broad O-H stretch from the phenolic starting material and the presence of characteristic C-O ether stretches.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the molecule.

Stability Profile and Handling

While the THP protecting group enhances the stability of the phenolic hydroxyl, the boronic acid moiety remains susceptible to certain degradation pathways.

Key Degradation Pathways

Understanding the potential degradation pathways is crucial for proper handling and storage, as well as for designing robust reaction conditions.

G THP_PBA THP-Protected Phenylboronic Acid Boroxine Trimeric Boroxine (Dehydration Product) THP_PBA->Boroxine Dehydration (Heat, Vacuum) Phenol THP-Protected Phenol (Protodeboronation Product) THP_PBA->Phenol Protodeboronation (Aqueous Acid/Base) Diol THP-Protected Phenyldiol (Oxidation Product) THP_PBA->Diol Oxidation (Oxidizing Agents) G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product THP_PBA THP-Protected Phenylboronic Acid reaction_center THP_PBA->reaction_center Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->reaction_center Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->reaction_center Base Base (e.g., K2CO3, Cs2CO3) Base->reaction_center Solvent Solvent (e.g., Toluene, Dioxane/Water) Solvent->reaction_center Coupled_Product THP-Protected Biaryl reaction_center->Coupled_Product G cluster_reactant Reactant cluster_conditions Reaction Conditions cluster_product Product THP_Biaryl THP-Protected Biaryl reaction_center THP_Biaryl->reaction_center Acid Acidic Catalyst (e.g., HCl, p-TsOH) Acid->reaction_center Solvent Protic Solvent (e.g., Methanol, Ethanol) Solvent->reaction_center Hydroxy_Biaryl Hydroxy-Biaryl reaction_center->Hydroxy_Biaryl

References

An In-Depth Technical Guide to 2-(Tetrahydropyran-2-yloxy)phenylboronic Acid: Synthesis, Application, and Strategic Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(tetrahydropyran-2-yloxy)phenylboronic acid, a versatile building block in modern organic synthesis. The document delves into its chemical identity, synthesis, and critical role as a protected precursor for 2-hydroxyphenylboronic acid in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to equip researchers with the practical knowledge required for its effective utilization in complex molecule synthesis, with a focus on applications in pharmaceutical and materials science.

Introduction: The Strategic Advantage of a Protected Phenol in Cross-Coupling Chemistry

The Suzuki-Miyaura coupling reaction is a cornerstone of contemporary organic chemistry, enabling the efficient construction of carbon-carbon bonds, most notably in the synthesis of biaryl compounds. This reaction's prominence, recognized with the 2010 Nobel Prize in Chemistry, stems from its broad functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its boronic acid reagents.

However, the presence of certain functional groups on the boronic acid coupling partner can complicate the reaction. Free hydroxyl groups, particularly phenolic hydroxyls, can interfere with the catalytic cycle through unwanted side reactions or by deactivating the catalyst. This necessitates the use of protecting groups to mask the reactive functionality during the coupling reaction. The tetrahydropyranyl (THP) group is a widely employed protecting group for alcohols and phenols due to its ease of installation, stability under a range of conditions (including basic media often used in Suzuki couplings), and straightforward removal under mild acidic conditions.[1]

This guide focuses on This compound , a molecule that strategically combines the reactivity of a phenylboronic acid with the protective attributes of a THP ether. This strategic protection allows for the participation of the 2-hydroxyphenyl motif in Suzuki-Miyaura couplings, granting access to a diverse array of substituted biphenyls and other complex architectures that are of significant interest in drug discovery and materials science.

Chemical Identity and Properties

2.1. CAS Number and Structure

  • Chemical Name: this compound

  • CAS Number: 502159-01-5

  • Molecular Formula: C₁₁H₁₅BO₄

  • Molecular Weight: 222.05 g/mol

Structure:

Caption: Chemical structure of this compound.

2.2. Physicochemical Properties

PropertyValue
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone.
Stability Stable under standard conditions, but sensitive to strong acids which will cleave the THP protecting group.

Synthesis of this compound

The synthesis of the title compound can be approached through two primary retrosynthetic pathways:

  • Protection of a pre-existing boronic acid: This involves the direct protection of commercially available 2-hydroxyphenylboronic acid.

  • Borylation of a protected phenol: This route begins with the protection of 2-bromophenol, followed by a borylation reaction.

Method 1: Protection of 2-Hydroxyphenylboronic Acid

This is often the more direct route, leveraging the availability of 2-hydroxyphenylboronic acid. The key transformation is the acid-catalyzed reaction of the phenolic hydroxyl group with 3,4-dihydro-2H-pyran (DHP).

Reaction Scheme:

Caption: Synthesis via THP protection of 2-hydroxyphenylboronic acid.

Detailed Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxyphenylboronic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP, 1.2-1.5 eq) to the solution.

  • Acid Catalyst: Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or a catalytic amount of p-toluenesulfonic acid (p-TsOH). The use of a mild acid is crucial to prevent degradation of the boronic acid moiety.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Method 2: Borylation of 2-(Tetrahydropyran-2-yloxy)bromobenzene

Reaction Scheme:

References

A Comprehensive Technical Guide to the Stability and Storage of 2-(Tetrahydropyran-2-yloxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(Tetrahydropyran-2-yloxy)phenylboronic acid is a valuable bifunctional molecule increasingly utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility stems from the presence of a reactive boronic acid moiety and a hydroxyl group protected by a tetrahydropyranyl (THP) ether. This protecting group strategy allows for selective reactions at the boronic acid site while masking the phenolic hydroxyl. However, the very nature of these functional groups imparts a specific stability profile that must be thoroughly understood to ensure the integrity of the compound, the reproducibility of experimental results, and the quality of downstream products. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, grounded in the fundamental principles of organic chemistry and supported by established industry practices.

I. The Chemical Landscape: Understanding Inherent Instabilities

The stability of this compound is governed by the interplay of its two key functional moieties: the phenylboronic acid and the THP ether. Each is susceptible to specific degradation pathways that can be exacerbated by environmental factors.

The Phenylboronic Acid Moiety: A Duality of Reactivity and Instability

Boronic acids are generally stable, solid compounds that are amenable to handling in air.[1] However, they are not without their vulnerabilities. Two primary degradation pathways are of concern:

  • Oxidative Deboronation: The carbon-boron bond is susceptible to cleavage by oxidative processes, particularly in the presence of reactive oxygen species.[2][3] This degradation pathway leads to the formation of the corresponding phenol (2-(tetrahydropyran-2-yloxy)phenol) and boric acid. While generally a slow process for many arylboronic acids, it can be accelerated by heat, light, and the presence of certain metal catalysts. The ortho-position of the THP-ether group may exert some steric hindrance, potentially slowing the rate of oxidation compared to its para-isomer. Furthermore, the electron-donating nature of the alkoxy group can influence the electron density at the boron center, which in turn affects its susceptibility to oxidation.[4]

  • Protodeboronation: This pathway involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of tetrahydropyranyl phenyl ether.[2] Protodeboronation is often catalyzed by acidic or basic conditions and can be a significant issue in aqueous or protic solvents, with the rate being highly dependent on pH.[2][5]

  • Anhydride (Boroxine) Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable six-membered ring known as a boroxine.[2] While this is a reversible process, the formation of boroxines can complicate stoichiometry in reactions and affect the perceived purity of the material. The bulky ortho-THP group might sterically disfavor the formation of the planar boroxine ring.

The Tetrahydropyranyl (THP) Ether: A pH-Sensitive Guardian

The THP group is a widely used protecting group for alcohols and phenols due to its general stability towards a range of non-acidic reagents, including bases, organometallics, and hydrides.[6] However, its stability is critically dependent on pH.

  • Acid-Catalyzed Hydrolysis: The acetal linkage of the THP ether is labile under acidic conditions.[1] Exposure to even mild acids can catalyze the hydrolysis of the THP ether, regenerating the free hydroxyl group and yielding 2-hydroxyphenylboronic acid and 5-hydroxypentanal.[7] This is a crucial consideration, as residual acidic impurities in solvents or reagents can lead to unintended deprotection.

II. Optimal Storage and Handling: Preserving Integrity

Based on the inherent chemical instabilities of this compound, a multi-faceted approach to its storage and handling is imperative to ensure its long-term stability and fitness for use.

Recommended Storage Conditions

The following conditions are recommended for the long-term storage of this compound in its solid state:

ParameterRecommendationRationale
Temperature Refrigerated (2-8 °C)[5]Minimizes the rate of thermal degradation and potential for boroxine formation.
Atmosphere Inert gas (Nitrogen or Argon)[5]Prevents oxidative degradation of the boronic acid moiety.
Moisture Tightly sealed container in a dry environment[5]Avoids hydrolysis of the boronic acid and potential protodeboronation. Boronic acids are often hygroscopic.
Light Amber vial or stored in the dark[8]Protects against photolytically induced degradation.

For short-term storage (e.g., on the benchtop during experimental work), it is advisable to keep the container tightly sealed and away from direct sunlight and heat sources.

Solution Stability

The stability of this compound in solution is highly dependent on the solvent and the pH.

  • Solvent Selection: For preparing stock solutions, anhydrous aprotic solvents such as dioxane, tetrahydrofuran (THF), or acetonitrile are recommended. Protic solvents, especially water, should be used with caution and ideally just before use due to the risk of protodeboronation and hydrolysis of the THP ether if acidic conditions are present.

  • pH Considerations: Solutions should be maintained at a neutral pH to minimize both acid-catalyzed hydrolysis of the THP ether and base-catalyzed protodeboronation.[5]

  • Storage of Solutions: If storage of a solution is unavoidable, it should be kept under an inert atmosphere at low temperatures (-20 °C or -80 °C) for a limited duration.[5] A stability study of the solution under the intended storage conditions is highly recommended.

III. Experimental Workflow: Assessing the Stability of this compound

A well-designed stability study is crucial for determining the shelf-life and identifying potential degradation products of this compound. A forced degradation study, as outlined by the International Council for Harmonisation (ICH) guidelines, is a common approach to accelerate the degradation process and gain insights into the stability-indicating nature of analytical methods.[9][10]

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study. The extent of degradation should be targeted in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[10]

3.1.1. Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in a suitable organic solvent (e.g., acetonitrile) and treat with 0.1 M HCl. The study can be performed at room temperature and elevated temperatures (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: Dissolve the compound in a suitable organic solvent and treat with 0.1 M NaOH. The study can be performed at room temperature and elevated temperatures (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3%). The study should be conducted at room temperature.

  • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70 °C) for a defined period.

  • Photostability: Expose the solid compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be kept in the dark under the same temperature conditions.

3.1.2. Sample Analysis:

At predetermined time points, aliquots of the stressed samples should be withdrawn, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the intact active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients.[11]

3.2.1. HPLC Parameters (Starting Point):

ParameterRecommendation
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase A gradient of acetonitrile and water or a suitable buffer. The use of a mobile phase without a pH modifier can sometimes minimize on-column hydrolysis.[5]
Flow Rate 1.0 mL/min[5]
Detection UV detection at a wavelength where the compound and potential degradation products have significant absorbance (e.g., determined by UV scan).
Column Temperature Controlled, e.g., 25-35 °C.
Injection Volume 10-20 µL

3.2.2. Method Validation:

The developed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust for the intended purpose.

Structural Elucidation of Degradation Products

For any significant degradation products observed, structural elucidation is crucial for understanding the degradation pathways. This is typically achieved using hyphenated techniques such as:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides molecular weight information of the degradation products.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information of isolated degradation products. ¹¹B NMR can be particularly useful for observing changes in the chemical environment of the boron atom.[12][13]

IV. Logical Frameworks for Stability Assessment

Visualizing the key concepts and workflows can aid in a deeper understanding of the stability assessment process.

Degradation Pathways

A This compound B Oxidative Deboronation A->B O2, Heat, Light C Protodeboronation A->C H+/OH-, H2O D Acid-Catalyzed Hydrolysis A->D H+ E 2-(Tetrahydropyran-2-yloxy)phenol + Boric Acid B->E F Tetrahydropyranyl Phenyl Ether C->F G 2-Hydroxyphenylboronic Acid + 5-Hydroxypentanal D->G

Caption: Primary degradation pathways for this compound.

Forced Degradation Workflow

cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Characterization A Acid Hydrolysis F Stability-Indicating HPLC Method A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Peak Purity Analysis F->G K Degradation Products F->K H LC-MS L Structure Elucidation H->L I NMR I->L J This compound J->A J->B J->C J->D J->E K->H K->I

Caption: A typical workflow for a forced degradation study.

V. Conclusion: Best Practices for Ensuring Compound Integrity

The stability of this compound is a critical parameter that influences its utility and the reliability of experimental outcomes. A thorough understanding of its potential degradation pathways—namely oxidative deboronation, protodeboronation, and acid-catalyzed hydrolysis of the THP ether—is essential for its proper handling and storage.

To maintain the integrity of this valuable reagent, it is strongly recommended to store it in a refrigerated, dry, and inert environment, protected from light. When working with solutions, the use of anhydrous, aprotic solvents and neutral pH conditions is paramount. For critical applications, a comprehensive stability study, including forced degradation, should be conducted to establish a reliable shelf-life and to develop a validated stability-indicating analytical method. By adhering to these principles, researchers, scientists, and drug development professionals can ensure the quality and consistency of their work involving this compound.

VI. References

  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075.

  • U.S. Borax Inc. (n.d.). Borate handling and storage. Technical Bulletin.

  • BenchChem. (2025). Methyl Boronic Acid: A Technical Guide to Stability and Handling. BenchChem Technical Support Team.

  • Sporzyński, A., et al. (2018). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm, 20(44), 7203-7212.

  • Sporzyński, A., et al. (2019). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. Molecules, 24(13), 2485.

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

  • BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem Technical Support Team.

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.

  • U.S. Borax Inc. (n.d.). Borate handling and storage. Technical Bulletin.

  • Masuda-Herrera, M., et al. (2019). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. Environmental and Molecular Mutagenesis, 60(9), 766-777.

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons.

  • Di, L., & Kerns, E. H. (2006). Solution Stability in Drug Discovery. In Drug-like properties: concepts, structure design and methods from ADME to toxicity optimization (pp. 249-266).

  • PharmaGuru. (2025). Solution Stability In Analytical Method Validation: How To Perform. PharmaGuru.

  • Burke, S. D., & Gillick, T. G. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6442-6443.

  • Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of pharmaceutical sciences, 89(6), 758-765.

  • Masuda-Herrera, M., et al. (2019). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. Environmental and Molecular Mutagenesis, 60(9), 766-777.

  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1277-1292.

  • Burke, S. D., & Gillick, T. G. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6442-6443.

  • WHO. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953.

  • Pharma Beginners. (2020). SOP for Analytical Solution Stability Study. Pharma Beginners.

  • Singh, S., et al. (2013). Stability indicating study by using different analytical techniques. International Journal for Scientific Research & Development, 1(9), 2321-2613.

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station Int. Ed.

  • WHO. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953.

  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.

  • Albericio, F., & Isidro-Llobet, A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 23(15), 3594-3606.

  • Sutar, S. V., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(2), 841-846.

  • EMA. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. European Medicines Agency.

  • Bio-Rad Laboratories. (2020). ICH Stability Testing and Method Development. YouTube.

  • Organoboron. (n.d.). [4-(tetrahydropyran-2-yloxy)phenyl]boronic acid. Organoboron.

  • Parchem. (n.d.). This compound (Cas 502159-01-5). Parchem.

  • Hotha, K., et al. (2013). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 2(2), 250-263.

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(11), 26-37.

  • Chandramore, V., & Sonawane, P. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4), 881-894.

  • PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization.

  • Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. Pharmaceutical Technology, 38(2), 40-49.

  • Sigma-Aldrich. (n.d.). (4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid. Sigma-Aldrich.

  • CymitQuimica. (n.d.). (3-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid. CymitQuimica.

  • Liao, C. L., et al. (2008). Development and Validation of a Stability Indicating HPLC Method for the Determination of Buprenorphine in Transdermal Patch. Journal of Food and Drug Analysis, 16(4), 1-7.

  • Reddy, G. S., et al. (2013). Validation of stability-indicating reverse phase HPLC method for the determination of related substances in dabigatran etexilate. Der Pharma Chemica, 5(6), 133-142.

  • Sunway Pharm Ltd. (n.d.). 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid. Sunway Pharm Ltd.

  • Kurt, M., et al. (2015). FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 840-852.

  • Kurt, M., et al. (2015). FT-IR, FT-Raman, NMR and UV–Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer str. CORE.

  • Kurt, M., et al. (2015). FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures). PubMed.

  • Diaz, P. P., et al. (2003). Structural and spectral assignment by 2D NMR of a new prenylated benzopyrancarboxylic acid and structural reassignment of a related compound. Magnetic Resonance in Chemistry, 41(4), 299-302.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Tetrahydropyran-2-yloxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Tetrahydropyran-2-yloxy)phenylboronic acid is a valuable bifunctional molecule in modern organic synthesis and medicinal chemistry. Its structure incorporates a phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, and a tetrahydropyran (THP) protecting group on a phenol. This strategic protection of the phenolic hydroxyl group renders the molecule stable under a variety of reaction conditions while allowing for selective deprotection when needed. The ortho substitution pattern of the boronic acid and the THP-ether groups introduces specific steric and electronic features that influence its reactivity and spectroscopic properties.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally analogous compounds, including 2-methoxyphenylboronic acid and 2-phenoxytetrahydropyran, and are grounded in established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data are presented below, with a detailed interpretation following.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.0 - 7.8br s2HB(OH )₂
~7.8 - 7.7dd1HAr-H (ortho to B(OH)₂)
~7.5 - 7.4dt1HAr-H (para to B(OH)₂)
~7.2 - 7.1dd1HAr-H (ortho to O-THP)
~7.0 - 6.9dt1HAr-H (para to O-THP)
~5.5t1HO-CH-O
~3.9 - 3.8m1HO-CH₂ (axial)
~3.6 - 3.5m1HO-CH₂ (equatorial)
~2.0 - 1.5m6H-(CH₂)₃-

Solvent: CDCl₃. Prediction based on data for analogous compounds.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~157Ar-C -O
~136Ar-C -H
~132Ar-C -H
~122Ar-C -H
~120 (broad)Ar-C -B
~117Ar-C -H
~98O-C H-O
~62O-C H₂
~30-C H₂-
~25-C H₂-
~19-C H₂-

Solvent: CDCl₃. Prediction based on data for analogous compounds.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3600 - 3200Broad, StrongO-H stretch (B(OH)₂)
~3100 - 3000MediumC-H stretch (aromatic)
~2950 - 2850MediumC-H stretch (aliphatic, THP)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1350StrongB-O stretch
~1250StrongC-O stretch (aryl ether)
~1100 - 1000StrongC-O stretch (aliphatic ether, THP)

Prediction based on typical functional group absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z RatioProposed Fragment Ion
222[M]⁺ (Molecular Ion)
138[M - C₅H₈O]⁺
121[C₆H₆BO₂]⁺
93[C₆H₅O]⁺
85[C₅H₉O]⁺

Ionization Mode: Electron Ionization (EI). This represents a simplified prediction of major fragments.

In-depth Spectral Interpretation

NMR Spectroscopy: A Detailed Analysis

The predicted NMR spectra of this compound are a composite of the signals from the ortho-substituted phenylboronic acid and the tetrahydropyran (THP) ether moieties.

¹H NMR Spectrum:

  • Boronic Acid Protons: The two protons of the B(OH)₂ group are expected to appear as a broad singlet in the region of 8.0 - 7.8 ppm. The broadness of this signal is due to chemical exchange and quadrupolar relaxation from the boron nucleus.

  • Aromatic Protons: The four protons on the benzene ring will appear as distinct multiplets due to the ortho-disubstitution pattern.

    • The proton ortho to the boronic acid group is expected to be the most downfield of the aromatic protons (~7.8 - 7.7 ppm) due to the deshielding effect of the boronic acid.

    • The proton para to the boronic acid is predicted to be a doublet of triplets around 7.5 - 7.4 ppm.

    • The proton ortho to the electron-donating THP-oxy group will be shifted upfield to approximately 7.2 - 7.1 ppm.

    • The proton para to the THP-oxy group will be the most upfield of the aromatic protons, appearing around 7.0 - 6.9 ppm.

  • Tetrahydropyran (THP) Protons:

    • The anomeric proton of the THP ring (O-CH-O) is highly characteristic and is expected to appear as a triplet around 5.5 ppm. Its downfield shift is due to it being bonded to two oxygen atoms.

    • The two diastereotopic protons of the O-CH₂ group of the THP ring will appear as multiplets in the region of 3.9 - 3.5 ppm.

    • The remaining six protons of the THP ring's methylene groups will form a complex multiplet pattern in the upfield region of 2.0 - 1.5 ppm.

¹³C NMR Spectrum:

  • Aromatic Carbons:

    • The carbon atom attached to the oxygen of the THP ether (Ar-C-O) is expected to be the most downfield aromatic carbon signal at around 157 ppm.

    • The carbon atom bonded to the boron (Ar-C-B) will likely appear as a broad signal around 120 ppm. The broadening is a result of quadrupolar relaxation from the ¹¹B nucleus.

    • The remaining four aromatic CH carbons will appear in the typical aromatic region of 117-136 ppm.

  • Tetrahydropyran (THP) Carbons:

    • The anomeric carbon (O-CH-O) is characteristically found around 98 ppm.

    • The carbon of the O-CH₂ group will be in the region of 62 ppm.

    • The other three methylene carbons of the THP ring will appear in the aliphatic region between 19 and 30 ppm.

Caption: Molecular structure with atom numbering for NMR assignments.

IR Spectroscopy: Functional Group Identification

The IR spectrum provides a clear fingerprint of the key functional groups:

  • O-H Stretch: A very prominent, broad absorption band between 3600 and 3200 cm⁻¹ is the hallmark of the O-H stretching vibrations of the boronic acid's hydroxyl groups, which are often involved in hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the THP ring will appear just below 3000 cm⁻¹.

  • C=C Stretch: Aromatic ring C=C stretching vibrations will give rise to characteristic absorptions around 1600 and 1480 cm⁻¹.

  • B-O Stretch: A strong absorption band around 1350 cm⁻¹ is characteristic of the B-O stretching vibration.

  • C-O Stretches: The aryl ether C-O stretch will appear as a strong band around 1250 cm⁻¹, while the aliphatic C-O stretches of the THP ether will be prominent in the 1100-1000 cm⁻¹ region.

Mass Spectrometry: Unraveling the Fragmentation Pattern

Under electron ionization (EI) conditions, this compound is expected to undergo characteristic fragmentation.

  • Molecular Ion: The molecular ion peak ([M]⁺) should be observed at an m/z of 222, corresponding to the molecular weight of the compound.

  • Loss of the THP group: A major fragmentation pathway is the cleavage of the ether bond, leading to the loss of a neutral tetrahydropyran-2-one molecule (C₅H₈O, 84 Da) or a related fragment. A significant peak at m/z 138, corresponding to the 2-hydroxyphenylboronic acid radical cation, is therefore expected.

  • Formation of the Phenylboronic Acid Cation: A peak at m/z 121 would correspond to the phenylboronic acid cation, arising from cleavage of the C-O bond.

  • Phenoxy Cation: A peak at m/z 93 would indicate the formation of the phenoxy cation.

  • THP-related Fragment: A characteristic fragment from the THP moiety is the oxonium ion at m/z 85.

fragmentation_pathway mol [C₁₁H₁₅BO₄]⁺ m/z = 222 frag1 [C₆H₆BO₃]⁺ m/z = 138 mol->frag1 - C₅H₉O• frag2 [C₅H₉O]⁺ m/z = 85 mol->frag2 - C₆H₆BO₃• frag3 [C₆H₅O]⁺ m/z = 93 frag1->frag3 - B(OH)₂•

Caption: Proposed mass spectral fragmentation pathway.

Methodology for Spectroscopic Analysis

For researchers aiming to acquire experimental data for this compound or similar compounds, the following protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile boronic acid protons.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Filter the solution into a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is important for resolving the complex multiplets in the aromatic and aliphatic regions.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled ¹³C experiment is standard. For more detailed analysis, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

    • For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the spectrum to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹. A typical acquisition involves the co-addition of 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Software is used to identify and label the major absorption peaks.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For a volatile and thermally stable compound, direct insertion or gas chromatography (GC) can be used as the inlet system for Electron Ionization (EI).

    • For less stable compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be more appropriate.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

    • The ionization energy for EI is typically set to 70 eV.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

    • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and key fragments, providing further confirmation of the structure.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental principles, a detailed interpretation of the expected NMR, IR, and MS spectra has been presented. The provided methodologies for data acquisition and analysis offer a practical framework for researchers working with this and related compounds. This guide serves as a valuable resource for the scientific community, facilitating the unambiguous identification and structural elucidation of this important synthetic intermediate.

Solubility of 2-(Tetrahydropyran-2-yloxy)phenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(Tetrahydropyran-2-yloxy)phenylboronic acid in Organic Solvents

Introduction

This compound is a vital reagent in modern organic synthesis. As a derivative of 2-hydroxyphenylboronic acid, the tetrahydropyran (THP) group serves as a protecting group for the phenolic hydroxyl, enabling a wide range of selective transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] The efficiency of its synthesis, its participation in reactions, and its subsequent purification are intrinsically linked to its solubility characteristics. An understanding of its behavior in various organic solvents is therefore not merely academic but a prerequisite for practical and scalable applications in research, process development, and manufacturing.

This technical guide provides a comprehensive analysis of the solubility profile of this compound. While extensive quantitative data for this specific molecule is not widely published, this document synthesizes foundational chemical principles, extrapolates from closely related analogues, and presents a robust experimental framework for researchers to determine solubility in their own laboratory settings.

Physicochemical Profile and Structural Considerations

To predict the solubility of a compound, one must first understand its inherent structural and electronic properties. The molecule of this compound is a composite of three distinct functional regions, each contributing to its overall physicochemical character.

  • The Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. However, boronic acids have a well-documented propensity to undergo intermolecular dehydration to form cyclic anhydrides known as boroxines.[2] These boroxines are significantly less polar and generally less soluble than their monomeric acid counterparts, which can lead to inconsistencies in solubility measurements if the sample is not pure or is handled in a way that promotes dehydration.[2][3]

  • The Phenyl Ring: This aromatic core is nonpolar and contributes to the molecule's lipophilicity, favoring solubility in solvents with lower polarity.

  • The Tetrahydropyran (THP) Ether Group: The THP group masks the polar phenolic hydroxyl group of the parent compound. This significantly increases the molecule's overall lipophilicity and steric bulk, making it more soluble in a broader range of organic solvents compared to 2-hydroxyphenylboronic acid.

A summary of the key properties is presented below.

PropertyValueSource
CAS Number 502159-01-5[4]
Molecular Formula C₁₁H₁₅BO₄[4]
Molecular Weight 222.05 g/mol [5]
Physical Form White to light yellow solid/powder[6]
Melting Point ~142 °C (for the 4-isomer, indicative)[6]

Predicted Solubility Profile: A Mechanistic Rationale

Based on the principle of "like dissolves like," we can predict the solubility of this compound across different classes of organic solvents. The presence of both polar (boronic acid) and nonpolar (phenyl, THP) regions suggests a degree of solubility in a wide spectrum of solvents, with optimal solubility likely in moderately polar, aprotic solvents.

G Compound 2-(THP-O)PhB(OH)₂ PolarAprotic Polar Aprotic (e.g., THF, Acetone, EtOAc, DCM) Compound->PolarAprotic High Solubility (Dipole-dipole interactions) PolarProtic Polar Protic (e.g., Methanol, Ethanol) Compound->PolarProtic Good to Moderate Solubility (H-bonding with -B(OH)₂, but lipophilic bulk hinders) Nonpolar Nonpolar (e.g., Hexane, Toluene) Compound->Nonpolar Low to Poor Solubility (Insufficient polarity)

Caption: Predicted solubility trends based on solvent class.

  • Polar Aprotic Solvents (e.g., THF, Acetone, Ethyl Acetate, Dichloromethane): This class is expected to be the most effective. The polarity of these solvents can interact favorably with the dipole moment of the boronic acid group, while their organic character readily accommodates the phenyl and THP moieties. Ethers, such as THF and Dipropyl Ether, have been shown to be excellent solvents for phenylboronic acid itself.[2]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is anticipated. While these solvents can engage in hydrogen bonding with the boronic acid's hydroxyl groups, the large, nonpolar THP-phenyl portion of the molecule may limit overall miscibility compared to smaller, more polar solutes. Some supplier data indicates solubility in methanol.[7]

  • Nonpolar Solvents (e.g., Hexanes, Toluene): Low solubility is expected. The polarity of the boronic acid functional group is too high to be effectively solvated by nonpolar hydrocarbons. Studies on phenylboronic acid confirm very low solubility in solvents like methylcyclohexane.[2][3] This property is often exploited for purification, where nonpolar solvents can be used to wash away organic impurities.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following protocol outlines a reliable and self-validating method for determining the equilibrium solubility of this compound. The shake-flask method is a gold-standard technique that measures solubility by establishing equilibrium between the dissolved and undissolved solute.[8]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_validation Validation A 1. Add excess solid to a vial B 2. Add a known volume of solvent A->B C 3. Agitate at constant temperature (e.g., 24-48h) B->C D 4. Allow solid to settle (maintain temperature) C->D E 5. Withdraw supernatant & filter (0.22 µm) D->E F 6. Dilute aliquot with mobile phase/solvent E->F G 7. Quantify concentration (e.g., HPLC-UV) F->G H 8. Check for solid precipitate in vial G->H

References

Navigating the Synthesis and Application of 2-(Tetrahydropyran-2-yloxy)phenylboronic Acid: A Technical Guide for Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic use of specialized reagents is paramount to the successful synthesis of complex molecular architectures. Among these, arylboronic acids stand out as indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of 2-(Tetrahydropyran-2-yloxy)phenylboronic acid, a versatile yet specialized reagent. Acknowledging its limited commercial availability, this document focuses on its synthesis, characterization, and application, empowering researchers to effectively utilize this compound in their synthetic endeavors.

Strategic Imperative: The Role of the Tetrahydropyran (THP) Protecting Group

The utility of this compound lies in the clever use of the tetrahydropyranyl (THP) group to mask the reactive hydroxyl functionality of 2-hydroxyphenylboronic acid. The presence of a free phenolic hydroxyl group can interfere with or lead to undesired side reactions in many synthetic transformations, particularly in organometallic catalysis. The THP ether is stable under a variety of conditions, including those involving strong bases and organometallic reagents, making it an excellent choice for protecting alcohols and phenols.[1] The protection mechanism involves the acid-catalyzed addition of the hydroxyl group to 3,4-dihydro-2H-pyran (DHP).[2] Conversely, the THP group can be readily removed under acidic conditions to reveal the free hydroxyl group post-synthesis.[2][3]

Synthesis of this compound: A Two-Step Protocol

Step 1: THP Protection of 2-Bromophenol

The initial step involves the protection of the hydroxyl group of commercially available 2-bromophenol with 3,4-dihydro-2H-pyran (DHP).

Experimental Protocol:

  • To a solution of 2-bromophenol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add 3,4-dihydro-2H-pyran (1.2 equivalents).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (TsOH).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield 2-(2-bromophenoxy)tetrahydro-2H-pyran, which can be purified by column chromatography if necessary.

Step 2: Borylation of 2-(2-Bromophenoxy)tetrahydro-2H-pyran

The second step is a lithium-halogen exchange followed by borylation to introduce the boronic acid functionality.

Experimental Protocol:

  • Dissolve 2-(2-bromophenoxy)tetrahydro-2H-pyran (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at this temperature for 1 hour.

  • Add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to afford this compound, which can be purified by recrystallization or column chromatography.

Diagram of the Synthetic Pathway:

Synthesis_Workflow cluster_step1 Step 1: THP Protection cluster_step2 Step 2: Borylation 2-Bromophenol 2-Bromophenol Protected_Intermediate 2-(2-Bromophenoxy)tetrahydro-2H-pyran 2-Bromophenol->Protected_Intermediate DHP, cat. PPTS, DCM DHP 3,4-Dihydro-2H-pyran Final_Product This compound Protected_Intermediate->Final_Product 1. n-BuLi, THF, -78°C 2. B(O-iPr)3 3. H3O+

Caption: Synthetic route to this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures. The THP-protected hydroxyl group allows for the coupling to proceed without interference, and the protecting group can be subsequently removed to yield the desired 2-hydroxybiaryl product.

General Protocol for Suzuki-Miyaura Coupling

The following is a general protocol for the coupling of this compound with an aryl halide.

Experimental Protocol:

  • In a Schlenk flask under an inert atmosphere, combine the aryl halide (1 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).

  • Add a suitable solvent system, for example, a mixture of toluene and water or dioxane and water.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the THP-protected biaryl.

Deprotection of the THP Group

The final step to reveal the phenolic hydroxyl group is the removal of the THP protecting group under acidic conditions.

Experimental Protocol:

  • Dissolve the THP-protected biaryl compound in a protic solvent such as methanol or ethanol.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the deprotection is complete, neutralize the reaction mixture with a mild base (e.g., saturated aqueous sodium bicarbonate).

  • Remove the solvent under reduced pressure and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final 2-hydroxybiaryl product, which can be further purified if necessary.

Diagram of the Application Workflow:

Application_Workflow cluster_coupling Suzuki-Miyaura Coupling cluster_deprotection Deprotection Boronic_Acid 2-(THP-oxy)phenylboronic acid Coupled_Product THP-Protected Biaryl Boronic_Acid->Coupled_Product Pd Catalyst, Base, Solvent Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Coupled_Product Final_Product 2-Hydroxybiaryl Coupled_Product->Final_Product Acidic Conditions (e.g., HCl, MeOH)

Caption: General workflow for the application of the boronic acid.

Field-Proven Insights: Application in Medicinal Chemistry

Boronic acids and their derivatives are widely used in the synthesis of bioactive molecules.[4][5] The 2-hydroxyphenyl moiety is a common structural motif in many pharmaceutically active compounds. The ability to construct this feature through a Suzuki-Miyaura coupling using a protected precursor like this compound is a valuable strategy in medicinal chemistry. For instance, this approach can be employed in the synthesis of precursors to complex natural products or in the generation of libraries of compounds for biological screening. The use of a protected hydroxyphenylboronic acid allows for the introduction of this key functionality late in a synthetic sequence, which is often a desirable feature in complex molecule synthesis.

Conclusion

While not a readily available commercial reagent, this compound is a highly valuable tool for the synthesis of 2-hydroxybiaryl compounds. Its preparation via a straightforward two-step sequence from 2-bromophenol is accessible in a standard organic synthesis laboratory. The strategic use of the THP protecting group enables its effective application in robust and versatile reactions such as the Suzuki-Miyaura coupling. This guide provides the necessary technical details and protocols to empower researchers to synthesize and utilize this important building block in their pursuit of novel and complex molecular targets.

References

The Strategic Application of 2-(Tetrahydropyran-2-yloxy)phenylboronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of contemporary organic synthesis, the pursuit of efficiency, selectivity, and functional group tolerance is paramount. This technical guide delves into the multifaceted role of 2-(tetrahydropyran-2-yloxy)phenylboronic acid, a strategically designed reagent that serves as a masked precursor to 2-hydroxyphenylboronic acid. We will explore its synthesis, its critical application in palladium-catalyzed cross-coupling reactions, and the inherent advantages it offers in the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. This document provides not only the theoretical underpinnings of its utility but also detailed, field-proven experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Concept of the "Masked" Phenol in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[1] However, the direct participation of substrates bearing acidic protons, such as phenols, can be problematic. The free hydroxyl group of 2-hydroxyphenylboronic acid can interfere with the catalytic cycle in several ways: it can react with the basic conditions required for the transmetalation step, potentially deactivating the catalyst or leading to undesired side reactions.[2]

To circumvent these challenges, the concept of a "masked" or "latent" phenol is employed. By protecting the hydroxyl group with a suitable protecting group, its deleterious effects are nullified during the cross-coupling reaction. The tetrahydropyranyl (THP) group is an ideal choice for this purpose due to its ease of installation, stability to a wide range of reaction conditions (including the basic media of the Suzuki-Miyaura coupling), and facile cleavage under acidic conditions to reveal the free phenol post-coupling.[3] this compound is the embodiment of this strategy, providing a stable and reliable source of the 2-hydroxyphenyl motif for complex molecule synthesis.[4]

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient route to this compound involves a three-step sequence starting from phenol: (1) protection of the hydroxyl group as a THP ether, (2) directed ortho-lithiation, and (3) subsequent borylation.

Step 1: Protection of Phenol with Dihydropyran (DHP)

This reaction proceeds via an acid-catalyzed addition of the phenolic hydroxyl group to the double bond of dihydropyran.

  • Protocol:

    • To a stirred solution of phenol (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.2 equiv.).

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (PPTS, 0.05 equiv.).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 2-phenoxytetrahydropyran is typically of sufficient purity for the next step, or it can be purified by flash chromatography if necessary.

Step 2 & 3: Directed ortho-Lithiation and Borylation

The THP-ether group acts as a powerful directed metalation group (DMG), facilitating the selective deprotonation at the ortho position by a strong base, followed by quenching with a boron electrophile.[5]

  • Protocol:

    • To a solution of 2-phenoxytetrahydropyran (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.5 M) under an argon atmosphere, cool the mixture to -78 °C.

    • Slowly add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 2 hours.

    • To this solution, add triisopropyl borate (1.5 equiv.) dropwise, again keeping the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the mixture with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or flash column chromatography to afford this compound as a white solid.

Application in Suzuki-Miyaura Cross-Coupling: A Reliable Path to ortho-Hydroxylated Biaryls

With the masked phenol boronic acid in hand, the stage is set for the crucial C-C bond formation. The THP group's stability under the basic reaction conditions ensures a clean and efficient coupling.

Causality Behind Experimental Choices:
  • Catalyst: Palladium catalysts are the cornerstone of the Suzuki-Miyaura reaction.[1] For sterically hindered substrates, such as our ortho-substituted boronic acid, ligands with large bite angles and electron-rich properties are often preferred to facilitate both oxidative addition and reductive elimination.[6][7]

  • Base: A base is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield. Inorganic bases like potassium carbonate or cesium carbonate are commonly employed.[8]

  • Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling:
  • To a Schlenk flask, add this compound (1.2 equiv.), the desired aryl halide (1.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Add the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the THP-protected biaryl.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryAryl HalideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)901285
21-IodonaphthalenePdCl₂(dppf) (3)Cs₂CO₃ (2)Toluene/H₂O (4:1)100891
33-BromopyridinePd(OAc)₂/SPhos (2)K₃PO₄ (2)Dioxane/H₂O (4:1)1001678

Deprotection: Unveiling the Phenolic Functionality

The final step in this strategic sequence is the removal of the THP protecting group to reveal the desired ortho-hydroxylated biaryl. This is typically achieved under mild acidic conditions.[9]

Detailed Experimental Protocol for THP Deprotection:
  • Dissolve the THP-protected biaryl (1.0 equiv.) in methanol (0.2 M).

  • Add a catalytic amount of a strong acid, such as hydrochloric acid (a few drops of concentrated HCl) or p-toluenesulfonic acid (0.1 equiv.).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can be purified by flash chromatography or recrystallization to yield the final ortho-hydroxylated biaryl.

Visualization of the Synthetic Workflow

To provide a clear overview of the entire process, the following diagrams illustrate the key stages of the synthesis and application of this compound.

G cluster_synthesis Synthesis of the Masked Boronic Acid cluster_application Application and Deprotection Phenol Phenol THP_Protection 2-Phenoxytetrahydropyran Phenol->THP_Protection DHP, cat. PPTS DCM, rt ortho_Lithiation ortho_Lithiation THP_Protection->ortho_Lithiation 1. n-BuLi, THF, -78°C 2. B(O-iPr)₃ Boronic_Acid This compound ortho_Lithiation->Boronic_Acid Workup Suzuki_Coupling THP-Protected Biaryl Boronic_Acid->Suzuki_Coupling Aryl Halide, Pd Catalyst Base, Heat Deprotection Deprotection Suzuki_Coupling->Deprotection Acidic Conditions (e.g., HCl, MeOH) Final_Product ortho-Hydroxylated Biaryl Deprotection->Final_Product Workup

Caption: Synthetic workflow for the preparation and use of the masked boronic acid.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-R L₂ PdII_Aryl->PdII_Diaryl [R-B(OH)₃]⁻ Transmetalation Transmetalation Boronate [R-B(OH)₃]⁻ Base Base (e.g., K₂CO₃) Boronic_Acid_THP 2-(THP-O)-Ph-B(OH)₂ Boronic_Acid_THP->Boronate + Base PdII_Diaryl->Pd0 Biaryl Ar-R PdII_Diaryl->Biaryl RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox

This compound is more than just a reagent; it represents a strategic approach to overcoming common challenges in cross-coupling chemistry. By masking a reactive phenolic group, it enables the clean and efficient synthesis of ortho-hydroxylated biaryls, which are prevalent motifs in pharmaceuticals, natural products, and advanced materials. The protocols detailed in this guide are designed to be robust and reproducible, providing a solid foundation for researchers to incorporate this valuable tool into their synthetic programs. As the demand for molecular complexity continues to grow, the strategic use of such well-designed reagents will undoubtedly play an increasingly critical role in driving innovation in chemical synthesis.

References

Methodological & Application

The Versatile Role of 2-(Tetrahydropyran-2-yloxy)phenylboronic Acid in Modern Cross-Coupling Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Protected Phenol for Strategic C-C and C-X Bond Formation

In the landscape of modern synthetic organic chemistry, cross-coupling reactions stand as a pillar for the construction of complex molecular architectures. Among the vast array of reagents developed for these transformations, boronic acids have proven to be exceptionally versatile and widely applicable. This guide focuses on a specialized, yet highly valuable building block: 2-(Tetrahydropyran-2-yloxy)phenylboronic acid.

The strategic placement of a tetrahydropyran (THP) protecting group on the ortho-phenolic oxygen offers a unique advantage. The THP group is stable under a variety of reaction conditions, particularly the basic media often employed in cross-coupling reactions, yet it can be readily removed under mild acidic conditions to liberate the free phenol. This allows for the sequential introduction of functionalities and the synthesis of complex ortho-substituted biaryls and diaryl ethers or amines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. The steric hindrance imparted by the ortho-THP ether also influences the reactivity and selection of catalytic systems, a key consideration for achieving high yields and selectivities.

This document provides in-depth application notes and detailed protocols for the use of this compound in three major classes of cross-coupling reactions: Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig amination. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and to empower researchers to optimize these transformations for their specific synthetic challenges.

Part 1: The Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, celebrated for its mild conditions and broad functional group tolerance. In the context of this compound, it provides a direct route to ortho-hydroxybiphenyls following a deprotection step.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers the 2-(tetrahydropyran-2-yloxy)phenyl group to the palladium center.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product and regenerate the active Pd(0) catalyst.

Suzuki_Miyaura_Mechanism cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'B(OH)2, Base) Product Ar-Ar' Ar-Pd(II)(Ar')L_n->Product Reductive Elimination Product->Pd(0)L_n Ar-X Aryl Halide Ar'B(OH)2 2-(THP-O)PhB(OH)2

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide. Given the steric hindrance at the ortho position, a catalyst system known for its efficacy with hindered substrates is recommended.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Experimental Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (2 mL). Stir for 10 minutes at room temperature.

  • Add the catalyst pre-mixture to the Schlenk flask containing the reagents.

  • Add additional toluene (8 mL) and degassed water (1 mL) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂A common and reliable palladium precursor.
Ligand SPhosA bulky, electron-rich phosphine ligand effective for hindered substrates.
Base K₃PO₄A strong base that facilitates the formation of the active boronate species.
Solvent System Toluene/WaterA biphasic system that effectively dissolves both organic and inorganic reagents.
Temperature 100 °CElevated temperature is often required to overcome the activation barrier, especially with less reactive aryl chlorides or bromides.
Stoichiometry 1.2 equiv. of boronic acidA slight excess of the boronic acid is used to drive the reaction to completion.

Part 2: The Chan-Lam Coupling: Forging C-O and C-N Bonds

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-O and C-N bonds, using copper catalysts. This reaction is particularly advantageous as it can often be performed under mild conditions, sometimes at room temperature and open to the air.

Mechanistic Insights

The mechanism of the Chan-Lam coupling is believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated cycle. A generally accepted pathway involves:

  • Ligand Exchange: The N-H or O-H containing nucleophile coordinates to the copper(II) catalyst.

  • Transmetalation: The boronic acid transfers the aryl group to the copper center.

  • Reductive Elimination: The C-N or C-O bond is formed, releasing the desired product and a copper(I) species.

  • Oxidation: The copper(I) is re-oxidized to the active copper(II) state by an oxidant, typically oxygen from the air, to complete the catalytic cycle.

Chan_Lam_Mechanism cluster_reactants Reactants Cu(II) Cu(II) Cu(II)-NuH Cu(II)-NuH Cu(II)->Cu(II)-NuH Ligand Exchange (Nu-H) Ar-Cu(III)-Nu Ar-Cu(III)-Nu Cu(II)-NuH->Ar-Cu(III)-Nu Transmetalation (ArB(OH)2) Product Ar-Nu Ar-Cu(III)-Nu->Product Reductive Elimination Cu(I) Cu(I) Ar-Cu(III)-Nu->Cu(I) Cu(I)->Cu(II) Oxidation (O2) Nu-H Amine or Phenol ArB(OH)2 2-(THP-O)PhB(OH)2

Caption: Proposed catalytic cycle for the Chan-Lam coupling.

Protocol 2: Copper-Catalyzed Chan-Lam O-Arylation

This protocol details the synthesis of a diaryl ether using this compound and a phenol.

Materials:

  • This compound

  • Phenol (e.g., 4-methoxyphenol)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

  • Standard laboratory glassware

Experimental Procedure:

  • To a round-bottom flask, add the phenol (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), copper(II) acetate (0.1 mmol, 10 mol%), and activated molecular sieves (200 mg).

  • Add dichloromethane (10 mL) followed by pyridine (2.0 mmol, 2.0 equiv.).

  • Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. The reaction can be gently heated (e.g., to 40 °C) to increase the rate if necessary.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves and copper salts, washing with DCM.

  • Wash the filtrate with 1 M HCl (2 x 15 mL) to remove pyridine, followed by water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Copper Source Cu(OAc)₂A commonly used and effective copper catalyst for Chan-Lam couplings.
Base PyridineActs as both a base and a ligand to facilitate the reaction.
Solvent Dichloromethane (DCM)A common solvent for Chan-Lam reactions.
Additives Molecular SievesHelp to remove water, which can promote protodeboronation of the boronic acid.
Atmosphere AirOxygen in the air serves as the terminal oxidant to regenerate the active Cu(II) catalyst.

Part 3: The Buchwald-Hartwig Amination: A Note on an Alternative Strategy

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. While it is a powerful tool, the direct use of this compound in a Buchwald-Hartwig type reaction is not the standard approach. Typically, this reaction couples an aryl halide with an amine.

However, a two-step strategy can be employed where this compound is first converted to the corresponding aryl halide (e.g., via a Sandmeyer reaction on the corresponding aniline or through halogenation of the phenol before protection). This aryl halide can then be used in a standard Buchwald-Hartwig amination.

Alternatively, for the synthesis of diarylamines, the Chan-Lam coupling (as described in Part 2) is a more direct and often milder method when starting from a boronic acid.

Part 4: Deprotection of the THP Group

A key advantage of using this compound is the facile removal of the THP protecting group to unmask the phenol.

Protocol 3: Acid-Catalyzed Deprotection of the THP Ether

Materials:

  • THP-protected biaryl or diaryl ether/amine

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another acid catalyst (e.g., HCl in an organic solvent)

  • Methanol or Ethanol

  • Standard laboratory glassware

Experimental Procedure:

  • Dissolve the THP-protected compound (1.0 mmol) in methanol (10 mL).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting phenol by column chromatography if necessary.

Conclusion

This compound is a valuable synthetic intermediate that enables the strategic construction of ortho-hydroxylated biaryls and related structures through well-established cross-coupling methodologies. The THP protecting group provides the necessary stability during C-C or C-X bond formation and can be efficiently removed in a subsequent step. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully employ this versatile reagent in their synthetic endeavors. As with any chemical reaction, optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

Application Note & Protocol: A Step-by-Step Guide for the Deprotection of 2-(Tetrahydropyran-2-yloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, protecting groups are indispensable tools for the selective transformation of multifunctional molecules. Among these, the tetrahydropyranyl (THP) group is a widely employed protecting group for hydroxyl functionalities due to its ease of installation and stability across a broad range of non-acidic conditions, including exposure to strong bases, organometallics, and hydrides.[1][2] The THP ether is, in essence, an acetal that can be readily cleaved under acidic conditions to regenerate the parent alcohol or phenol.[1][3][4]

This guide provides a detailed protocol for the deprotection of 2-(tetrahydropyran-2-yloxy)phenylboronic acid to yield 2-hydroxyphenylboronic acid. This particular transformation requires a nuanced approach; while the THP group's removal is acid-catalyzed, the boronic acid moiety can be susceptible to protodeboronation under harsh acidic conditions.[5] Therefore, the selection of a mild and efficient deprotection method is paramount to ensure a high yield of the desired product without compromising the integrity of the boronic acid group.

This document is intended for researchers, scientists, and professionals in drug development, offering both a robust experimental protocol and a deeper understanding of the underlying chemical principles.

Reaction Principle and Mechanism

The deprotection of a THP ether proceeds via an acid-catalyzed hydrolysis of the acetal linkage.[1][6][7] The mechanism can be summarized in the following key steps:

  • Protonation: The reaction is initiated by the protonation of the ether oxygen atom of the THP group by an acid catalyst. This increases the electrophilicity of the anomeric carbon.[3][6]

  • Cleavage and Carbocation Formation: The protonated ether undergoes cleavage of the C-O bond, releasing the parent phenol (2-hydroxyphenylboronic acid) and forming a resonance-stabilized oxocarbenium ion intermediate.[1][3]

  • Nucleophilic Quench: The carbocation is subsequently quenched by a nucleophile present in the reaction mixture, which is typically the solvent (e.g., water or methanol).[1][8] This step regenerates the acid catalyst and produces a benign byproduct, 2-hydroxytetrahydropyran, which exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal.[1][8]

Visualizing the Deprotection Mechanism

Deprotection_Mechanism substrate 2-(THP-O)PhB(OH)₂ protonated_substrate Protonated Substrate [2-(THP-O⁺H)PhB(OH)₂] substrate->protonated_substrate intermediate Resonance-Stabilized Oxocarbenium Ion protonated_substrate->intermediate product 2-HO-PhB(OH)₂ (Product) protonated_substrate->product C-O Cleavage byproduct 2-Hydroxytetrahydropyran intermediate->byproduct catalyst_out H⁺ (Regenerated) byproduct->catalyst_out catalyst_in H⁺ (Catalyst) catalyst_in->substrate Protonation nucleophile H₂O / MeOH (Nucleophile) nucleophile->intermediate Nucleophilic Attack

Caption: Acid-catalyzed deprotection workflow of a THP-protected phenol.

Experimental Protocol

This protocol is optimized for the mild and efficient deprotection of this compound. The use of p-toluenesulfonic acid (p-TsOH) in methanol provides a balance of sufficient acidity for THP cleavage while minimizing the risk of degrading the boronic acid moiety.

Materials and Reagents
Reagent Grade Supplier Example CAS Number
This compound≥95%Sigma-Aldrich406483-37-8
Methanol (MeOH)Anhydrous, ≥99.8%Fisher Scientific67-56-1
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)≥98.5%Acros Organics6192-52-5
Ethyl acetate (EtOAc)ACS GradeVWR Chemicals141-78-6
Saturated Sodium Bicarbonate (NaHCO₃) soln.N/ALab PreparedN/A
Brine (Saturated NaCl soln.)N/ALab PreparedN/A
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich7487-88-9
Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.24 mmol).

    • Add anhydrous methanol (20 mL) to dissolve the starting material. Stir the solution at room temperature until all solids are dissolved.

  • Initiation of Deprotection:

    • To the stirred solution, add p-toluenesulfonic acid monohydrate (0.081 g, 0.424 mmol, 0.1 equivalents).

    • Continue stirring the reaction mixture at room temperature.

  • Reaction Monitoring:

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • For TLC analysis, use a mobile phase of 30% ethyl acetate in hexanes. The product, 2-hydroxyphenylboronic acid, will have a lower Rf value than the starting material due to its increased polarity. The reaction is typically complete within 2-4 hours.

  • Work-up and Quenching:

    • Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution (~15 mL) to neutralize the acidic catalyst.

    • Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction:

    • Transfer the resulting aqueous mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and collect the filtrate.

  • Isolation and Purification:

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

    • The crude 2-hydroxyphenylboronic acid can be purified by recrystallization or column chromatography on silica gel if necessary, though it is often obtained in high purity after the extraction procedure.

Visualizing the Experimental Workflow

Workflow start 1. Dissolve Substrate in Anhydrous MeOH add_catalyst 2. Add p-TsOH·H₂O (0.1 eq) start->add_catalyst stir 3. Stir at Room Temp (2-4 hours) add_catalyst->stir monitor 4. Monitor by TLC/LC-MS stir->monitor quench 5. Quench with Sat. NaHCO₃ monitor->quench Reaction Complete concentrate 6. Remove MeOH (Rotary Evaporator) quench->concentrate extract 7. Extract with EtOAc concentrate->extract wash_dry 8. Wash with Brine & Dry (MgSO₄) extract->wash_dry isolate 9. Concentrate to Yield Pure Product wash_dry->isolate

Caption: Step-by-step experimental workflow for THP deprotection.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, a slight warming to 40 °C can be applied. Alternatively, an additional portion of the acid catalyst (0.05 eq) can be added. However, prolonged reaction times or excessive acid can lead to decomposition of the boronic acid.

  • Deboronation: The primary potential side reaction is the acid-catalyzed protodeboronation of the arylboronic acid. The use of mild conditions (catalytic p-TsOH, room temperature) is crucial to minimize this pathway.[5] If deboronation is observed, consider using an even milder catalyst, such as pyridinium p-toluenesulfonate (PPTS).

  • Stability of Boronic Acids: Phenylboronic acids are generally stable but can undergo trimerization to form boroxines upon dehydration.[9] It is advisable to store the final product under anhydrous conditions.

  • Alternative Catalysts: A variety of other acidic catalysts can be employed for THP deprotection, including hydrochloric acid (HCl), trifluoroacetic acid (TFA), and various Lewis acids.[10][11] The choice of catalyst should be tailored to the substrate's sensitivity. For highly acid-sensitive substrates, solid-supported catalysts like silica-supported perchloric acid or zeolites can offer milder reaction conditions and easier work-up.[2]

Conclusion

The protocol outlined in this application note provides a reliable and high-yielding method for the deprotection of this compound. By understanding the reaction mechanism and carefully controlling the reaction conditions, researchers can successfully deprotect the phenolic hydroxyl group while preserving the synthetically valuable boronic acid moiety. This procedure is a valuable tool for synthetic chemists working on the preparation of substituted phenols and their derivatives for applications in medicinal chemistry and materials science.

References

Application Notes and Protocols for the Mild Acidic Removal of the Tetrahydropyranyl (THP) Group from Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of multi-step organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the strategic use of protecting groups is paramount. The tetrahydropyranyl (THP) group is a widely employed protecting group for hydroxyl functionalities due to its ease of installation, stability across a broad range of non-acidic conditions, and facile removal under acidic conditions.[1] Phenylboronic acids are crucial building blocks, most notably in Suzuki-Miyaura cross-coupling reactions. The presence of a hydroxyl group on a phenylboronic acid often necessitates protection to prevent undesired side reactions.

This application note provides a detailed guide for the deprotection of THP-protected hydroxyphenylboronic acids under mild acidic conditions. A critical challenge in this transformation is the potential for protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved under acidic conditions. This guide will address this challenge by outlining optimized protocols that favor the selective removal of the THP group while preserving the essential boronic acid moiety.

Reaction Mechanism and Rationale for Mild Conditions

The removal of a THP group is an acid-catalyzed hydrolysis of an acetal.[1] The mechanism involves three key steps:

  • Protonation: The ether oxygen of the THP group is protonated by an acid catalyst.

  • Carbocation Formation: The protonated ether cleaves to form a resonance-stabilized carbocation and the free hydroxyl group.

  • Nucleophilic Quench: A nucleophile, typically the solvent (e.g., water or an alcohol), attacks the carbocation to yield a hemiacetal, which is in equilibrium with its open-chain hydroxy aldehyde form.

G THP-Protected Phenylboronic Acid THP-Protected Phenylboronic Acid Protonated Intermediate Protonated Intermediate THP-Protected Phenylboronic Acid->Protonated Intermediate + H+ Resonance-Stabilized Carbocation Resonance-Stabilized Carbocation Protonated Intermediate->Resonance-Stabilized Carbocation Slow Deprotected Phenylboronic Acid Deprotected Phenylboronic Acid Resonance-Stabilized Carbocation->Deprotected Phenylboronic Acid + H2O - H+ Byproduct Byproduct Resonance-Stabilized Carbocation->Byproduct

Caption: Acid-Catalyzed THP Deprotection Mechanism.

The propensity of phenylboronic acids to undergo protodeboronation under acidic conditions necessitates the use of mild acids. Strong acids can lead to the cleavage of the C-B bond, diminishing the yield of the desired product. Therefore, the choice of a mild acid catalyst is critical for the success of this deprotection.

Selection of Mild Acidic Conditions

Several mild acidic systems have proven effective for the deprotection of THP ethers while minimizing acid-sensitive functional group degradation. The following table summarizes key reagents and conditions applicable to the deprotection of THP-protected phenylboronic acids.

CatalystSolvent SystemTemperature (°C)Typical Reaction TimeKey Advantages & Considerations
Pyridinium p-toluenesulfonate (PPTS) Methanol or EthanolRoom Temp. to 504 - 24 hVery mild and often highly selective. Longer reaction times may be required.[2]
Acetic Acid (AcOH) THF / WaterRoom Temp. to 452 - 12 hA commonly used, mild, and effective system. The ratio of solvents can be adjusted to optimize solubility and reaction rate.[3]
Amberlyst-15® MethanolRoom Temp.1 - 8 hA solid-supported acid catalyst that simplifies workup through simple filtration. Can be recycled.[4]
p-Toluenesulfonic acid (TsOH) (catalytic) Methanol or 2-Propanol0 to Room Temp.1 - 17 hMore acidic than PPTS, leading to faster reaction times, but requires careful monitoring to avoid protodeboronation.[5]

Experimental Protocols

The following protocols are provided as a starting point for the deprotection of THP-protected hydroxyphenylboronic acids. Optimization of reaction time and temperature may be necessary for specific substrates.

Protocol 1: Deprotection using Pyridinium p-toluenesulfonate (PPTS)

This method is recommended for substrates that are particularly sensitive to acidic conditions.

Materials and Reagents:

  • THP-protected hydroxyphenylboronic acid

  • Pyridinium p-toluenesulfonate (PPTS)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the THP-protected hydroxyphenylboronic acid (1.0 eq) in methanol, add pyridinium p-toluenesulfonate (0.1 - 0.2 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). For less reactive substrates, the temperature can be increased to 40-50°C.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired hydroxyphenylboronic acid.

G cluster_0 Reaction cluster_1 Workup & Purification Start Dissolve Substrate in Methanol Add_PPTS Add PPTS Start->Add_PPTS Stir Stir at RT Add_PPTS->Stir Monitor Monitor by TLC Stir->Monitor Concentrate Concentrate Monitor->Concentrate Extract Aqueous Workup Concentrate->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product

Caption: Workflow for PPTS-Mediated THP Deprotection.

Protocol 2: Deprotection using Acetic Acid in a THF/Water System

This is a versatile and widely used method for THP deprotection.

Materials and Reagents:

  • THP-protected hydroxyphenylboronic acid

  • Tetrahydrofuran (THF)

  • Acetic acid

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the THP-protected hydroxyphenylboronic acid (1.0 eq) in a mixture of THF, acetic acid, and water (e.g., a 3:1:1 or 4:2:1 ratio).[3]

  • Stir the solution at room temperature. The reaction can be gently heated to 45°C to increase the rate if necessary.[3]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Deprotection using a Heterogeneous Catalyst (Amberlyst-15®)

This protocol offers the advantage of a simple workup.

Materials and Reagents:

  • THP-protected hydroxyphenylboronic acid

  • Amberlyst-15® resin

  • Methanol

  • Dichloromethane (for washing the resin)

Procedure:

  • To a solution of the THP-protected hydroxyphenylboronic acid (1.0 eq) in methanol, add Amberlyst-15® resin (typically 10-20% by weight of the substrate).

  • Stir the suspension at room temperature and monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the Amberlyst-15® resin.

  • Wash the resin with a small amount of methanol or dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by recrystallization or column chromatography.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction stalls, a slight increase in temperature or the addition of a small amount of extra catalyst may be beneficial. However, exercise caution to avoid protodeboronation.

  • Protodeboronation: If significant protodeboronation is observed (detectable by LC-MS or ¹H NMR), it is advisable to switch to a milder catalyst (e.g., from TsOH to PPTS) or conduct the reaction at a lower temperature.

  • Substrate Solubility: For substrates with poor solubility in the recommended solvents, exploring alternative solvent systems may be necessary.

  • Workup: Phenylboronic acids can sometimes be challenging to extract. Ensuring the aqueous layer is sufficiently acidified (after neutralization of the base in the workup) can aid in the recovery of the product in the organic phase.

Conclusion

The selective removal of the THP protecting group from hydroxyphenylboronic acids is a critical transformation in organic synthesis. By employing mild acidic conditions, such as those utilizing PPTS, acetic acid, or heterogeneous catalysts like Amberlyst-15®, the deprotection can be achieved efficiently while minimizing the undesired protodeboronation side reaction. Careful monitoring and optimization of the reaction conditions are key to obtaining high yields of the desired deprotected product.

References

Application Notes & Protocols: The Strategic Use of 2-(Tetrahydropyran-2-yloxy)phenylboronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accessing Ortho-Functionalized Biaryls

The biaryl motif is a privileged scaffold, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing the pivotal C(sp²)-C(sp²) bond that defines these molecules.[2][3][4] However, the synthesis of biaryls with specific substitution patterns, particularly those bearing functional groups at the ortho position, presents unique challenges.

This guide focuses on a key reagent, 2-(Tetrahydropyran-2-yloxy)phenylboronic acid , designed to overcome these challenges. It serves as a stable and effective precursor for introducing an ortho-hydroxyphenyl group. The free hydroxyl group in the target molecule, 2-hydroxyphenylboronic acid, can interfere with the catalytic cycle through unwanted coordination with the palladium center or reaction with the base. The tetrahydropyran (THP) group acts as a temporary "mask," rendering the hydroxyl group inert to the basic conditions of the coupling reaction.[5][6] Once the biaryl skeleton is forged, this protecting group is readily cleaved under mild acidic conditions to unveil the desired ortho-hydroxybiaryl.[7][8]

This application note provides a comprehensive overview of the mechanistic rationale, detailed experimental protocols, and practical insights for employing this valuable reagent in modern organic synthesis.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle centered on a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2][3][9] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

The three fundamental steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a square-planar Pd(II) intermediate. This is often the rate-determining step of the cycle.[9]

  • Transmetalation : The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻), transfers its organic moiety (Ar²) to the Pd(II) center.[10] This step displaces the halide and results in a di-organopalladium(II) complex.

  • Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[3][4][9]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_halide Ar¹-Pd(II)-X      L₂ OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal [Ar²B(OH)₃]⁻ PdII_diaryl Ar¹-Pd(II)-Ar²      L₂ Transmetal->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Ar¹-Ar² (Biaryl Product) Product Biaryl Product (Ar¹-Ar²) RedElim->Product ArylHalide Aryl Halide (Ar¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (Ar²B(OH)₂) + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 1: Suzuki-Miyaura Coupling

This section provides a general, robust protocol for the coupling of this compound with a representative aryl bromide.

Reaction: Synthesis of 2-(Tetrahydropyran-2-yloxy)-4'-methylbiphenyl

(Self-generated placeholder for the chemical reaction scheme)

Reagents and Materials
ReagentMolar Mass ( g/mol )EquivalentsAmountMoles (mmol)
4-Bromotoluene171.041.0171 mg1.0
2-(THP-O)phenylboronic acid222.051.2266 mg1.2
Pd(PPh₃)₄1155.560.0335 mg0.03
K₂CO₃ (anhydrous)138.212.5345 mg2.5
1,4-Dioxane--8 mL-
Water--2 mL-
Step-by-Step Procedure
  • Inert Atmosphere Setup: Place a magnetic stir bar into a 25 mL round-bottom flask equipped with a reflux condenser. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen gas.

    • Rationale: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere is crucial for catalytic activity.

  • Addition of Solids: To the flask, add 4-bromotoluene (171 mg, 1.0 mmol), this compound (266 mg, 1.2 mmol), potassium carbonate (345 mg, 2.5 mmol), and Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Solvent Degassing and Addition: Sparge the 1,4-dioxane/water (4:1) solvent mixture with Argon for 15-20 minutes to remove dissolved oxygen. Add 10 mL of the degassed solvent mixture to the reaction flask via syringe.

    • Rationale: Degassing the solvent is another critical step to prevent catalyst oxidation and ensure reproducible results.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 12 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Check for the consumption of the starting aryl bromide.

  • Workup: After the reaction is complete (as determined by monitoring), cool the flask to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure THP-protected biaryl product.

Diagram: Experimental Workflow for Suzuki Coupling

Workflow start Start setup 1. Flame-dry glassware under inert atmosphere start->setup add_solids 2. Add Aryl Halide, Boronic Acid, Base, and Pd Catalyst setup->add_solids add_solvent 3. Add Degassed Solvent add_solids->add_solvent heat_stir 4. Heat to 90 °C and Stir add_solvent->heat_stir monitor 5. Monitor Reaction (TLC/GC-MS) heat_stir->monitor decision Is reaction complete? monitor->decision decision->heat_stir No workup 6. Cool, Quench, and Extract decision->workup Yes purify 7. Dry and Purify via Chromatography workup->purify end End: Pure THP-Protected Biaryl purify->end

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Experimental Protocol 2: THP Deprotection

This protocol describes the removal of the THP protecting group to yield the final ortho-hydroxybiaryl.

Reaction: Synthesis of 4'-Methyl-[1,1'-biphenyl]-2-ol

Reagents and Materials
ReagentMolar Mass ( g/mol )AmountSolvent
THP-Protected Biaryl(From previous step)~1.0 mmol-
Methanol (MeOH)-20 mL-
Hydrochloric Acid (HCl)(Concentrated, 12 M)0.5 mL-
Step-by-Step Procedure
  • Dissolution: Dissolve the purified THP-protected biaryl (~1.0 mmol) in methanol (20 mL) in a 50 mL round-bottom flask with a stir bar.

  • Acid Addition: Add concentrated HCl (0.5 mL) dropwise to the stirring solution at room temperature.

    • Rationale: The THP group is an acetal, which is readily hydrolyzed under acidic conditions. Common conditions include HCl, p-toluenesulfonic acid (p-TsOH), or trifluoroacetic acid (TFA).[7][8]

  • Reaction: Stir the reaction at room temperature for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC. The product, being a phenol, will be more polar.

  • Workup: Once the reaction is complete, neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Add 20 mL of water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The resulting crude phenol is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Troubleshooting Guide

Problem/ObservationPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent.3. Poor quality or wet reagents/base.1. Use a fresh bottle of catalyst or a glovebox.2. Ensure thorough degassing of the solvent.3. Dry the base (e.g., K₂CO₃) in an oven before use. Use fresh, high-purity reagents.
Formation of Homocoupled Boronic Acid Product (Ar²-Ar²) 1. Presence of oxygen.2. Reaction temperature too high.1. Improve inert atmosphere technique and solvent degassing.2. Lower the reaction temperature and increase reaction time if necessary.
Formation of Protodeboronated Byproduct (Ar²-H) 1. Presence of excess water or protic sources.2. Base is too weak or reaction time is too long.1. Use anhydrous solvents and dry the base.2. Consider a stronger base (e.g., Cs₂CO₃) or a different solvent system.
Sterically Hindered Substrates Fail to Couple 1. Ligand on the catalyst is too small.2. Reaction conditions are not forcing enough.1. Switch to a catalyst with bulkier phosphine ligands (e.g., SPhos, XPhos) which can facilitate reductive elimination for hindered substrates.[11][12][13]2. Increase temperature or switch to a higher-boiling solvent like toluene.

References

Application Notes and Protocols: Palladium-Catalyzed Suzuki Reactions with 2-(Tetrahydropyran-2-yloxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of ortho-Hydroxylated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A particularly valuable application of this methodology is the synthesis of ortho-hydroxylated biaryls. These structural motifs are prevalent in a wide array of pharmaceuticals, natural products, and advanced materials, often serving as key ligands for catalysis or as crucial intermediates in complex molecular architectures.

The direct use of 2-hydroxyphenylboronic acid in Suzuki couplings can be challenging due to potential side reactions, including competitive proto-deboronation and catalyst inhibition by the free phenolic group. To circumvent these issues, the hydroxyl group is often protected. The tetrahydropyran (THP) protecting group offers a robust and reliable solution. It is stable under the typically basic conditions of the Suzuki reaction and can be readily removed post-coupling to unveil the desired phenolic functionality.[1][2]

This application note provides a comprehensive guide to performing Suzuki-Miyaura reactions using 2-(Tetrahydropyran-2-yloxy)phenylboronic acid. We will delve into the rationale behind catalyst and reagent selection, provide detailed experimental protocols for various aryl halides, and discuss potential challenges and troubleshooting strategies.

The Catalytic Heart of the Reaction: The Palladium(0) Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction revolves around a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3] Understanding this cycle is paramount to rational catalyst selection and reaction optimization.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar Boronate Ar'-B(OR)3- Boronate->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the activated boronic acid (or its boronate ester) displaces the halide on the palladium center. This step is facilitated by a base.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species.

Navigating the Reaction Landscape: Key Parameters for Success

The success of a Suzuki coupling with this compound hinges on the judicious selection of several key components. The steric hindrance imparted by the ortho-THP ether group necessitates careful consideration of the catalyst system.

Palladium Precatalysts: The Source of Activity

While a plethora of palladium sources exist, modern cross-coupling reactions increasingly rely on well-defined precatalysts . These are stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species, offering greater reproducibility and control over the reaction.

Precatalyst TypeCommon ExamplesKey Features
Simple Pd(II) Salts Pd(OAc)₂, PdCl₂Require in situ reduction, often by phosphine ligands or other reagents. Can be less efficient.
Pd(0) Complexes Pd(PPh₃)₄, Pd₂(dba)₃Air-sensitive and can be unstable. The ligands can sometimes interfere with the desired catalytic cycle.
Palladacycles (Buchwald-type) G3-XPhos, G4-SPhosAir- and moisture-stable. Readily activated by weak bases at room temperature. Excellent for sterically demanding couplings.
Pd-NHC Complexes PEPPSI-IPr, [Pd(IMes)(allyl)Cl]Highly active and stable catalysts. The N-heterocyclic carbene (NHC) ligands are strong σ-donors, promoting oxidative addition.

For the sterically encumbered this compound, precatalysts featuring bulky, electron-rich phosphine ligands (e.g., Buchwald-type palladacycles) or robust NHC ligands are often the catalysts of choice.

The Ligand's Role: More Than Just a Spectator

The ligand bound to the palladium center is arguably the most critical factor in determining the catalyst's efficacy. It influences the catalyst's stability, solubility, and reactivity at each stage of the catalytic cycle. For sterically hindered couplings, ligands with the following characteristics are generally preferred:

  • Bulkiness: Large, sterically demanding ligands promote the formation of monoligated Pd(0) species, which are highly reactive in the oxidative addition step. They also facilitate the final reductive elimination step.

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which accelerates the rate of oxidative addition, often the rate-limiting step of the catalytic cycle.

Commonly employed ligands for challenging Suzuki couplings include biaryl phosphines (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (e.g., IPr, IMes).

The Base: The Unsung Hero of Transmetalation

The base plays a crucial role in activating the boronic acid for transmetalation. It coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its organic group to the palladium center.

BaseStrengthCommon Applications & Considerations
Carbonates (K₂CO₃, Cs₂CO₃)Moderate to StrongWidely used, effective in many solvent systems. Cs₂CO₃ is more soluble and often more effective for challenging couplings.
Phosphates (K₃PO₄)StrongA strong, non-nucleophilic base that is often highly effective for hindered couplings and with less reactive aryl chlorides.
Hydroxides (NaOH, KOH)StrongCan be used, but may promote side reactions, including protodeboronation.
Fluorides (KF, CsF)WeakUseful when base-sensitive functional groups are present.

For the coupling of this compound, stronger bases like K₃PO₄ or Cs₂CO₃ are often required to overcome the steric hindrance and facilitate efficient transmetalation.

Solvent Systems: Providing the Right Environment

The choice of solvent is critical for ensuring that all reaction components remain in solution and for influencing the reaction rate. Aprotic polar solvents are commonly used, often in combination with water to aid in the dissolution of the inorganic base.

  • Ethers: Dioxane, Tetrahydrofuran (THF)

  • Aromatics: Toluene, Xylene

  • Alcohols: 2-Propanol, tert-Butanol (often in combination with other solvents)

Degassing the solvent prior to use is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific aryl halide used.

Experimental_Workflow cluster_1 Reaction Setup cluster_2 Workup & Purification Start Start Reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst in a Schlenk Flask Start->Reagents Degas Evacuate and Backfill with Inert Gas (e.g., Argon) Reagents->Degas Solvent Add Degassed Solvent Degas->Solvent Heat Heat to Desired Temperature with Stirring Solvent->Heat Cool Cool to Room Temperature Heat->Cool Quench Quench Reaction (e.g., with Water) Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., with Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify End Obtain Pure Product Purify->End

Figure 2: A general workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is suitable for a range of electronically diverse and sterically hindered aryl bromides.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv)

  • Degassed 1,4-dioxane/water (e.g., 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with Aryl Chlorides using a Palladacycle Precatalyst

Aryl chlorides are often more challenging substrates due to the strength of the C-Cl bond. This protocol utilizes a highly active palladacycle precatalyst.

Materials:

  • Aryl chloride (1.0 equiv)

  • This compound (1.5 equiv)

  • XPhos Pd G3 (1-3 mol%)

  • K₃PO₄ (3.0 equiv)

  • Degassed tert-butanol/water (e.g., 5:1 v/v)

Procedure:

  • In a glovebox, weigh the aryl chloride, this compound, XPhos Pd G3, and K₃PO₄ into a vial equipped with a stir bar.

  • Outside the glovebox, add the degassed tert-butanol/water solvent mixture under a positive pressure of argon.

  • Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Follow the workup and purification procedure outlined in Protocol 1.

Post-Coupling Deprotection of the THP Group

A key advantage of using the THP protecting group is its facile removal under acidic conditions to yield the desired ortho-hydroxylated biaryl.

General Deprotection Protocol:

  • Dissolve the purified THP-protected biaryl in an alcohol solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid (p-TsOH).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to afford the deprotected product.

Troubleshooting and Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Poorly soluble base- Ineffective ligand for the substrate- Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Thoroughly degas all solvents.- Switch to a more soluble base (e.g., Cs₂CO₃).- Screen alternative bulky phosphine or NHC ligands.
Proto-deboronation - Presence of excess water or protic sources- Prolonged reaction times at high temperatures- Use anhydrous solvents and dry reagents where possible.- Minimize the amount of water in the solvent mixture.- Attempt the reaction at a lower temperature for a longer duration.
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Ensure rigorous exclusion of air from the reaction.- Reduce the catalyst loading.
Cleavage of THP Group - Presence of acidic impurities in reagents or solvents- Use high-purity reagents and solvents.- Consider using a milder base if acidity is a concern.

It is important to note that the THP group introduces an additional stereocenter, which can lead to the formation of diastereomers if the aryl halide is chiral.[1] This may complicate purification and characterization.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and strategic method for the synthesis of valuable ortho-hydroxylated biaryls. Success in this transformation is contingent upon the careful selection of a highly active palladium catalyst system, typically one featuring bulky and electron-rich ligands, along with an appropriate base and solvent. By understanding the underlying principles of the catalytic cycle and adhering to rigorous experimental technique, researchers can effectively utilize this methodology to access a diverse range of complex molecular targets.

References

Base and solvent selection for coupling reactions with THP-protected boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Base and Solvent Selection for Coupling Reactions with THP-Protected Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Use of THP-Protected Boronic Acids in Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] A key to its broad applicability lies in the use of organoboron compounds, which are generally stable, have low toxicity, and are compatible with a wide range of reaction conditions.[2] However, complex molecules often bear multiple reactive functional groups. To achieve selective transformations, the strategic use of protecting groups is indispensable.

The tetrahydropyranyl (THP) group is a widely employed protecting group for alcohols and phenols due to its ease of installation, general stability under non-acidic conditions, and straightforward removal.[3][4][5] Molecules containing a THP-protected hydroxyl group alongside a boronic acid moiety are valuable building blocks in multi-step synthesis, particularly in the development of active pharmaceutical ingredients.

This application note provides a comprehensive guide to the critical parameters of base and solvent selection for successful Suzuki-Miyaura coupling reactions involving substrates bearing a THP-protected functional group. We will delve into the mechanistic underpinnings of these choices, offer practical protocols, and provide troubleshooting guidance to empower researchers in this vital area of chemical synthesis.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount to making informed decisions about reaction conditions. The cycle, catalyzed by a palladium complex, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R¹-Pd(II)L₂-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination R1-R2 R¹-R² (Coupled Product) R1-Pd(II)L2-R2->R1-R2 R2B(OH)2 R²B(OH)₂ Boronate [R²B(OH)₃]⁻ R2B(OH)2->Boronate Base Base Base->Boronate R1-X R¹-X (Aryl/Vinyl Halide) R1-X->R1-Pd(II)L2-X Boronate->R1-Pd(II)L2-X

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

The base plays a critical, albeit indirect, role in this cycle. Its primary function is to activate the boronic acid, which is generally unreactive towards the palladium(II) complex.[6][7]

Pillar 1: The Crucial Role of the Base

The selection of the base is arguably one of the most critical parameters for a successful Suzuki-Miyaura coupling. The base facilitates the transmetalation step by converting the neutral boronic acid into a more nucleophilic boronate "ate" complex.[8][9]

Mechanism of Base Activation

There are two predominant pathways proposed for the role of the base:

  • Boronate Pathway: The base reacts directly with the boronic acid to form a tetracoordinate boronate species. This negatively charged species is significantly more nucleophilic and readily transfers its organic group to the palladium center.[7][8]

  • Hydroxide/Alkoxide Pathway: The base can also react with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide complex. This complex then reacts with the neutral boronic acid in the transmetalation step.

The operative pathway is often dependent on the specific base, solvent, and substrates employed.

Base_Activation cluster_0 Boronate Pathway cluster_1 Hydroxide/Alkoxide Pathway R-B(OH)2 R-B(OH)₂ Boronate_Complex [R-B(OH)₃]⁻ (Boronate 'ate' complex) R-B(OH)2->Boronate_Complex Base Base (e.g., OH⁻, OR'⁻) Base->Boronate_Complex L2Pd(R')X L₂Pd(R')X Pd_OH_Complex L₂Pd(R')OH L2Pd(R')X->Pd_OH_Complex Base_2 Base (e.g., OH⁻, OR'⁻) Base_2->Pd_OH_Complex

Figure 2: Pathways for Base Activation in Suzuki Coupling.

Selecting the Right Base for THP-Protected Substrates

The key consideration for substrates containing a THP ether is the stability of this protecting group. THP ethers are acetals, which are stable under basic and neutral conditions but are readily cleaved by acids.[3][10][11] Therefore, the choice of base for the Suzuki-Miyaura coupling is not limited by the presence of the THP group itself, but rather by the overall requirements of the reaction.

Commonly Used Bases:

BaseStrengthSolubilityTypical Use Cases & Comments
Carbonates
K₂CO₃, Na₂CO₃, Cs₂CO₃Weak to ModerateVariesWidely used, effective, and economical. Often used in aqueous/organic solvent mixtures. Cesium carbonate is more soluble and can be more effective for challenging couplings.
Phosphates
K₃PO₄ModerateGood in polar solventsA strong, non-nucleophilic base. Particularly effective for coupling with aryl chlorides and sterically hindered substrates.
Hydroxides
NaOH, KOH, Ba(OH)₂StrongHigh in aqueous mediaVery effective, but their high basicity can sometimes lead to side reactions or degradation of sensitive substrates.[8]
Fluorides
KF, CsFWeakModerateFluoride ions are believed to play a unique role in activating the boronic acid.[8] Particularly useful when base-labile groups are present.[9]
Organic Bases
Et₃N, DIPEAWeakHigh in organic solventsGenerally less effective for the transmetalation step but can be used in specific applications, often as an additive.

For most applications involving THP-protected boronic acids, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points due to their efficacy and compatibility with a wide range of functional groups.

Pillar 2: The Influence of the Solvent

The solvent plays a multifaceted role in the Suzuki-Miyaura reaction. It must:

  • Solubilize the reactants, catalyst, and base.

  • Influence the rate and selectivity of the reaction.[12][13]

  • Affect the stability of the catalyst.[14]

The choice of solvent can dramatically impact the outcome of the coupling reaction.

Solvent Polarity and Coordination
  • Polar Aprotic Solvents (e.g., DMF, DMAc, MeCN): These solvents are excellent at dissolving the various components of the reaction mixture. However, in some cases, highly coordinating solvents like DMF and DMSO can compete with the desired ligands for binding to the palladium center, potentially inhibiting the reaction.[12]

  • Ethereal Solvents (e.g., 1,4-Dioxane, THF, DME): These are perhaps the most commonly employed solvents for Suzuki-Miyaura couplings. They offer a good balance of polarity and are generally less coordinating than polar aprotic solvents. They are often used in combination with water to aid in the dissolution of the inorganic base.

  • Aromatic Hydrocarbons (e.g., Toluene, Xylene): These nonpolar solvents are useful for high-temperature reactions and can be beneficial when water-sensitive substrates are used. A co-solvent or phase-transfer catalyst may be necessary to facilitate the interaction of the inorganic base with the organic phase.

  • Alcohols (e.g., Isopropanol, Ethanol): Alcohols can serve as both the solvent and a reducing agent for the in situ formation of the active Pd(0) catalyst from a Pd(II) precursor.

Recommended Solvent Systems for THP-Protected Substrates:

Solvent SystemTypical RatioTemperature Range (°C)Comments
1,4-Dioxane / H₂O4:1 to 10:180 - 110A robust and widely applicable system.
Toluene / H₂O10:180 - 110Good for less polar substrates.
DME / H₂O4:180 - 90DME (1,2-dimethoxyethane) is a good alternative to dioxane.
IsopropanolN/A70 - 85Can be effective, particularly with certain catalysts and bases like CsF.[15]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of an aryl bromide containing a THP-protected alcohol with an arylboronic acid.

Materials:

  • THP-protected Aryl Bromide (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert gas (Nitrogen or Argon)

protocol_workflow start Start reagents Combine THP-protected Aryl Bromide, Arylboronic Acid, Base, and Catalyst in a reaction flask. start->reagents degas Evacuate and backfill with inert gas (3x). This is critical to prevent catalyst oxidation. reagents->degas solvent Add degassed solvent via syringe. degas->solvent heat Heat the reaction mixture with stirring (e.g., 80-100 °C). solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool Upon completion workup Perform aqueous workup: Dilute with EtOAc, wash with water and brine. cool->workup dry Dry the organic layer over Na₂SO₄ or MgSO₄. workup->dry concentrate Concentrate in vacuo. dry->concentrate purify Purify by column chromatography. concentrate->purify end Characterize the final product. purify->end

Figure 3: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the THP-protected aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is a critical step to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Important Note on Deprotection: The THP group is stable throughout this basic reaction and workup. If subsequent steps in the synthesis require deprotection, this can be readily achieved under mild acidic conditions (e.g., acetic acid in THF/water, or p-toluenesulfonic acid in an alcohol solvent).[3][16]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized)Ensure thorough degassing of the reaction vessel and solvents. Use fresh catalyst.
Insufficiently strong or soluble baseSwitch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure adequate stirring.
Low reaction temperatureIncrease the reaction temperature.
Protodeboronation of Boronic Acid Presence of excess water or protic sourcesUse anhydrous solvents and dry reagents. Minimize the amount of water in the solvent system.
Reaction temperature is too highLower the reaction temperature.
Formation of Homocoupling Product Presence of oxygenImprove degassing procedure.
Incomplete Reaction with Sterically Hindered Substrates Insufficiently active catalyst systemSwitch to a more active catalyst system, such as one with a biarylphosphine ligand (e.g., SPhos, XPhos) and a stronger base like K₃PO₄.

Conclusion

The successful execution of Suzuki-Miyaura cross-coupling reactions with substrates bearing THP-protected functional groups hinges on a rational selection of the base and solvent. The inherent stability of the THP ether under basic conditions provides a wide latitude in the choice of base, allowing for optimization based on the reactivity of the coupling partners. A thorough understanding of the mechanistic roles of the base and solvent, coupled with careful experimental technique, will enable researchers to efficiently construct complex molecular architectures for applications in drug discovery and materials science.

References

Application Notes & Protocols: Streamlining Complex Syntheses with 2-(Tetrahydropyran-2-yloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to In Situ Phenolic Boronic Acids

In the landscape of modern synthetic chemistry, boronic acids are indispensable building blocks, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These reactions are fundamental to constructing biaryl systems, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] However, the presence of multiple reactive functional groups, such as a hydroxyl group on the same ring as the boronic acid, presents significant challenges. 2-Hydroxyphenylboronic acid, a valuable precursor, is often prone to decomposition and can engage in unwanted side reactions.[5][6]

To circumvent these issues, chemists employ protecting group strategies. 2-(Tetrahydropyran-2-yloxy)phenylboronic acid emerges as a superior solution—a stable, crystalline solid where the reactive phenol is masked by a tetrahydropyranyl (THP) ether.[7][8] The true elegance of this reagent lies in its capacity for in situ deprotection within a one-pot reaction sequence. This approach avoids the isolation of the sensitive intermediate, thereby increasing efficiency, reducing waste, and simplifying the synthesis of complex molecular architectures.[9][10] This guide provides an in-depth exploration of the mechanism, applications, and detailed protocols for leveraging this powerful reagent in one-pot synthetic strategies.

The Core Strategy: Sequential Deprotection and Cross-Coupling

The utility of this compound hinges on the lability of the THP protecting group under acidic conditions, while it remains robust in the presence of bases, nucleophiles, and organometallics.[7][11] This differential reactivity is the key to its use in one-pot tandem reactions. The process can be conceptually divided into two distinct, yet seamlessly integrated, mechanistic phases occurring in the same reaction vessel.

Phase I: Acid-Mediated In Situ Deprotection The reaction is initiated under mild acidic conditions. The acetal linkage of the THP ether is protonated, triggering its cleavage to release the free 2-hydroxyphenylboronic acid and a resonance-stabilized carbocation derived from the dihydropyran ring.[11][12] This deprotection step is typically rapid and clean, generating the active boronic acid species precisely when it is needed for the subsequent transformation.

Phase II: Palladium-Catalyzed Suzuki-Miyaura Coupling Following deprotection, the reaction conditions are transitioned to facilitate the Suzuki-Miyaura coupling. This involves the introduction of a palladium catalyst, a suitable ligand, and a base.[1][13] The base activates the newly formed 2-hydroxyphenylboronic acid, forming a boronate species that readily undergoes transmetalation with the palladium(II) intermediate. The catalytic cycle is completed by reductive elimination, which forges the new carbon-carbon bond and regenerates the active palladium(0) catalyst.[13][14]

G cluster_0 One-Pot Reaction Vessel Start Reactants: - 2-(THP-O)PhB(OH)₂ - Aryl Halide (Ar-X) - Acid Catalyst Deprotection Phase 1: Deprotection (Acidic Conditions) Start->Deprotection Initiation Intermediate In Situ Generation: - 2-(HO)PhB(OH)₂ - Ar-X Deprotection->Intermediate THP Cleavage Coupling Phase 2: Suzuki Coupling (Addition of Pd Catalyst, Ligand, Base) Intermediate->Coupling Condition Change Product Final Product: 2-Hydroxybiaryl Coupling->Product C-C Bond Formation

Caption: General workflow for the one-pot synthesis.

Premier Application: One-Pot Synthesis of Dibenzofurans

A particularly powerful application of this methodology is the synthesis of dibenzofurans, a heterocyclic motif found in numerous biologically active compounds and functional materials.[9] This transformation elegantly combines the Suzuki-Miyaura coupling with a subsequent intramolecular cyclization (e.g., an Ullmann-type C-O coupling or dehydration) in a single pot.

The process begins with the coupling of this compound and a suitable ortho-substituted aromatic halide (e.g., 2-bromoanisole). The in situ generated 2-hydroxyphenylboronic acid couples to form a 2-hydroxy-2'-methoxybiaryl intermediate. Upon heating, this intermediate undergoes an intramolecular, often copper- or palladium-catalyzed, cyclization via nucleophilic attack of the hydroxyl group, eliminating methanol to furnish the stable dibenzofuran ring system.[10]

G Reagents 2-(THP-O)PhB(OH)₂ 2-Bromoanisole Step1 Step 1: In Situ Deprotection (H⁺) Reagents->Step1 Intermediate1 2-(HO)PhB(OH)₂ 2-Bromoanisole Step1->Intermediate1 Step2 Step 2: Suzuki Coupling (Pd Catalyst, Base) Intermediate1->Step2 Intermediate2 2-Hydroxy-2'-methoxybiaryl Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization (Heat, Catalyst) Intermediate2->Step3 Product Dibenzofuran Step3->Product

Caption: Mechanism for one-pot dibenzofuran synthesis.

Detailed Experimental Protocol

Title: One-Pot Synthesis of Dibenzofuran from this compound and 2-Bromoanisole.

Materials & Reagents

ReagentCAS No.SupplierNotes
This compound408492-27-3Major suppliersStore in a cool, dry place.
2-Bromoanisole578-57-4Major suppliers
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-3Major suppliersAir-sensitive, handle under inert gas.
Potassium Carbonate (K₂CO₃)584-08-7Major suppliersFinely powdered, dried before use.
1,4-Dioxane, Anhydrous123-91-1Major suppliersInhibitor-free, <50 ppm water.
Hydrochloric Acid (2M aqueous)7647-01-0Major suppliersFor deprotection and work-up.
Ethyl Acetate141-78-6Major suppliersFor extraction.
Brine (Saturated NaCl solution)N/ALab preparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Major suppliersFor drying.
Silica Gel7631-86-9Major suppliersFor column chromatography.

Procedure

  • Vessel Preparation: To a 50 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv.).

  • Reagent Addition: Add 2-bromoanisole (1.0 mmol, 1.0 equiv.) followed by anhydrous 1,4-dioxane (15 mL).

  • Deprotection: Add 2M aqueous HCl (2.5 mL). Stir the mixture at room temperature for 1 hour. Monitor the deprotection by TLC or LC-MS until the starting boronic acid is fully consumed.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10 minutes. Maintain a positive pressure of inert gas for the remainder of the reaction.

  • Coupling Setup: Add finely powdered potassium carbonate (3.0 mmol, 3.0 equiv.) to the flask. This neutralizes the acid and provides the basic medium for the coupling.

  • Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to reflux (approx. 100-101 °C) with vigorous stirring. The intramolecular cyclization to dibenzofuran occurs concurrently or subsequently at this temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS, checking for the disappearance of the biaryl intermediate and the appearance of the dibenzofuran product. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (30 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure dibenzofuran.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Palladium catalysts are toxic and should be handled with care.

  • 1,4-Dioxane is a flammable solvent and a suspected carcinogen.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Optimization and Troubleshooting

The success of this one-pot synthesis relies on balancing the conditions for two separate reactions. The following table provides insights into optimizing key parameters.

ParameterOptions & ConsiderationsRationale & Causality
Acid Catalyst p-Toluenesulfonic acid (p-TsOH), HCl, Acetic Acid/H₂O.The THP group is acid-labile.[15] A strong acid like HCl ensures rapid deprotection at room temperature. Milder acids may require heat, which could be incompatible with other functional groups. The chosen acid must be fully neutralized by the base before adding the palladium catalyst to prevent deactivation.
Pd Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf).Pd(PPh₃)₄ is an excellent choice as it is a pre-formed Pd(0) complex, ready for oxidative addition.[9] Other Pd(II) sources require in situ reduction. The choice can depend on the electronic nature of the aryl halide.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KF.The base is crucial for activating the boronic acid to form the more nucleophilic boronate anion, which facilitates the transmetalation step.[14] Cs₂CO₃ is often more effective for difficult couplings due to its higher solubility and basicity. K₂CO₃ is a cost-effective and generally reliable choice.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF.A mixture of an organic solvent and water is common. Water aids in dissolving the base and boronic acid, while the organic solvent solubilizes the aryl halide and catalyst. Anhydrous conditions can also be used, especially with bases like KF.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Incomplete Deprotection Insufficient acid or reaction time.Increase the amount of acid catalyst or extend the stirring time at the deprotection stage. Confirm completion with TLC before proceeding.
Low Coupling Yield Inactive catalyst; Insufficiently basic conditions; Impure reagents/solvents.Use fresh, high-purity palladium catalyst. Ensure solvents are properly degassed to remove oxygen. Use a stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃). Dry base before use.
Formation of Homocoupling Oxygen in the reaction mixture causing catalyst degradation.Ensure the reaction vessel is thoroughly purged with an inert gas (Ar or N₂) before adding the catalyst and maintain a positive pressure throughout.
Stalled at Biaryl Stage Insufficient temperature for cyclization; Catalyst not suitable for C-O bond formation.Increase the reflux temperature if possible. For challenging cyclizations, consider adding a copper(I) co-catalyst (e.g., CuI) after the Suzuki coupling is complete.

Conclusion

This compound is a highly effective and strategic reagent for streamlining the synthesis of complex ortho-hydroxylated biaryls and related fused-ring systems like dibenzofurans. Its stability allows for easy handling and storage, while the acid-labile THP group enables clean, in situ generation of the active coupling partner. This one-pot methodology minimizes purification steps, maximizes atom economy, and provides an efficient pathway to valuable molecular scaffolds, making it an essential tool for researchers in drug discovery and materials science.[16]

References

Application Note: Scale-Up Synthesis Considerations for Reactions Involving 2-(Tetrahydropyran-2-yloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Tetrahydropyran-2-yloxy)phenylboronic acid is a crucial intermediate in pharmaceutical and fine chemical synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Transitioning these reactions from laboratory to production scale introduces significant challenges related to reagent stability, reaction kinetics, thermal management, and impurity control. This document provides a comprehensive guide for researchers and process chemists, detailing the critical parameters and best practices for the successful scale-up of Suzuki-Miyaura coupling reactions involving this reagent. We address raw material characterization, process optimization, work-up strategies, and palladium removal, supported by detailed protocols and mechanistic insights.

Introduction: The Role and Challenges of a Key Building Block

The synthesis of complex biaryl structures, a common motif in many active pharmaceutical ingredients (APIs), frequently employs the Suzuki-Miyaura cross-coupling reaction. This compound serves as a valuable precursor to 2-hydroxyphenyl boronic acid, where the tetrahydropyranyl (THP) group provides temporary protection for the phenolic hydroxyl. This strategy prevents unwanted side reactions and allows for precise, late-stage introduction of the biaryl linkage.

While bench-scale syntheses are routine, kilogram-scale production presents a distinct set of obstacles.[1][2] The physical and chemical properties of the boronic acid, the sensitivity of the catalytic cycle to process parameters, and the stringent purity requirements for final products demand a systematic and rigorous approach to process development. This note aims to bridge the gap between lab-scale discovery and robust, scalable manufacturing.

Physicochemical Properties & Stability Considerations

A foundational understanding of the starting material is paramount for designing a reliable process. The stability of this compound directly impacts storage, handling, and reaction consistency.

  • Hydrolytic Stability: The THP protecting group is an acetal, which is inherently susceptible to cleavage under acidic conditions.[3][4][5] This lability dictates that the reaction, work-up, and any aqueous washes must be conducted under neutral or basic pH to prevent premature deprotection.

  • Oxidative Stability: Boronic acids can undergo oxidative deboronation, a process that can be exacerbated at physiological pH.[6][7] While less of a concern under the anaerobic conditions typical for cross-coupling, exposure to air, especially at elevated temperatures or in the presence of certain impurities, can lead to degradation.

  • Boroxine Formation: A common issue with boronic acids is the equilibrium with their corresponding cyclic anhydride, the boroxine.[8][9] This is a dehydration trimerization process that can be influenced by storage conditions and solvent choice.[10][11] The presence of boroxine can lead to inconsistent stoichiometry and altered reaction kinetics, making raw material quality control essential.[9]

Table 1: Properties of this compound (CAS 502159-01-5)

PropertyValueScale-Up Significance
Molecular Formula C₁₁H₁₅BO₄Defines stoichiometric relationships and process mass intensity (PMI).
Molecular Weight 222.05 g/mol Critical for accurate reagent charging in large-scale reactors.
Appearance White to off-white solidA key parameter for incoming raw material quality control.
Solubility Soluble in THF, Dioxane, TolueneGuides solvent selection for achieving a homogeneous reaction mixture.
THP Group Lability Acid-sensitiveRestricts the use of acidic reagents and dictates work-up conditions.

The Suzuki-Miyaura Coupling: A Scale-Up Perspective

The core application of this reagent is the palladium-catalyzed Suzuki-Miyaura coupling with an aryl halide or triflate. The generally accepted catalytic cycle provides a framework for understanding how process parameters can influence reaction outcomes.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation A Pd(0)L₂ (Active Catalyst) B Ar-Pd(II)-(X)L₂ (Oxidative Addition) A->B Ar-X C Ar-Pd(II)-(Ar')L₂ (Transmetalation) B->C Ar'-B(OR)₃⁻ C->A Ar-Ar' (Reductive Elimination) Product_Out Biaryl Product C->Product_Out Boronic_Acid Ar'-B(OH)₂ Borate [Ar'-B(OR)₃]⁻ Boronic_Acid->Borate + Base, H₂O Base Base (e.g., K₂CO₃) Base->Borate Borate->B Enters Cycle caption Fig. 1: Key stages of the Suzuki-Miyaura reaction.

Caption: The cycle involves Pd(0)/Pd(II) intermediates and requires base activation of the boronic acid.

Critical Process Parameters for Robust Scale-Up

Direct translation of a laboratory procedure to a pilot plant often fails due to changes in mass and heat transfer, mixing efficiency, and reagent addition rates.[1] A systematic optimization of the following parameters is essential.

Reagents and Catalyst System
  • Catalyst Selection: Laboratory-scale reactions often use catalysts like Pd(PPh₃)₄, which are unsuitable for large-scale work due to instability and high cost.[12] Process development should focus on highly active, air-stable pre-catalysts, such as palladacycles or complexes with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).[13][14] These catalysts enable very low loadings (0.1 to 0.01 mol%), which reduces cost and simplifies purification.

  • Base Selection: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and its physical form are critical. On a large scale, the dissolution rate can be limiting. Using a milled base or an aqueous solution can improve consistency, but the addition of water can also affect catalyst stability and side reactions.[15]

  • Solvent Choice: Safety, environmental impact, and work-up efficiency are primary drivers for solvent selection at scale. While ethers like dioxane are common in the lab, they pose a peroxide risk. Process-friendly solvents such as 2-MeTHF, toluene, or even aqueous systems with surfactants like TPGS-750-M are preferred alternatives.[16][17] A biphasic system (e.g., toluene/water) can facilitate the removal of inorganic byproducts but requires efficient agitation to overcome mass transfer limitations.

Reaction Conditions and Control
  • Thermal Management: Suzuki couplings can be exothermic. The lower surface-area-to-volume ratio of large reactors makes heat dissipation less efficient. A reaction calorimetry study is strongly recommended to understand the thermal profile and ensure that any exotherm can be safely controlled by the reactor's cooling system. Controlled addition of a key reagent is a common strategy to manage heat release.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[2][18] While small flasks can be easily managed with a balloon, a large reactor requires a robust system of nitrogen purging and a constant nitrogen blanket to prevent catalyst deactivation and ensure reproducibility.

  • Process Analytical Technology (PAT): Relying on a fixed reaction time is unreliable at scale. In-process monitoring, typically via HPLC, is crucial to track the consumption of the limiting starting material. This allows for precise determination of the reaction endpoint, preventing the formation of impurities from prolonged heating and ensuring batch-to-batch consistency.

Diagram 2: Scale-Up Decision & Workflow Logic

Scale_Up_Workflow cluster_Pre Phase 1: Process Design cluster_Exec Phase 2: Execution cluster_Post Phase 3: Downstream Processing A Raw Material QC (Purity, Boroxine Content) B Safety Assessment (Calorimetry) A->B C DoE for Optimization (Catalyst, Solvent, Base) B->C D Reactor Inerting (N₂) C->D Technology Transfer E Controlled Reagent Charging & Heating D->E F In-Process Control (HPLC Monitoring) E->F G Controlled Quench (Avoid Acid!) F->G Reaction Complete H Work-up & Phase Split G->H I Palladium Scavenging H->I J Product Isolation (Crystallization) I->J K Final Deprotection (if needed) J->K caption Fig. 2: A systematic workflow for scaling up Suzuki coupling reactions.

Caption: Successful scale-up follows a phased approach from design and optimization to execution and purification.

Downstream Processing: Purification and Impurity Removal
  • Palladium Removal: Residual palladium is a major concern for APIs, with strict regulatory limits (ICH Q3D).[19] Achieving levels below 10 ppm often requires dedicated scavenging steps. Common methods include:

    • Activated Carbon: Cost-effective but can lead to product loss via adsorption.

    • Thiol-Based Scavengers: Silica-bound thiols or scavenger resins offer high selectivity for palladium and are easily removed by filtration.[20][21]

    • Aqueous Washes: Washing with solutions of reagents like L-cysteine or sodium bisulfite can effectively extract palladium salts.[15]

  • THP Deprotection: If the target molecule is the phenol, the THP group is typically removed post-coupling. This is an acid-catalyzed hydrolysis.[3] Conditions must be carefully chosen to avoid degradation of the biaryl product. Common systems include p-toluenesulfonic acid (TsOH) in methanol or HCl in isopropanol.[22] The reaction must be monitored to completion to avoid a mixture of protected and deprotected material.

Exemplary Kilogram-Scale Protocol

This protocol outlines a general procedure for the coupling of this compound with a generic aryl bromide (Ar-Br). Note: This is a representative workflow and must be optimized for the specific substrates involved.

Safety: All operations should be conducted in an appropriate process reactor with proper engineering controls and personal protective equipment (PPE). A risk assessment should be performed prior to execution.

Equipment:

  • 100 L glass-lined reactor with overhead stirring, jacketed temperature control, nitrogen inlet, and condenser.

  • Charging ports for solids and liquids.

Reagents:

  • Aryl Bromide (Ar-Br): 5.0 kg (1.0 eq)

  • This compound: 6.0 kg (1.2 eq)

  • PdCl₂(dtbpf): 50 g (0.1 mol%)

  • Potassium Carbonate (K₂CO₃), milled: 9.0 kg (3.0 eq)

  • Toluene: 50 L (10 vol)

  • Deionized Water: 15 L (3 vol)

Procedure:

  • Reactor Inerting: Purge the 100 L reactor with nitrogen for at least 1 hour to displace oxygen. Maintain a gentle nitrogen flow throughout the process.

  • Reagent Charging: Charge the reactor with Aryl Bromide (5.0 kg), this compound (6.0 kg), milled K₂CO₃ (9.0 kg), and PdCl₂(dtbpf) (50 g).

  • Solvent Addition: Add Toluene (50 L) and Water (15 L).

  • Heating & Reaction: Begin agitation (100-150 RPM). Heat the mixture to 80-85 °C via the reactor jacket.

  • Monitoring: After 2 hours at temperature, take the first in-process sample. Quench a small aliquot with water, extract with ethyl acetate, and analyze by HPLC to determine the ratio of Ar-Br to product. Continue monitoring every 1-2 hours until <1.0% of Ar-Br remains.

  • Cooling & Work-up: Once complete, cool the batch to 20-25 °C. Stop agitation and allow the phases to separate (approx. 30-60 minutes).

  • Phase Separation: Transfer the lower aqueous phase to a waste container.

  • Wash: Charge the reactor with 20 L of 10% brine solution, agitate for 15 minutes, allow to separate, and remove the aqueous layer.

  • Palladium Scavenging (Example): Add a solution of L-cysteine (0.5 kg) in water (10 L) to the organic layer. Heat to 50 °C and agitate for 4 hours. Cool, separate, and discard the aqueous layer.

  • Solvent Concentration: Concentrate the toluene solution under vacuum to a volume of ~15 L.

  • Isolation: Cool the concentrated solution to 0-5 °C to induce crystallization. Hold for 4 hours, then filter the product slurry. Wash the filter cake with cold (0 °C) heptane (10 L).

  • Drying: Dry the product in a vacuum oven at 40-45 °C until constant weight is achieved.

Conclusion

The scale-up of reactions involving this compound is a challenging but achievable endeavor. Success requires a departure from the "just mix and heat" approach of the lab and an embrace of process chemistry principles. By focusing on the inherent stabilities of the reagents, systematically optimizing the catalyst system and reaction conditions, implementing robust in-process controls, and designing an effective purification strategy to control impurities and residual metals, chemists can develop safe, reliable, and economically viable manufacturing processes.

References

Protecting-group-free synthesis vs. using 2-(Tetrahydropyran-2-yloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Introduction: The Biaryl Phenol Motif and the Imperative of Green Chemistry

The biaryl phenol structural motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in blockbuster pharmaceuticals, agrochemicals, and functional materials underscores the critical need for efficient and sustainable synthetic methodologies. The drive towards "green chemistry" has placed traditional synthetic strategies, particularly those reliant on protecting groups, under intense scrutiny. The use of protecting groups, while a powerful tool for achieving chemoselectivity, inherently adds steps to a synthesis, increases waste, and often reduces overall yield.[1] This guide provides a detailed comparative analysis of two distinct strategies for the synthesis of biaryl phenols: the protecting-group-free approach and the use of a protected intermediate, 2-(Tetrahydropyran-2-yloxy)phenylboronic acid. Through detailed protocols, comparative data, and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Part 1: The Philosophy of Protecting-Group-Free Synthesis

Protecting-group-free (PGF) synthesis is not merely a technique but a paradigm shift in synthetic planning. It champions the principles of atom economy and step economy , striving to minimize the number of synthetic operations and maximize the incorporation of reactant atoms into the final product.[2] Each protection/deprotection sequence adds at least two steps to a synthesis, consuming additional reagents and solvents, and generating waste, which negatively impacts the E-factor (Environmental Factor) of the process.[3] The ideal synthesis, as envisioned by proponents of PGF strategies, involves the sequential and chemoselective formation of bonds without the need for masking reactive functional groups.[1] The success of PGF synthesis hinges on the development of highly selective catalysts and reaction conditions that can differentiate between various functional groups within a molecule.

Part 2: The Role of this compound: A Protected Approach

In contrast to the directness of PGF synthesis, the use of protected intermediates like this compound represents a more traditional, and often necessary, approach. The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols and phenols due to its ease of installation, stability under a range of non-acidic conditions (including basic, organometallic, and reductive environments), and facile removal under mild acidic conditions.[4]

The rationale for protecting the phenolic hydroxyl group in a Suzuki-Miyaura coupling is to prevent potential side reactions, such as the formation of boronate esters with the unprotected hydroxyl group, which can interfere with the catalytic cycle. By masking the phenol as a THP ether, the reactivity of the boronic acid is focused solely on the desired cross-coupling reaction. However, this security comes at the cost of two additional synthetic steps: protection of the starting phenol and deprotection of the resulting biaryl ether.

Part 3: Comparative Workflow and Analysis

To provide a clear comparison, we will consider the synthesis of 2,2'-biphenol via both a protecting-group-free Suzuki-Miyaura coupling and a pathway involving this compound.

G cluster_0 Protecting-Group-Free Synthesis cluster_1 Protecting Group Strategy a 2-Bromophenol + 2-Hydroxyphenylboronic Acid b Suzuki-Miyaura Coupling (Aqueous Conditions) a->b Pd Catalyst, Base c 2,2'-Biphenol b->c Direct Product d 2-Bromophenol + 2-(THP-oxy)phenylboronic Acid e Suzuki-Miyaura Coupling d->e Pd Catalyst, Base f 2-(THP-oxy)-2'-hydroxybiphenyl e->f g Acidic Deprotection f->g H+ h 2,2'-Biphenol g->h

Figure 1: Comparative workflows for the synthesis of 2,2'-biphenol.

Quantitative Comparison

The following table provides a summary of key metrics for the two synthetic routes. The data is representative and compiled from typical literature values for analogous reactions.

MetricProtecting-Group-Free SynthesisProtecting Group Strategy
Number of Steps 13 (Protection, Coupling, Deprotection)
Typical Overall Yield 85-95%[5]70-85%
Reaction Time 1-4 hours[5]6-24 hours (total)
Key Reagents Pd catalyst, Base (e.g., K₂CO₃)Pd catalyst, Base, Dihydropyran, Acid
Solvents Water, Ethanol/WaterOrganic Solvents (e.g., Toluene, THF), Aqueous Acid
Atom Economy HigherLower
E-Factor LowerHigher

Part 4: Experimental Protocols

Protocol 1: Protecting-Group-Free Synthesis of 2,2'-Biphenol

This protocol is adapted from user-friendly methods for Suzuki-Miyaura coupling in aqueous media.[5]

Materials:

  • 2-Bromophenol (1.0 mmol, 173 mg)

  • 2-Hydroxyphenylboronic acid (1.2 mmol, 165 mg)

  • Palladium on carbon (10 wt. % Pd, 0.02 mmol Pd, 21 mg)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • Deionized water (5 mL)

  • Round-bottom flask (25 mL) with magnetic stir bar

  • Reflux condenser

Procedure:

  • To the 25 mL round-bottom flask, add 2-bromophenol, 2-hydroxyphenylboronic acid, palladium on carbon, and potassium carbonate.

  • Add 5 mL of deionized water to the flask.

  • Attach the reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,2'-biphenol.

Protocol 2: Synthesis of 2,2'-Biphenol using this compound

This is a two-step protocol involving the Suzuki-Miyaura coupling followed by deprotection of the THP ether.

Step A: Suzuki-Miyaura Coupling

Materials:

  • 2-Bromophenol (1.0 mmol, 173 mg)

  • This compound (1.1 mmol, 244 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)

  • 2-(Di-tert-butylphosphino)biphenyl (JohnPhos) (0.04 mmol, 12 mg)

  • Cesium carbonate (Cs₂CO₃) (3.0 mmol, 977 mg)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

  • Anhydrous water (1 mL)

  • Schlenk tube with magnetic stir bar

Procedure:

  • In a glovebox or under an inert atmosphere, add 2-bromophenol, this compound, Pd₂(dba)₃, JohnPhos, and Cs₂CO₃ to the Schlenk tube.

  • Add THF and water to the tube.

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 2-(tetrahydropyran-2-yloxy)-2'-hydroxybiphenyl can be purified by flash chromatography or used directly in the next step.

Step B: Acidic Deprotection of the THP Ether

Materials:

  • Crude 2-(tetrahydropyran-2-yloxy)-2'-hydroxybiphenyl (from Step A)

  • Methanol (10 mL)

  • p-Toluenesulfonic acid monohydrate (PPTS) (0.1 mmol, 25 mg) or a catalytic amount of a strong acid like HCl.

  • Round-bottom flask with magnetic stir bar

Procedure:

  • Dissolve the crude product from Step A in methanol in the round-bottom flask.

  • Add the acidic catalyst (e.g., PPTS).

  • Stir the reaction at room temperature. Monitor the deprotection by TLC until the starting material is consumed (typically 1-2 hours).

  • Neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude 2,2'-biphenol by flash column chromatography.

Part 5: Discussion and Recommendations

When to Choose Protecting-Group-Free Synthesis:

The protecting-group-free approach is highly advantageous when:

  • Green chemistry metrics are a priority: This method significantly reduces waste and improves atom and step economy.

  • The target molecule is relatively simple: For straightforward biaryl phenols, the direct coupling is often more efficient.

  • Aqueous reaction conditions are desirable: The use of water as a solvent is environmentally benign and can simplify product isolation.

  • High-throughput synthesis is required: The single-step nature of the reaction lends itself well to parallel synthesis and library generation.

When to Use this compound:

The protecting group strategy is a more prudent choice when:

  • The substrate is complex and contains multiple sensitive functional groups: The THP group can prevent unwanted side reactions and improve the overall yield of the desired product.

  • The unprotected hydroxyphenylboronic acid is unstable or difficult to handle: The THP-protected version is often a stable, crystalline solid.

  • Reaction conditions are incompatible with a free phenol: In cases where strongly basic or nucleophilic reagents are used in subsequent steps, the THP ether provides robust protection.

  • Predictability and reliability are paramount: While less "green," the protecting group strategy can sometimes offer a more reproducible and scalable route for complex targets.

Conclusion

The choice between a protecting-group-free synthesis and a protecting group strategy for the synthesis of biaryl phenols is a nuanced decision that depends on the specific target molecule, the scale of the reaction, and the overarching goals of the synthetic campaign. The protecting-group-free approach offers a more elegant and sustainable route, aligning with the principles of modern green chemistry. However, the reliability and predictability of the protecting group strategy, particularly for complex molecules, ensure its continued relevance in the synthetic chemist's toolkit. By understanding the principles, advantages, and limitations of each approach, researchers can design more efficient and sustainable syntheses for the next generation of pharmaceuticals and advanced materials.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions with 2-(Tetrahydropyran-2-yloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Tetrahydropyran-2-yloxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this valuable reagent in cross-coupling reactions. Here, we provide in-depth troubleshooting advice in a user-friendly question-and-answer format, grounded in mechanistic principles and supported by peer-reviewed literature. Our goal is to empower you to anticipate and mitigate common side reactions, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving low yields of the desired biaryl product. What are the most likely side reactions?

When employing this compound in Suzuki-Miyaura couplings, two primary side reactions are frequently encountered:

  • Premature Deprotection of the THP Group: The Tetrahydropyranyl (THP) ether is an acetal, which is sensitive to acidic conditions.[1][2][3] Traces of acid in your reagents or solvents, or the inherent acidity of the boronic acid itself, can lead to the cleavage of the THP group, revealing the free phenol (2-hydroxyphenylboronic acid). This unprotected phenol can complicate the reaction and purification.

  • Protodeboronation: This is the loss of the boronic acid moiety and its replacement with a hydrogen atom, resulting in the formation of tetrahydropyranyl-protected phenol as a byproduct.[4] Ortho-substituted arylboronic acids, such as the one , are particularly susceptible to this side reaction, which can be accelerated by elevated temperatures and certain basic conditions.[5]

A third, less common, but possible side reaction is homocoupling of the boronic acid, which can be promoted by the presence of oxygen.[6]

Troubleshooting Guide

Q2: I suspect premature deprotection of the THP group is occurring. How can I confirm this and what steps can I take to prevent it?

Confirmation:

To confirm deprotection, you can monitor your reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Look for a new, more polar spot (on TLC) or a mass corresponding to the deprotected starting material or the coupled product with a free hydroxyl group.

Prevention Strategies:

The key to preventing premature deprotection is to maintain non-acidic conditions throughout the reaction setup and execution.

  • Reagent and Solvent Purity: Ensure all your reagents and solvents are free from acidic impurities. Use freshly distilled or anhydrous grade solvents.

  • Choice of Base: The selection of the base is critical. While strong bases are often used in Suzuki couplings, they can sometimes be problematic. For acid-sensitive substrates, milder bases are recommended.

Base Strength Recommendation for THP-protected substrates
K₃PO₄ StrongOften a good choice, but should be finely powdered and anhydrous.
K₂CO₃ ModerateA milder alternative that can be effective, particularly in aqueous mixtures.[7][8]
Cs₂CO₃ StrongCan be very effective, but its high basicity may sometimes be detrimental.
KF WeakA good option for base-sensitive substrates as it is less basic and still activates the boronic acid.[9]
Organic Bases (e.g., Et₃N, DIPEA) WeakGenerally less effective for activating the boronic acid in Suzuki couplings.
  • Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. High temperatures can accelerate the rate of deprotection.

Below is a workflow diagram to guide your decision-making process for preventing THP deprotection:

G cluster_0 Preventing THP Deprotection start Low Yield & Suspected Deprotection check_purity Verify Reagent & Solvent Purity (Anhydrous/Distilled) start->check_purity Step 1 select_base Select a Mild Base (e.g., K₂CO₃, KF) check_purity->select_base Step 2 optimize_temp Optimize Reaction Temperature (Start with lower temperatures) select_base->optimize_temp Step 3 monitor Monitor Reaction by TLC/LC-MS (Look for deprotected species) optimize_temp->monitor Step 4 success High Yield of Desired Product monitor->success Success

Caption: Decision workflow for mitigating THP deprotection.

Q3: Protodeboronation seems to be the major side reaction in my experiment. How can I minimize it?

Confirmation:

Protodeboronation can be identified by detecting the presence of 2-(tetrahydropyran-2-yloxy)benzene in your crude reaction mixture by GC-MS or LC-MS.

Minimization Strategies:

  • Anhydrous Conditions: Since water is a proton source for this side reaction, switching to strictly anhydrous conditions can significantly reduce protodeboronation. This involves using anhydrous solvents and reagents and running the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[9]

  • Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can reduce the rate of protodeboronation.[10]

  • Catalyst and Ligand Selection: The choice of catalyst and ligand can influence the relative rates of the desired cross-coupling and undesired protodeboronation. Catalysts with bulky, electron-rich phosphine ligands can sometimes accelerate the cross-coupling pathway, outcompeting protodeboronation.[11]

The following diagram illustrates the competing pathways of Suzuki coupling and protodeboronation:

G cluster_1 Reaction Pathways boronic_acid 2-(THP-oxy)phenylboronic acid suzuki_product Desired Biaryl Product boronic_acid->suzuki_product Suzuki Coupling (Desired Pathway) protodeboronation_product Protodeboronation Byproduct boronic_acid->protodeboronation_product Protodeboronation (Side Reaction)

Caption: Competing reaction pathways for 2-(THP-oxy)phenylboronic acid.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound under Mild Conditions

This protocol is a good starting point for optimizing your reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base: Anhydrous powdered K₂CO₃ (2.0 - 3.0 equiv)

  • Solvent: Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a mixture such as DME/H₂O)[12]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, and K₂CO₃.

  • Add the anhydrous, degassed solvent via cannula or syringe.

  • Ensure the flask is sealed and place it in a preheated oil bath (typically 60-80 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Optimization of Reaction Conditions for THP-Protected Phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions involving tetrahydropyranyl (THP) protected phenylboronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing these versatile building blocks in their synthetic endeavors. Here, we provide in-depth, field-proven insights into the nuances of working with THP-protected phenylboronic acids, moving beyond simple step-by-step instructions to explain the causality behind experimental choices.

Introduction

Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. When these molecules bear additional functional groups, such as a hydroxyl group, selective protection is often necessary to prevent undesired side reactions. The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols and phenols due to its ease of installation, general stability under a variety of non-acidic conditions, and straightforward removal.[1][2] This guide will focus on the optimization of reaction conditions for the THP protection of hydroxyl-substituted phenylboronic acids, providing you with the necessary tools to troubleshoot and refine your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is a THP protecting group and why is it used for hydroxyphenylboronic acids?

A THP group forms a tetrahydropyranyl ether with a hydroxyl group, effectively masking its reactivity.[1] This is crucial when working with hydroxyphenylboronic acids in reactions where the hydroxyl group could interfere, such as by reacting with a strong base or participating in undesired side reactions. The THP group is stable to many common reagents, including organometallics and hydrides, making it a valuable tool in multi-step synthesis.[3]

Q2: What are the typical reaction conditions for the THP protection of a phenolic hydroxyl group?

The THP protection of a phenol is typically achieved by reacting it with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. Common catalysts include p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[1][4] The reaction is usually carried out in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

Q3: How is the THP group removed (deprotection)?

The THP group is readily cleaved under acidic conditions to regenerate the hydroxyl group.[1] This can be accomplished using a mild acid such as acetic acid in a mixture of THF and water, or by using a catalytic amount of a stronger acid like hydrochloric acid or p-TsOH in an alcohol solvent like methanol or ethanol.[5]

Q4: Is the THP-protected phenylboronic acid stable for purification and subsequent reactions?

Yes, THP-protected phenylboronic acids are generally stable enough for purification by column chromatography on silica gel. However, since silica gel is weakly acidic, prolonged exposure can sometimes lead to partial deprotection. To mitigate this, the silica gel can be neutralized with a small amount of a base like triethylamine before use. The protected compound is stable to a wide range of non-acidic reaction conditions.

Q5: Does the THP protection of a hydroxyl group affect the boronic acid moiety?

Under the standard acidic conditions used for THP protection, the boronic acid group is generally stable. However, boronic acids can undergo dehydration to form cyclic trimers known as boroxines, especially upon heating or under vacuum.[6] This is a reversible process and usually does not affect the reactivity of the boronic acid in subsequent reactions like Suzuki-Miyaura coupling.

Q6: Can the boronic acid group itself be protected by THP?

No, the direct protection of a boronic acid [B(OH)₂] group with THP is not a standard or reported procedure. Boronic acids are typically protected by converting them into boronate esters, most commonly with diols like pinacol.[7] These esters are significantly more stable to a wider range of reaction conditions and are often used to facilitate purification and handling.[7][8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The acid catalyst may be old or degraded. 2. Wet Reagents/Solvent: Water can hydrolyze the intermediate oxonium ion, preventing the reaction. 3. Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction.1. Use a fresh batch of the acid catalyst. 2. Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry reagents. 3. Increase the catalyst loading incrementally (e.g., from 0.1 mol% to 1-5 mol%).
Incomplete Reaction 1. Insufficient DHP: The reaction is an equilibrium process, and an excess of DHP is often required to drive it to completion. 2. Short Reaction Time: The reaction may not have reached completion. 3. Steric Hindrance: A sterically hindered phenol may react more slowly.1. Use a larger excess of DHP (e.g., 1.5-2.0 equivalents). 2. Monitor the reaction by TLC and allow it to stir for a longer period. 3. Gently warming the reaction mixture may help to increase the reaction rate.
Unintentional Deprotection during Workup or Purification 1. Acidic Aqueous Wash: Washing with an acidic solution can cleave the THP group. 2. Acidic Silica Gel: Standard silica gel is slightly acidic and can cause deprotection during column chromatography.1. Use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) during the workup. 2. Neutralize the silica gel by preparing a slurry with a solvent containing a small amount of triethylamine (e.g., 1%) before packing the column. Alternatively, use neutral alumina for chromatography.
Formation of Side Products 1. Polymerization of DHP: A strong acid catalyst and/or high temperatures can cause DHP to polymerize. 2. Formation of Diastereomers: If the starting material is chiral, THP protection will create a new stereocenter, resulting in a mixture of diastereomers.[3]1. Use a milder catalyst like PPTS. Avoid excessive heating. 2. This is an inherent aspect of THP protection. The diastereomers may be separable by chromatography, or the mixture can be used directly in the next step.
Difficulty in Removing the THP Group 1. Insufficiently Acidic Conditions: The deprotection conditions may be too mild. 2. Inappropriate Solvent: The solvent may not be suitable for the deprotection reaction.1. Increase the concentration of the acid or use a slightly stronger acid. Gentle heating can also facilitate deprotection. 2. Ensure a protic solvent like methanol or ethanol is used for alcoholysis-based deprotection.

Detailed Experimental Protocols

Protocol 1: THP Protection of 4-Hydroxyphenylboronic Acid

Materials:

  • 4-Hydroxyphenylboronic acid (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel (neutralized with 1% triethylamine in the eluent)

  • Hexanes and Ethyl Acetate for column chromatography

Procedure:

  • To a solution of 4-hydroxyphenylboronic acid in anhydrous DCM, add DHP.

  • Add a catalytic amount of PPTS to the mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on neutralized silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Protocol 2: Deprotection of 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid

Materials:

  • 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the THP-protected phenylboronic acid in methanol.

  • Add a catalytic amount of p-TsOH·H₂O.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with saturated aqueous sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the deprotected 4-hydroxyphenylboronic acid.

Reaction Mechanisms and Workflow Diagrams

THP_Protection_Mechanism DHP Dihydropyran (DHP) Oxonium Activated Oxonium Ion DHP->Oxonium + H+ H_plus H+ Intermediate Protonated Intermediate Oxonium->Intermediate + Phenol Phenol Hydroxyphenyl- boronic Acid Product THP-Protected Product Intermediate->Product - H+ H_plus2 H+

Caption: Acid-catalyzed mechanism of THP protection of a hydroxyl group.

Experimental_Workflow cluster_protection THP Protection cluster_workup Workup cluster_purification Purification Start Dissolve Hydroxyphenylboronic Acid and DHP in DCM Add_Catalyst Add PPTS Catalyst Start->Add_Catalyst React Stir at Room Temperature (Monitor by TLC) Add_Catalyst->React Quench Quench with NaHCO₃ (aq) React->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine & Dry (Na₂SO₄) Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Column Column Chromatography (Neutralized Silica Gel) Concentrate->Column Final_Product Isolated THP-Protected Phenylboronic Acid Column->Final_Product

Caption: Experimental workflow for THP protection and purification.

References

Technical Support Center: Mastering the Challenge of ortho-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with sterically demanding ortho-substituted phenylboronic acids. This resource is designed for researchers, chemists, and professionals in drug development who encounter challenges with these notoriously difficult substrates. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in mechanistic understanding to enhance the efficiency and success of your reactions.

The ortho-substituent on a phenylboronic acid introduces significant steric bulk near the reactive center. This hindrance can dramatically slow down crucial steps in the catalytic cycle, leading to low yields, incomplete conversion, and the prevalence of undesirable side reactions.[1] This guide will equip you with the knowledge and practical strategies to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.

Question 1: My Suzuki coupling reaction with an ortho-substituted phenylboronic acid is resulting in very low to no yield of the desired product. What are the primary factors I should investigate?

Answer:

Low or no conversion is the most common issue when dealing with sterically hindered substrates. The root cause often lies in the inability of the catalytic system to overcome the high activation energy barriers imposed by the ortho-substituents. Here’s a systematic approach to troubleshooting:

  • Evaluate Your Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for these challenging couplings.[2] The ligand is the most critical component to address.

    • The Problem: The steric bulk of the ortho-substituent impedes both the transmetalation and reductive elimination steps of the catalytic cycle.[1]

    • The Solution: Switch to a catalyst system featuring bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, monoligated palladium(0) species that is more amenable to coupling with hindered partners.[3]

      • Recommended Ligands:

        • Buchwald-type biarylphosphine ligands: XPhos, SPhos, and RuPhos are excellent first choices.[1]

        • N-Heterocyclic Carbenes (NHCs): These offer high stability and activity and can be very effective.[3]

        • Specialized Ligands for Extreme Steric Hindrance: For tetra-ortho-substituted biaryl synthesis, consider highly specialized ligands like AntPhos or BI-DIME.[3][4]

  • Re-examine the Base and Solvent Combination: The choice of base is not independent of the solvent and plays a crucial role in the transmetalation step.

    • The Problem: A weak base may not be sufficient to activate the boronic acid to form the more nucleophilic boronate "ate" complex, which is necessary for efficient transmetalation.[5]

    • The Solution:

      • Bases: Potassium phosphate (K₃PO₄), often used as a fine powder, is a robust choice for many hindered couplings.[3] For less reactive coupling partners, a stronger base like potassium tert-butoxide (KOtBu) might be necessary.[3]

      • Solvents: Anhydrous, aprotic polar solvents are generally preferred. Toluene, dioxane, and THF are common choices.[6] Often, a small amount of water is added to aid in dissolving the base and facilitating the formation of the active catalytic species.[6]

  • Increase the Reaction Temperature: Sterically hindered reactions often require higher temperatures to overcome the activation energy barriers.

    • The Problem: Insufficient thermal energy can lead to stalled or sluggish reactions.

    • The Solution: If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-110 °C.[1] For particularly stubborn couplings, higher boiling point solvents like xylenes may be used to reach temperatures up to 140 °C.[3]

Question 2: I am observing a significant amount of a byproduct that corresponds to the protonated starting material of my ortho-substituted phenylboronic acid (protodeboronation). How can I minimize this side reaction?

Answer:

Protodeboronation is a common and often frustrating side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7] This is particularly prevalent with electron-rich or sterically hindered boronic acids.

  • The Mechanism: Protodeboronation can be catalyzed by acid or base.[7] In the context of the Suzuki reaction, the basic conditions required for the coupling can also promote this undesired pathway.[8]

  • Strategies to Mitigate Protodeboronation:

    • Use of Boronic Esters: Pinacol esters or other boronic esters are generally more stable towards protodeboronation than the corresponding boronic acids.[8] You can either start with the boronic ester or form it in situ.

    • Anhydrous Conditions: While many Suzuki couplings tolerate water, switching to strictly anhydrous conditions can sometimes suppress protodeboronation.[9] This can be achieved by using anhydrous solvents and bases.

    • Careful Selection of Base: While a base is necessary, a very strong base can accelerate protodeboronation. An intermediate strength base like K₃PO₄ is often a good compromise.[3]

    • Use of a Pre-catalyst: Modern palladium pre-catalysts are designed to rapidly generate the active Pd(0) species.[10] This can favor the desired cross-coupling over the slower protodeboronation pathway.[11]

Question 3: My reaction is producing a significant amount of homocoupled product from my ortho-substituted phenylboronic acid. What is causing this and how can I prevent it?

Answer:

Homocoupling of boronic acids is another common side reaction that consumes your starting material and complicates purification.

  • The Cause: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that catalyze this undesired reaction.[6] It can also be influenced by the choice of catalyst and ligands.

  • Preventative Measures:

    • Thorough Degassing: Ensure that your solvent is properly degassed before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method. It is also crucial to maintain an inert atmosphere throughout the reaction setup and duration.

    • Use a Pd(0) Source or an Efficient Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or using a pre-catalyst that readily generates the active Pd(0) species can minimize the presence of Pd(II) that promotes homocoupling.[9]

    • Optimize Ligand Choice: Bulky, electron-rich ligands can sometimes suppress homocoupling by sterically disfavoring the formation of the homocoupled product.[9]

    • Slow Addition of the Boronic Acid: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its concentration low at any given time, thus reducing the rate of homocoupling.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for aryl halides in Suzuki couplings with hindered boronic acids?

A1: The general order of reactivity for aryl halides is I > Br > OTf >> Cl.[12] While aryl iodides and bromides are the most reactive, significant advancements in ligand design have made the use of the less expensive and more readily available aryl chlorides feasible, though they often require more forcing conditions and highly active catalyst systems.[3][13]

Q2: How much of an excess of the boronic acid should I use?

A2: It is common practice to use a slight excess of the boronic acid, typically 1.2 to 1.5 equivalents.[1] This helps to drive the reaction to completion, especially if some of the boronic acid is consumed by side reactions like protodeboronation or homocoupling.[14]

Q3: Can I use microwave irradiation to improve my reaction?

A3: Yes, microwave irradiation can be a very effective tool for accelerating Suzuki reactions, particularly with hindered substrates. The rapid and efficient heating can help overcome high activation barriers and significantly reduce reaction times.[3]

Q4: How do I know if my palladium catalyst is still active?

A4: Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture. If you suspect your catalyst has degraded, it is best to use a fresh batch or a more stable pre-catalyst.[9] A simple test is to run a known, reliable Suzuki coupling reaction to check the activity of your catalyst.

Q5: Are there any alternatives to boronic acids for these types of couplings?

A5: Yes, organotrifluoroborates and MIDA (N-methyliminodiacetic acid) boronates are excellent alternatives.[15] They often exhibit enhanced stability compared to boronic acids, which can be particularly advantageous in mitigating protodeboronation.[10]

Visualizing the Challenge and Solution

The steric clash in the transition state is the primary obstacle in Suzuki couplings with ortho-substituted phenylboronic acids. The use of bulky ligands helps to create a more open coordination sphere around the palladium center, facilitating the approach of the hindered coupling partners.

Suzuki_Steric_Hindrance cluster_0 Standard Ligand (e.g., PPh₃) cluster_1 Bulky Ligand (e.g., XPhos) Pd_PPh3 Pd(PPh₃)₂ Transition_State_Hindered Sterically Crowded Transition State Pd_PPh3->Transition_State_Hindered Transmetalation (Slow) Ortho_Boronic_Acid ortho-Substituted Phenylboronic Acid Ortho_Boronic_Acid->Transition_State_Hindered Low_Yield Low Yield Transition_State_Hindered->Low_Yield Reductive Elimination (Slow) Pd_XPhos Pd(XPhos) Transition_State_Facilitated Less Hindered Transition State Pd_XPhos->Transition_State_Facilitated Transmetalation (Faster) Ortho_Boronic_Acid_2 ortho-Substituted Phenylboronic Acid Ortho_Boronic_Acid_2->Transition_State_Facilitated High_Yield High Yield Transition_State_Facilitated->High_Yield Reductive Elimination (Faster)

Caption: Impact of ligand choice on sterically hindered Suzuki couplings.

Recommended Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of an ortho-substituted phenylboronic acid with an aryl bromide using a Buchwald-type pre-catalyst.

Materials:

  • Aryl bromide (1.0 equiv)

  • ortho-Substituted phenylboronic acid (1.2–1.5 equiv)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)

  • XPhos Pd G3 pre-catalyst (1-2 mol%)

  • Anhydrous dioxane and water (e.g., 10:1 v/v)

  • Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Vessel Preparation: To the reaction vessel, add the aryl bromide, ortho-substituted phenylboronic acid, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 pre-catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water) via syringe. The final concentration should be between 0.1 and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary: Ligand and Base Effects

The following table summarizes the general effects of different ligands and bases on the outcome of Suzuki couplings with sterically hindered substrates.

Ligand TypeBaseTypical Outcome
Standard (e.g., PPh₃)K₂CO₃Low to no yield, significant side reactions
Bulky Biarylphosphine (e.g., XPhos, SPhos) K₃PO₄ Good to excellent yields, reduced side reactions
N-Heterocyclic Carbene (NHC)KOtBuHigh yields, effective for less reactive aryl chlorides
Specialized (e.g., AntPhos)K₃PO₄Excellent yields for tetra-ortho-substituted biaryls

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield with ortho-Substituted Phenylboronic Acid Check_Catalyst Is the catalyst system optimized for hindered substrates? Start->Check_Catalyst Switch_Ligand Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos). Check_Catalyst->Switch_Ligand No Check_Conditions Are the reaction conditions (base, solvent, temp.) optimal? Check_Catalyst->Check_Conditions Yes Switch_Ligand->Check_Conditions Optimize_Conditions Use a stronger base (K₃PO₄), anhydrous polar aprotic solvent, and increase temperature (80-110 °C). Check_Conditions->Optimize_Conditions No Check_Side_Reactions Are side reactions (protodeboronation, homocoupling) prevalent? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions->Check_Side_Reactions Address_Side_Reactions Use boronic ester, ensure thorough degassing, and consider a pre-catalyst. Check_Side_Reactions->Address_Side_Reactions Yes Success Improved Yield Check_Side_Reactions->Success No Address_Side_Reactions->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

References

Technical Support Center: Catalyst Deactivation in the Presence of 2-(Tetrahydropyran-2-yloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges associated with catalyst deactivation when using 2-(tetrahydropyran-2-yloxy)phenylboronic acid in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies, scientifically grounded explanations, and practical protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or fails completely. What are the likely causes?

A1: When a Suzuki-Miyaura coupling reaction involving this substrate performs poorly, several factors related to both the boronic acid derivative and the catalytic cycle should be considered. The primary suspects are:

  • In situ Deprotection and Catalyst Poisoning: The tetrahydropyranyl (THP) protecting group is susceptible to cleavage under acidic conditions.[1][2] While Suzuki reactions are typically run under basic conditions, localized changes in pH or the presence of acidic impurities can lead to the premature removal of the THP group, generating a free phenol. This free hydroxyl group in close proximity to the boronic acid can chelate to the palladium center, leading to the formation of inactive catalyst species and halting the catalytic cycle.[3]

  • Protodeboronation: This is a common side reaction for many boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] This process can be accelerated by heat and basic aqueous conditions, effectively consuming your starting material.[5]

  • Catalyst Inactivation: The active Pd(0) species can be oxidized to inactive Pd(II) species in the presence of oxygen.[6] Insufficient degassing of solvents and reagents is a frequent cause of catalyst deactivation.[7]

  • Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines.[7] These species are often less reactive in the transmetalation step of the catalytic cycle, reducing the overall reaction rate.[7]

Q2: I observe the formation of phenol as a byproduct. Is this related to the catalyst deactivation?

A2: Yes, the presence of the corresponding phenol (2-hydroxyphenylboronic acid or phenol itself after protodeboronation) is a strong indicator of THP group cleavage. The THP group is an acetal that is labile under acidic conditions.[1] Even mildly acidic conditions, which can arise from impurities or the hydrolysis of certain reagents, can catalyze this deprotection. The resulting free phenol can then act as a ligand for the palladium catalyst, leading to poisoning.[3]

Q3: Can the choice of base influence the stability of the THP-protected boronic acid?

A3: Absolutely. The choice and quality of the base are critical. While a base is necessary to activate the boronic acid for transmetalation, very strong bases in aqueous media can promote protodeboronation.[5][8] Furthermore, some bases may contain acidic impurities from their manufacturing process, which could catalyze the deprotection of the THP group. Using a milder base or ensuring the base is of high purity and anhydrous can mitigate these issues.

Q4: Are there alternative, more stable boron reagents I could use?

A4: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy.[9] Common alternatives include:

  • Pinacol Esters (BPin): These are generally more stable to protodeboronation and are less prone to forming boroxines.[5]

  • MIDA Boronates: These N-methyliminodiacetic acid (MIDA) boronates offer excellent stability and are designed for the slow release of the boronic acid under the reaction conditions, which can minimize side reactions.[10]

  • Trifluoroborate Salts (BF₃K): Potassium organotrifluoroborates are another class of air-stable boron reagents that slowly hydrolyze to release the boronic acid in situ.[11]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues related to catalyst deactivation with this compound.

Problem 1: Low to No Product Formation
Initial Diagnostic Steps:
  • Analyze the Crude Reaction Mixture: Use LC-MS or ¹H NMR to analyze a sample of your crude reaction.

    • Look for: Unreacted starting materials, the deprotected phenol, and the product of protodeboronation (anisole if the aryl halide partner was a methoxyphenyl halide, for instance).

  • Assess Catalyst Health: A visual indication of catalyst death is the formation of palladium black (a black precipitate).[7]

Workflow for Troubleshooting Low Yield

start Low/No Yield Observed check_reagents Verify Reagent Quality & Purity (Boronic Acid, Solvent, Base) start->check_reagents check_deprotection LC-MS Analysis: Check for THP Deprotection check_reagents->check_deprotection deprotection_found Phenol Detected check_deprotection->deprotection_found Yes no_deprotection No Phenol Detected check_deprotection->no_deprotection No change_base Switch to Milder Base (e.g., K₂CO₃, CsF) deprotection_found->change_base check_protodeboronation LC-MS Analysis: Check for Protodeboronation no_deprotection->check_protodeboronation use_anhydrous Use Anhydrous Conditions change_base->use_anhydrous protect_boronic Convert to More Stable Boron Reagent (MIDA, BPin, BF₃K) use_anhydrous->protect_boronic protodeboronation_found Protodeboronation Product Detected check_protodeboronation->protodeboronation_found Yes no_protodeboronation No Protodeboronation Detected check_protodeboronation->no_protodeboronation No optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Shorter Reaction Time protodeboronation_found->optimize_conditions optimize_catalyst Optimize Catalyst System no_protodeboronation->optimize_catalyst optimize_conditions->protect_boronic degas Improve Degassing Protocol optimize_catalyst->degas ligand_screen Screen Ligands (e.g., SPhos, XPhos) degas->ligand_screen

Caption: Troubleshooting workflow for low yield.

Problem 2: Reaction Starts but Stalls

This often indicates progressive catalyst deactivation during the reaction.

Potential Causes and Solutions:
  • Slow Deprotection: The THP group may be slowly cleaving over the course of the reaction, gradually poisoning the catalyst.

    • Solution: As outlined above, switching to a more stable boron reagent like a MIDA boronate or pinacol ester is the most robust solution.[5][10]

  • Oxygen Leak: A small leak in your reaction setup can lead to the slow oxidation and deactivation of the catalyst.

    • Solution: Ensure all joints are well-sealed and maintain a positive pressure of inert gas throughout the reaction.

Mechanism of Deactivation by Deprotected Phenol

The deprotection of this compound generates 2-hydroxyphenylboronic acid. This species can act as a bidentate ligand, chelating to the palladium center and forming a stable, catalytically inactive complex.

Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Phenol Complex Active_Catalyst->Inactive_Complex Chelation Deprotected_Substrate 2-Hydroxyphenylboronic Acid Deprotected_Substrate->Inactive_Complex

Caption: Catalyst poisoning by the deprotected phenol.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Rigorous Degassing

This protocol emphasizes the exclusion of oxygen to prevent catalyst deactivation.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and subject it to three cycles of vacuum backfilling with argon or nitrogen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The solvent should be degassed by sparging with argon for 30 minutes or by the freeze-pump-thaw method (3 cycles).[12]

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of the Pinacol Ester of this compound

This protocol converts the boronic acid to a more stable boronate ester to mitigate protodeboronation and other side reactions.[13]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in toluene.

  • Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water.

  • Monitoring: Monitor the reaction by TLC or ¹H NMR until the starting boronic acid is consumed.

  • Isolation: Cool the reaction mixture and concentrate under reduced pressure to obtain the crude pinacol ester. This can often be used in the subsequent Suzuki-Miyaura coupling without further purification.

Data Summary: Impact of Reaction Parameters

The following table provides a conceptual summary of how different parameters can affect the outcome of Suzuki-Miyaura couplings with sensitive boronic acids. Actual results will vary based on the specific substrates and conditions used.

ParameterCondition AOutcome ACondition BOutcome BRationale
Base K₃PO₄ (strong)Potential for protodeboronationK₂CO₃ (milder)Reduced side reactionsMilder bases can suppress the rate of protodeboronation.[5]
Boron Reagent Boronic AcidSusceptible to decompositionPinacol EsterIncreased stability and yieldBoronate esters are more robust towards protodeboronation and boroxine formation.[9]
Atmosphere AirCatalyst deactivation (Pd black)Inert (Argon)High catalyst activityOxygen oxidizes the active Pd(0) catalyst.[6]
Solvent Anhydrous DioxaneSlower reactionDioxane/H₂OFaster transmetalationWater can facilitate the formation of the active boronate species, but may increase protodeboronation.[14]

References

Technical Support Center: Purification Strategies for Products of 2-(Tetrahydropyran-2-yloxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 2-(Tetrahydropyran-2-yloxy)phenylboronic acid. This guide is designed for researchers, chemists, and process development professionals who use this versatile reagent, typically in Suzuki-Miyaura cross-coupling reactions. Here, we address the common and often subtle challenges encountered during product purification, moving beyond standard protocols to provide in-depth, field-tested solutions.

Part 1: Frequently Asked Questions (FAQs) - The Core Challenges

This section tackles the most common issues encountered during the workup and purification of reaction mixtures containing this compound and its derivatives.

Question 1: "My desired product seems to be decomposing on the silica gel column. My TLC plate is streaky and I'm getting a new, more polar spot. What is happening?"

Answer: This is the most frequent issue reported and is almost certainly caused by the acid-lability of the Tetrahydropyran (THP) protecting group. Standard silica gel is inherently acidic (pH ~4-5), which is sufficient to catalyze the hydrolysis of the THP ether, cleaving it to reveal the free phenol.

  • The Chemistry: The THP group is an acetal, which is stable under basic and neutral conditions but rapidly cleaves under acidic conditions. The acidic silanol groups (Si-OH) on the surface of silica gel provide the protons needed for this unwanted deprotection.

  • Immediate Solution: Neutralize Your Chromatography System. You must passivate the silica gel before your purification. This is a non-negotiable step when working with acid-sensitive groups like THP.

    Step-by-Step Protocol: Column Passivation

    • Prepare your chromatography solvent system (e.g., Hexane/Ethyl Acetate).

    • Add 0.5-1% triethylamine (NEt₃) or a similar non-polar amine to the solvent mixture.

    • Wet-pack your column using this amine-containing solvent.

    • Flush the packed column with at least 2-3 column volumes of the solvent mixture to ensure the entire silica bed is neutralized before loading your sample.

    • Run the chromatography as usual with the amine-containing eluent.

  • Pro-Tip: When preparing your sample for loading, avoid using acidic solvents like methanol or unpurified dichloromethane, which can contain trace HCl. Pre-neutralizing your crude sample with a small amount of NEt₃ before concentration can also help preserve the THP group.

Question 2: "After my reaction workup, I still have a significant amount of unreacted boronic acid and its byproducts. How can I remove these efficiently without chromatography?"

Answer: Boronic acid impurities, including the starting material and its homocoupled byproduct (boronic acid anhydride/boroxine), are a common problem. Their polarity can be similar to the desired product, making chromatography challenging. An extractive workup designed to specifically target the boronic acid moiety is highly effective.

  • The Principle: Boronic acids are Lewis acidic and can be converted into highly polar boronate salts under basic conditions. This dramatic increase in polarity makes them soluble in an aqueous phase, allowing for their separation from the less polar desired product which remains in the organic phase.

  • Recommended Method: Basic Liquid-Liquid Extraction. A simple wash with a basic aqueous solution is often sufficient.

    Step-by-Step Protocol: Optimized Extractive Workup

    • After the reaction is complete, quench the mixture and dilute it with an appropriate organic solvent (e.g., Ethyl Acetate, Toluene).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) solution (2 x 50 mL). This is the key step to remove boronic acid species.

      • Water (1 x 50 mL).

      • Brine (1 x 50 mL) to break up any emulsions and aid in drying.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Troubleshooting: If emulsions form during the basic wash, adding brine can help break them. Alternatively, filtering the emulsified mixture through a pad of Celite® can be effective.

Question 3: "I've tried basic washes, but I still see boron-containing impurities in my final product by NMR. What's the next step?"

Answer: When standard extractions are insufficient, especially on a larger scale or with particularly stubborn impurities, scavenger resins are an excellent and highly selective solution. These are solid-supported reagents that covalently bind to specific functional groups, allowing impurities to be removed by simple filtration.

  • Expert Recommendation: Boronic Acid Scavenger Resins. Resins with diol or N-methylglucamine functionalities are specifically designed to bind to boronic acids.

    Step-by-Step Protocol: Scavenger Resin Purification

    • Dissolve your crude product in a suitable solvent (e.g., THF, Dichloromethane).

    • Add the boronic acid scavenger resin (typically 2-4 equivalents relative to the theoretical amount of boron impurity).

    • Stir the mixture at room temperature. Reaction time can vary from 1 to 16 hours. Monitor the removal of the impurity by TLC or LCMS.

    • Once complete, filter off the resin beads.

    • Wash the beads with a small amount of fresh solvent.

    • Combine the filtrate and washings, and concentrate in vacuo.

  • Data Summary: Common Scavenger Resin Choices

    Resin Type Functional Group Typical Solvents Key Advantage
    Tris(2-aminoethyl)amine polystyrene (PS-Trisamine) Primary Amine DCM, THF, DMF Can also remove excess acid chlorides/sulfonyl chlorides

    | N-Methyl-D-glucamine polystyrene (PS-NMG) | Diol | THF, DCM, MeOH | Highly selective for boronic acids |

Part 2: Advanced Troubleshooting & Workflow Optimization

This section provides a logical workflow for tackling purification challenges, from initial assessment to final product.

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for selecting the appropriate purification strategy.

Purification_Workflow cluster_purification Purification Options start Crude Reaction Mixture workup Aqueous Workup (e.g., with NaHCO₃) start->workup tlc_check Assess Crude Purity (TLC / LCMS) workup->tlc_check direct_cryst Direct Crystallization tlc_check->direct_cryst High Purity & Crystalline Solid column Flash Chromatography tlc_check->column Multiple Impurities or Non-Crystalline final_product Pure Product direct_cryst->final_product scavenger Scavenger Resin column->scavenger Boron Impurities Still Present column->final_product Successful Separation scavenger->final_product acid_wash Acidic Wash (Post-Purification Deprotection) final_product->acid_wash THP Deprotection Required?

Caption: Decision workflow for purification strategy.

Dealing with Homocoupling of the Aryl Halide Partner

Problem: In Suzuki couplings, a common side reaction is the homocoupling of the aryl halide starting material, leading to a non-polar, often difficult-to-remove impurity.

Causality: This byproduct (Ar-Ar) typically forms under conditions of slow catalytic turnover or when the palladium catalyst is not sufficiently active.

Solution:

  • Reaction Optimization: The best solution is prevention. Ensure efficient stirring, proper degassing of reaction solvents, and use a high-quality palladium catalyst and ligand system.

  • Purification: These homocoupled dimers are typically much less polar than the desired biaryl product. They can usually be separated effectively using flash chromatography. A gradient elution starting with a very non-polar solvent system (e.g., pure hexane) will elute the dimer first, followed by the product as the polarity is increased.

Part 3: Experimental Protocols

Protocol 1: General Suzuki Coupling Workup & Purification

This protocol is a robust starting point for purifying the product of a Suzuki reaction using this compound.

  • Reaction Quench: Once the reaction is deemed complete by TLC or LCMS, cool the mixture to room temperature. Add deionized water to quench the reaction.

  • Dilution: Dilute the mixture with a generous amount of ethyl acetate or another suitable organic solvent.

  • Filtration (if applicable): If the palladium catalyst is supported on a solid like charcoal, or if extensive solids are present, filter the biphasic mixture through a pad of Celite®. Wash the pad with ethyl acetate.

  • Phase Separation: Transfer the filtrate to a separatory funnel and separate the layers.

  • Aqueous Washes (Impurity Removal):

    • Wash the organic layer with 1M K₂CO₃ solution to remove unreacted boronic acid.

    • Wash with water.

    • Wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography (if necessary):

    • Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) containing 0.5% triethylamine.

    • Pack the column.

    • Load the crude product (adsorbed onto a small amount of silica gel for best results).

    • Elute with a gradient of increasing ethyl acetate polarity.

  • Product Isolation: Combine the pure fractions and concentrate in vacuo to yield the final product.

Navigating the Thermal Landscape of 2-(Tetrahydropyran-2-yloxy)phenylboronic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Tetrahydropyran-2-yloxy)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. As a Senior Application Scientist, I've observed that while this reagent is invaluable, its unique bifunctional nature—possessing both a thermally sensitive boronic acid and an acid-labile THP ether—presents specific challenges. This document provides in-depth, experience-driven insights into the effect of temperature on the stability of this molecule, offering troubleshooting advice and protocols to ensure the success of your experiments.

The core challenge with this compound lies in balancing the conditions required for your desired reaction (e.g., a Suzuki-Miyaura coupling) against the conditions that promote its degradation. Elevated temperatures can be a double-edged sword: while often necessary to drive reactions to completion, they can also accelerate decomposition. This guide will help you navigate this delicate balance.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of thermal decomposition for this compound?

A1: There are two main temperature-dependent decomposition pathways to be aware of, originating from the two key functional groups in the molecule:

  • Protodeboronation of the Boronic Acid: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This process is often accelerated by temperature, especially in the presence of aqueous bases or acids. The product of this side reaction is 2-phenoxytetrahydropyran, which will not participate in cross-coupling reactions, leading to lower yields.

  • Hydrolysis of the THP Ether: The tetrahydropyranyl (THP) group is a protecting group for the phenol and is known to be labile under acidic conditions. While generally stable to bases, the hydrolysis can be promoted by elevated temperatures, especially if the reaction medium becomes even slightly acidic. Cleavage of the THP ether yields 2-hydroxyphenylboronic acid.

Q2: I'm seeing a significant amount of a byproduct that corresponds to the mass of 2-phenoxytetrahydropyran in my Suzuki coupling reaction. What is the likely cause and how can I mitigate it?

A2: The formation of 2-phenoxytetrahydropyran is a clear indication of protodeboronation. This is a common issue with arylboronic acids, and temperature is a key contributing factor. Here’s a breakdown of the likely causes and solutions:

  • Excessive Temperature: Suzuki-Miyaura reactions often require heating, but excessively high temperatures (e.g., >100-110 °C) can significantly accelerate protodeboronation.

  • Prolonged Reaction Times: The longer your boronic acid is exposed to high temperatures, the more likely it is to decompose.

  • Strongly Basic Aqueous Conditions: The combination of a strong base (like NaOH or KOH) and water at high temperatures is particularly detrimental.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If possible, try running your reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

  • Screen Milder Bases: Switch to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃, which are often effective and less harsh.

  • Use Anhydrous Conditions: If your reaction tolerates it, switching to anhydrous conditions can significantly suppress protodeboronation as water is the primary proton source.

  • Optimize Catalyst and Ligand: A more active catalyst system (e.g., using a Buchwald-type ligand) may allow the desired coupling to occur at a lower temperature and faster rate, outcompeting the decomposition.

Q3: My reaction has stalled, and I've isolated 2-hydroxyphenylboronic acid from the reaction mixture. What's happening?

A3: The presence of 2-hydroxyphenylboronic acid indicates that the THP ether has been cleaved. This is most likely due to acidic conditions, which can arise even in reactions that are nominally basic.

  • Source of Acidity: Trace acidic impurities in your reagents or solvents can become more reactive at higher temperatures. Additionally, the boronic acid itself is a Lewis acid and can contribute to a decrease in pH.

  • Temperature Effect: The rate of acid-catalyzed hydrolysis of THP ethers increases with temperature.

Troubleshooting Steps:

  • Ensure High Purity of Reagents: Use freshly purified solvents and high-quality reagents to minimize acidic impurities.

  • Add a Non-Nucleophilic Base: A small amount of a hindered, non-nucleophilic base can be added to scavenge any trace acid.

  • Strictly Anhydrous Conditions: Water is a reactant in the hydrolysis of the THP ether. Ensuring your reaction is scrupulously dry can help.

  • Lower Reaction Temperature: As with protodeboronation, reducing the temperature will slow the rate of this undesired side reaction.

Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling

This guide provides a systematic approach to troubleshooting low yields when using this compound in Suzuki-Miyaura cross-coupling reactions, with a focus on temperature-related issues.

Observation Potential Cause(s) Recommended Actions & Rationale
Significant formation of 2-phenoxytetrahydropyran (Protodeboronation byproduct) 1. Reaction temperature is too high.2. Reaction time is too long.3. Base is too strong or concentration is too high in aqueous media.1. Temperature Optimization: Decrease the reaction temperature in 10 °C increments (e.g., from 110 °C to 100 °C, then 90 °C). Rationale: Lowering the thermal energy of the system will decrease the rate of protodeboronation.2. Time Study: Monitor the reaction by TLC or LC-MS at regular intervals to determine the point at which the product formation plateaus and starting material decomposition becomes significant.3. Base Screening: Switch from strong bases (NaOH, KOH) to milder bases (K₃PO₄, Cs₂CO₃, K₂CO₃). Rationale: Milder bases are less likely to promote protodeboronation.
Isolation of 2-hydroxyphenylboronic acid (THP deprotection) 1. Presence of trace acid in reagents or solvents.2. Reaction temperature is accelerating acid-catalyzed hydrolysis.1. Reagent & Solvent Check: Use freshly distilled/dried solvents and high-purity reagents. Consider passing solvents through a plug of activated alumina.2. pH Control: Add a proton sponge or a non-nucleophilic base if compatible with your reaction.3. Temperature Reduction: Lower the reaction temperature. Rationale: The activation energy for hydrolysis will not be as readily overcome at lower temperatures.
Complex mixture of byproducts; low recovery of starting materials Both protodeboronation and THP hydrolysis are occurring, possibly along with other side reactions like boronic acid homocoupling.1. Prioritize Milder Conditions: Start with the mildest conditions possible (e.g., K₃PO₄ in dioxane/water at 80 °C) and only increase the temperature if no reaction is observed.2. Use a More Stable Boronic Acid Derivative: If issues persist, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) for the reaction. These often exhibit greater thermal stability.
Reaction does not proceed to completion 1. Insufficient thermal energy for the catalytic cycle.2. Catalyst deactivation.3. Decomposition of the boronic acid before the reaction is complete.1. Gradual Temperature Increase: If starting at a lower temperature, slowly increase the heat while monitoring for byproduct formation.2. Catalyst System Evaluation: Screen different palladium sources and ligands. More electron-rich and bulky ligands can often promote faster coupling at lower temperatures.3. "Slow Release" Strategy: Consider converting the boronic acid to a more stable derivative (like a MIDA boronate) that slowly hydrolyzes in situ to the active boronic acid. This keeps the concentration of the reactive (and unstable) boronic acid low at any given time.

Visualizing the Decomposition Pathways

The following diagram illustrates the two primary thermal degradation pathways for this compound that compete with the desired Suzuki-Miyaura coupling reaction.

G cluster_0 cluster_1 Key Factors Influencing Stability A This compound + Aryl Halide B Desired Suzuki Coupling Product A->B   Desired Reaction (Pd Catalyst, Base, Heat) C Protodeboronation Byproduct (2-Phenoxytetrahydropyran) A->C Protodeboronation (High Temp, H₂O, Base) D THP Hydrolysis Product (2-Hydroxyphenylboronic Acid) A->D THP Hydrolysis (High Temp, Trace H⁺, H₂O) Temp Temperature Temp->C Temp->D pH pH / Base Strength pH->C pH->D Time Reaction Time Time->C Purity Reagent Purity Purity->D

Caption: Competing reaction pathways for this compound under thermal stress.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Temperature Sensitivity in Mind

This protocol is a starting point for optimizing your reaction to minimize thermal decomposition.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at a starting temperature of 80 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS every 1-2 hours. Look for the formation of your desired product as well as the potential byproducts (2-phenoxytetrahydropyran and 2-hydroxyphenylboronic acid).

  • Temperature Adjustment: If the reaction is sluggish after 4-6 hours, increase the temperature to 90 °C and continue monitoring. Only increase to 100 °C or higher if absolutely necessary and if byproduct formation is minimal.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Stability Test for this compound Under Your Reaction Conditions

This experiment will help you determine the stability of your boronic acid under your specific reaction conditions without the coupling partner.

  • Reaction Setup: In a reaction vial, combine this compound (1.0 equiv), your chosen base (e.g., K₃PO₄, 2.0 equiv), and an internal standard (e.g., 1,3,5-trimethoxybenzene) in your chosen degassed solvent.

  • Time Zero Sample: Immediately take a small aliquot of the reaction mixture, quench it with a slightly acidic buffer (e.g., pH 4), and extract it with an organic solvent. Analyze this sample by ¹H NMR and LC-MS to establish a baseline.

  • Heating: Heat the reaction mixture to your target temperature (e.g., 90 °C).

  • Time-Point Analysis: Take aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Quench and extract each sample as described above.

  • Data Analysis: By comparing the integration of the boronic acid peaks to the internal standard in the ¹H NMR spectra over time, you can quantify its rate of decomposition. The LC-MS analysis will help you identify the decomposition products.

This data will provide invaluable information on the stability window for your specific reaction, allowing you to make informed decisions about reaction time and temperature.

Storage and Handling Recommendations

To prevent premature degradation, proper storage and handling of this compound are crucial.

Form Storage Temperature Recommended Duration Special Considerations
Solid Powder -20°CUp to 3 yearsStore in a tightly sealed container in a dry and well-ventilated place. Protect from moisture and light.
2-8°CShorter-termSuitable for routine use, but for long-term stability, -20°C is recommended.
In Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvents for preparing solutions.
-20°CUp to 1 monthSuitable for short-term storage of solutions.

Handling Precautions:

  • Hygroscopicity: Boronic acids can be hygroscopic. Minimize exposure to atmospheric moisture by keeping containers tightly closed.

  • Ventilation: Handle in a well-ventilated area or a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

By understanding the inherent stability challenges of this compound and applying the systematic troubleshooting and optimization strategies outlined in this guide, you can significantly improve the success rate and reproducibility of your reactions.

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-(Tetrahydropyran-2-yloxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of synthetic intermediates is paramount. 2-(Tetrahydropyran-2-yloxy)phenylboronic acid, a versatile building block in Suzuki-Miyaura cross-coupling reactions, presents unique analytical challenges due to the presence of both a boronic acid moiety and a tetrahydropyranyl (THP) protecting group. This guide provides a comprehensive comparison of analytical methodologies for its characterization, offering insights into the selection of appropriate techniques and the interpretation of the resulting data. We will also draw comparisons with alternative protecting groups to highlight the impact of chemical structure on analytical outcomes.

The Analytical Imperative: Navigating the Nuances of a Protected Boronic Acid

The characterization of this compound is not merely a procedural step but a critical component of quality control and reaction optimization. The inherent lability of the boronic acid group to dehydration, forming boroxines, and the potential for hydrolysis of the THP ether under certain conditions, necessitate a multi-faceted analytical approach. Furthermore, the introduction of a chiral center upon THP protection can lead to diastereomeric mixtures, adding a layer of complexity to chromatographic and spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of the structure of this compound. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule's connectivity and the electronic environment of the key nuclei.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as a complex multiplet in the range of 7.0-8.0 ppm. The proton on the anomeric carbon of the THP group is a key diagnostic signal, usually appearing as a broad singlet or a multiplet around 5.5 ppm. The remaining methylene protons of the THP ring resonate between 1.5 and 2.0 ppm. The hydroxyl protons of the boronic acid group often present as a broad singlet, the chemical shift of which is highly dependent on concentration and the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the aromatic carbons, with the carbon bearing the boronic acid group appearing at a characteristic downfield shift. The anomeric carbon of the THP group is also readily identifiable, typically resonating around 98 ppm. The remaining carbons of the THP ring will appear in the aliphatic region of the spectrum.

¹¹B NMR Spectroscopy

¹¹B NMR is a crucial technique for directly probing the boron center. For a trigonal planar boronic acid, a single, broad resonance is expected in the range of 25-35 ppm. The chemical shift can be sensitive to the formation of boroxines, which may appear as a separate, slightly shifted signal.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of carbon signals.

  • ¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. Use a boron-free probe and sample tube if available to minimize background signals.

High-Performance Liquid Chromatography (HPLC): A Tool for Purity Assessment and Reaction Monitoring

HPLC is an indispensable technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. The choice of stationary phase and mobile phase is critical to achieving good separation and avoiding on-column degradation.

Due to the potential for hydrolysis of the THP group under acidic conditions and the instability of the boronic acid moiety, careful method development is required. Reversed-phase HPLC with a C18 column is a common starting point. The use of a column with low silanol activity, such as an XTerra MS C18, can minimize on-column hydrolysis of boronate esters.[1] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. However, acidic modifiers can promote the hydrolysis of the THP ether. A neutral or slightly basic mobile phase may be more suitable for preserving the integrity of the molecule.

Experimental Protocol: HPLC Analysis

  • Column: C18 reversed-phase column (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient might start at 70% A and ramp to 10% A over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight of this compound and can aid in its structural confirmation through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a commonly used soft ionization technique that can generate the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

The mass spectrum of this compound would be expected to show a prominent peak corresponding to its molecular ion. Common fragmentation pathways may include the loss of the THP group or the boronic acid moiety.

Experimental Protocol: Mass Spectrometry Analysis

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Sample Introduction: Direct infusion or coupled with an HPLC system (LC-MS).

  • Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile.

Thermal Analysis (TGA/DSC): Assessing Stability and Phase Transitions

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are valuable techniques for evaluating the thermal stability of this compound.

  • TGA measures the change in mass of a sample as a function of temperature. This can reveal the onset of decomposition and the presence of any volatile components.

  • DSC measures the heat flow into or out of a sample as it is heated or cooled. This can identify melting points, glass transitions, and other phase changes. For boronic acids, DSC can also detect the endothermic process of boroxine formation.[2]

Experimental Protocol: Thermal Analysis

  • Instrument: Simultaneous TGA/DSC analyzer.

  • Sample Pan: Aluminum or platinum pan.

  • Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air).

  • Heating Rate: A typical heating rate is 10 °C/min.

  • Temperature Range: From ambient to a temperature beyond the expected decomposition point.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the boronic acid (a broad band around 3300 cm⁻¹), the B-O stretch (around 1350 cm⁻¹), and the C-O stretches of the THP ether.[3]

Experimental Protocol: FTIR Analysis

  • Technique: Attenuated Total Reflectance (ATR) is often preferred for solid samples.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically collected over the range of 4000-400 cm⁻¹.

Comparison with Alternative Protecting Groups

The choice of protecting group for a boronic acid can significantly impact its stability and analytical behavior. A common alternative to the THP group is the pinacol ester.

Analytical TechniqueThis compound2-Phenyl-1,3,2-dioxaborinane (Pinacol Ester)
Stability Moderately stable; susceptible to hydrolysis under acidic conditions.Generally more stable to hydrolysis and chromatography.[4]
¹H NMR Complex aliphatic region due to THP ring protons; anomeric proton signal around 5.5 ppm.Sharp singlet for the four methyl groups of the pinacol moiety around 1.3 ppm.
HPLC May require careful method development to avoid on-column hydrolysis.Generally more robust in reversed-phase HPLC.
MS Fragmentation may involve loss of the THP group (C₅H₉O).Fragmentation may involve loss of the pinacol group.
Chirality Introduction of a new stereocenter, potentially leading to diastereomers.Achiral protecting group.

Visualizing the Analytical Workflow

References

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 2-(Tetrahydropyran-2-yloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the realm of cross-coupling reactions, the precise structural characterization of reagents is paramount. 2-(Tetrahydropyran-2-yloxy)phenylboronic acid serves as a key building block, enabling the strategic introduction of a masked phenol moiety. The tetrahydropyranyl (THP) protecting group offers a robust shield for the hydroxyl group under a variety of reaction conditions, yet its presence introduces complexity to spectroscopic analysis. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a framework for its unambiguous identification and purity assessment. We will dissect the spectrum by first understanding its constituent parts and then assembling a complete spectral portrait, comparing the utility of the THP ether to other protective strategies.

Understanding the Spectrum: A Sum of its Parts

To confidently assign the ¹H and ¹³C NMR spectra of this compound, we will first examine the NMR characteristics of its core components: the 2-hydroxyphenylboronic acid scaffold and the tetrahydropyranyl (THP) ether protecting group.

The 2-Hydroxyphenylboronic Acid Moiety

The aromatic region of the NMR spectrum is dictated by the disubstituted benzene ring. The boronic acid group [-B(OH)₂] is a weakly deactivating group, while the hydroxyl group (-OH) is a strong activating group. In the target molecule, the hydroxyl group is protected as a THP ether, which remains an electron-donating group, albeit with slightly different electronic effects compared to a free hydroxyl. The ortho-disposition of these two groups leads to a complex splitting pattern for the four aromatic protons.

Based on analogous substituted phenols, the proton ortho to the oxygen (H3) is expected to be the most shielded, while the proton ortho to the boronic acid group (H6) will be the most deshielded. The remaining protons (H4 and H5) will have intermediate chemical shifts.

The Tetrahydropyranyl (THP) Protecting Group

The THP group introduces a new set of signals in the aliphatic region of the spectrum. A key diagnostic signal for a THP ether is the acetal proton (H-2'), which appears as a triplet at approximately δ 5.44 ppm.[1] The diastereotopic protons of the tetrahydropyran ring typically exhibit complex multiplets in the regions of δ 1.50-2.07 ppm and δ 3.60-3.97 ppm.[1]

Predicted ¹H and ¹³C NMR Spectral Analysis of this compound

By combining the expected patterns of the two fragments, we can predict and assign the full NMR spectrum of the target molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum will exhibit signals in both the aromatic and aliphatic regions. The protons of the boronic acid group often appear as a broad singlet, which can exchange with deuterated solvents like D₂O.

Table 1: Predicted ¹H NMR Chemical Shift and Coupling Constant Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~7.8 - 7.9dH6
~7.3 - 7.4tH4
~7.1 - 7.2dH3
~7.0 - 7.1tH5
~5.4tH-2'
~3.9mH-6' (axial)
~3.6mH-6' (equatorial)
~1.9 - 2.1mH-3', H-4', H-5'
Broad SingletsB(OH)₂
¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show signals for the six aromatic carbons and the five carbons of the THP ring. The carbon attached to the boron (C1) may be broad or have a lower intensity due to the quadrupolar nature of the boron nucleus.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

Chemical Shift (δ) ppmAssignment
~157C2
~135C6
~131C4
~122C5
~116C3
Broad/WeakC1
~96C-2'
~62C-6'
~30C-3'
~25C-4'
~19C-5'

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality NMR spectra for boronic acids requires careful sample preparation and instrument parameter selection to mitigate issues like poor solubility and signal broadening due to oligomerization.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. Methanol-d₄ can be particularly useful for boronic acids as it can break up the boroxine trimers that often form.
  • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion.
  • Temperature: Standard probe temperature (e.g., 298 K).
  • ¹H NMR Acquisition:
  • Pulse Sequence: Standard single-pulse experiment.
  • Number of Scans: 16-64, depending on concentration.
  • Relaxation Delay: 1-5 seconds.
  • ¹³C NMR Acquisition:
  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
  • Number of Scans: 1024 or higher to achieve adequate signal-to-noise.
  • Relaxation Delay: 2-5 seconds.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase and baseline correct the spectrum.
  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
  • Integrate the signals in the ¹H NMR spectrum to confirm proton counts.
  • Assign peaks based on chemical shifts, multiplicities, and coupling constants, potentially aided by 2D NMR experiments like COSY and HSQC.

Visualizing the Structure and Workflow

Caption: Molecular structure of this compound with atom numbering.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample (10-20 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Setup Instrument Setup (Shimming, Tuning) Transfer->Setup H1_Acq ¹H NMR Acquisition Setup->H1_Acq C13_Acq ¹³C NMR Acquisition Setup->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phase Phasing & Baseline Correction FT->Phase Calibrate Chemical Shift Calibration Phase->Calibrate Integrate Integration (¹H) Calibrate->Integrate Assign Peak Assignment Integrate->Assign Report Report Assign->Report Final Report

Caption: Experimental workflow for NMR analysis.

Comparative Analysis: The THP Group vs. Other Protecting Groups

The choice of a protecting group is a critical strategic decision in multi-step synthesis. While the THP group is effective, it is not without its drawbacks, most notably the introduction of a new stereocenter, which can complicate purification and NMR interpretation, especially in chiral molecules.[2]

Table 3: Comparison of Protecting Groups for 2-Hydroxyphenylboronic acid

Protecting GroupKey ¹H NMR SignalsAdvantagesDisadvantages
THP ~5.4 ppm (t, acetal H), complex multiplets 1.5-2.1 & 3.6-4.0 ppmStable to many reagents, relatively inexpensiveIntroduces a new stereocenter, complex NMR spectra
Methyl (Me) ~3.8 ppm (s, OMe)Simple NMR, stableHarsh deprotection conditions (e.g., BBr₃)
Benzyl (Bn) ~7.3-7.5 ppm (m, Ar-H), ~5.1 ppm (s, CH₂)Stable, removable by hydrogenolysisCan be sensitive to some oxidative/reductive conditions
tert-Butyldimethylsilyl (TBS) ~1.0 ppm (s, t-Bu), ~0.2 ppm (s, SiMe₂)Easily introduced and removed, simple NMRLabile to acid and fluoride

The simplicity of the NMR spectra for methyl and silyl ethers offers a clear advantage in terms of characterization. However, the reaction conditions required for their introduction and removal may not be compatible with other functional groups in the molecule. The THP group, despite its spectral complexity, provides a robust and orthogonal protecting group strategy for many applications.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are complex but can be fully assigned through a systematic analysis of its constituent fragments and an understanding of fundamental NMR principles. The characteristic signals of the THP group, particularly the downfield acetal proton, and the distinct pattern of the ortho-disubstituted aromatic ring provide a unique spectral fingerprint for this valuable synthetic building block. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and utilize this reagent in their synthetic endeavors.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-(Tetrahydropyran-2-yloxy)phenylboronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Analytical Challenges of Boronic Acids

2-(Tetrahydropyran-2-yloxy)phenylboronic acid and its derivatives are pivotal reagents in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction. Their effective application in pharmaceutical and materials science hinges on robust analytical methods for reaction monitoring, purity assessment, and structural confirmation. However, these molecules present unique challenges for mass spectrometry (MS), the workhorse of molecular analysis.

The primary analytical hurdles stem from the inherent reactivity of the boronic acid moiety. In the gas phase, these compounds are prone to dehydration and the formation of cyclic trimers known as boroxines.[1] This can lead to complex and often misleading mass spectra, complicating data interpretation. Furthermore, the lability of protecting groups, such as the tetrahydropyran (THP) group in our title compound, adds another layer of complexity, particularly under the acidic conditions often employed in liquid chromatography-mass spectrometry (LC-MS).

This guide provides a comparative analysis of three common mass spectrometry techniques for the characterization of this compound and its analogues: Electrospray Ionization (ESI-MS), Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the mechanistic underpinnings of each technique, offer field-proven experimental protocols, and present supporting data to empower researchers in selecting the optimal analytical strategy for their specific needs.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is paramount in obtaining meaningful mass spectra for boronic acids. The ideal method should minimize in-source reactions while providing sufficient ionization efficiency for sensitive detection.

Ionization TechniqueDerivatizationTypical ObservationsAdvantagesDisadvantages
ESI-MS OptionalFormation of [M+H]⁺, [M+Na]⁺, or deprotonated [M-H]⁻ ions. Adducts with solvents and boroxine formation can be observed.[2][3]Soft ionization, ideal for LC-MS, suitable for polar compounds. High-throughput analysis is possible.[2]Susceptible to adduct formation and in-source fragmentation, especially of acid-labile protecting groups like THP.[4]
MALDI-MS Optional (but often recommended)Often forms adducts with the matrix (e.g., DHB). Can produce singly charged molecular ions with reduced fragmentation.[5]High sensitivity, tolerance to some salts, and suitable for complex mixtures. On-plate derivatization can simplify spectra.[5]Requires a suitable matrix; boroxine formation can still be an issue without derivatization.[1]
GC-MS MandatoryRequires derivatization (e.g., silylation or esterification with diols) to increase volatility.[5] Provides detailed and reproducible fragmentation patterns.Excellent chromatographic separation, leading to high-resolution data. Reproducible fragmentation aids in structural elucidation.Requires a derivatization step, which can be time-consuming and may introduce artifacts. Not suitable for thermally labile compounds.

Fragmentation Analysis: Decoding the Molecular Blueprint

Understanding the fragmentation patterns of this compound is crucial for its unambiguous identification. The fragmentation will be influenced by the ionization technique and the energy applied during tandem mass spectrometry (MS/MS) experiments.

Key Fragmentation Pathways:
  • Loss of the Tetrahydropyran (THP) Group: The THP group is an acid-labile protecting group.[4] Under the acidic conditions of ESI or due to energetic ionization in GC-MS, the C-O bond between the THP group and the phenyl ring can cleave, leading to a prominent ion corresponding to 2-hydroxyphenylboronic acid. The THP group itself can fragment further.

  • Dehydration of the Boronic Acid: A characteristic fragmentation of boronic acids is the loss of one or two molecules of water from the molecular ion.

  • Fragmentation of the Phenylboronic Acid Core: The aromatic ring can undergo fragmentation, although this typically requires higher collision energies.

  • Fragmentation of Derivatives: In GC-MS, the fragmentation pattern will be dominated by the derivatizing group (e.g., trimethylsilyl).

Below is a proposed fragmentation pathway for the title compound under electron ionization (EI) conditions, which are common in GC-MS.

G M [M]+• F1 [M - C5H8O]+• (Loss of Dihydropyran) M->F1 Neutral Loss F2 [M - C5H9O•]+ M->F2 Radical Loss F4 [C5H9O]+ M->F4 Charge Retention on THP F3 [C6H6BO2]+ F1->F3 Rearrangement

Caption: Proposed EI fragmentation of 2-(THP-oxy)phenylboronic acid.

Experimental Protocols

Electrospray Ionization (ESI-MS) Protocol
  • Rationale: This method is ideal for rapid analysis and for coupling with liquid chromatography for the analysis of complex mixtures. The choice of mobile phase additives is critical to control ionization and minimize the degradation of the THP-protected compound.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve the boronic acid derivative in a mixture of acetonitrile and water (e.g., 1:1 v/v) to a final concentration of 1-10 µg/mL. To promote the formation of [M-H]⁻ in negative ion mode, a small amount of ammonium acetate (e.g., 5 mM final concentration) can be added. For positive ion mode, formic acid (0.1%) is a common additive, but caution is advised due to the acid-lability of the THP group.[4]

    • Instrumentation: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an ultra-high-performance liquid chromatography (UHPLC) system.[2]

    • MS Parameters (Negative Ion Mode):

      • Capillary Voltage: -3.0 to -4.5 kV

      • Nebulizing Gas (N₂): 1.5 - 2.5 L/min

      • Drying Gas (N₂): 200-300 °C, 5-10 L/min

      • Mass Range: m/z 50-500

    • Data Analysis: Look for the deprotonated molecule [M-H]⁻ as the primary ion. Also, be aware of potential solvent adducts and the ion corresponding to the deprotected 2-hydroxyphenylboronic acid.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Protocol
  • Rationale: MALDI-MS is a sensitive technique that can be less prone to in-source fragmentation than ESI, especially when using a suitable matrix. For boronic acids, 2,5-dihydroxybenzoic acid (DHB) is an excellent choice as it can also act as a derivatizing agent, forming a more stable adduct and suppressing boroxine formation.[5]

  • Step-by-Step Methodology:

    • Matrix Preparation: Prepare a saturated solution of DHB in acetonitrile.

    • Sample-Matrix Preparation: Mix the analyte solution (1-10 µg/mL in acetonitrile) with the DHB matrix solution in a 1:1 (v/v) ratio.

    • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to form crystals.

    • Instrumentation: Analyze the sample using a MALDI-TOF mass spectrometer in positive reflectron mode.

    • MS Parameters:

      • Laser: Nitrogen laser (337 nm)

      • Laser Fluence: Use the minimum energy necessary to obtain a good signal.

      • Mass Range: m/z 50-700

    • Data Analysis: The primary ion observed is often the adduct of the analyte with the matrix, [M+DHB+H]⁺.

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Protocol
  • Rationale: GC-MS provides excellent separation and reproducible fragmentation, which is ideal for structural confirmation and impurity profiling. Derivatization is necessary to make the boronic acid volatile. Silylation is a common and effective derivatization method.[6]

  • Step-by-Step Methodology:

    • Derivatization:

      • In a clean, dry vial, dissolve approximately 1 mg of the boronic acid in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).

      • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

      • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Instrumentation: Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

    • GC Parameters:

      • Inlet Temperature: 250 °C

      • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Mass Range: m/z 40-600.

    • Data Analysis: Analyze the resulting chromatogram and mass spectra. The mass spectrum of the silylated derivative will show a molecular ion and characteristic fragmentation patterns.

G cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Acquisition & Analysis A Analyte B Dissolve in Solvent A->B C ESI-MS B->C D MALDI-MS B->D E GC-MS B->E Requires Derivatization F Mass Spectrum C->F D->F E->F G Structural Information F->G

References

The Strategic Application of Phenolic Protecting Groups in Cross-Coupling Reactions: A Comparative Guide to 2-(Tetrahydropyran-2-yloxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the construction of complex biaryl structures pivotal to pharmaceuticals and materials science, the strategic use of protecting groups is a critical determinant of success. For phenolic moieties, their inherent acidity and nucleophilicity necessitate protection to ensure chemoselectivity in reactions such as the Suzuki-Miyaura cross-coupling. This guide provides an in-depth technical comparison of 2-(tetrahydropyran-2-yloxy)phenylboronic acid with other commonly employed protected hydroxyphenylboronic acids, offering field-proven insights and experimental data to aid researchers in their synthetic design.

Introduction: The Imperative of Phenol Protection in Suzuki-Miyaura Couplings

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, relies on the palladium-catalyzed coupling of an organoboron species with an organic halide or triflate. When the organoboron component is a hydroxyphenylboronic acid, the free phenolic group can interfere with the catalytic cycle through several mechanisms:

  • Deprotonation: The basic conditions of the Suzuki coupling can deprotonate the acidic phenol, leading to a phenoxide that can alter the electronic properties of the boronic acid and potentially coordinate to the palladium center, inhibiting catalysis.

  • Side Reactions: The nucleophilic phenoxide can participate in unwanted side reactions.

  • Solubility Issues: The presence of a free hydroxyl group can affect the solubility of the boronic acid in the organic solvents typically used for these reactions.

Therefore, the temporary masking of the phenolic hydroxyl group is essential. The ideal protecting group should be readily introduced, stable to the coupling conditions, and selectively removed post-coupling under mild conditions that do not compromise the newly formed biaryl structure. This guide will focus on the tetrahydropyranyl (THP) group as utilized in this compound and compare its performance against other prevalent protecting groups: silyl ethers (TBS), benzyl ethers (Bn), and esters (Ac, Piv).

The Contenders: A Profile of Phenolic Protecting Groups

Tetrahydropyranyl (THP) Ethers: The Acid-Labile Workhorse

The THP group, an acetal, is installed by the acid-catalyzed reaction of a phenol with 3,4-dihydro-2H-pyran (DHP).[1][2] Its key features include:

  • Stability: THP ethers are exceptionally stable to a wide range of non-acidic conditions, including strongly basic media, organometallic reagents, and hydrides.[2][3] This robustness makes them highly compatible with the basic conditions of the Suzuki-Miyaura reaction.

  • Cleavage: Deprotection is readily achieved under mild acidic conditions, such as acetic acid in a THF/water mixture or with catalysts like pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent.[2][4] This orthogonality allows for selective removal in the presence of many other functional groups.

  • Drawback: The introduction of a THP group creates a new stereocenter, which can lead to a mixture of diastereomers if the substrate is chiral, potentially complicating purification and NMR analysis.[5]

The use of pre-synthesized This compound offers the convenience of a stable, ready-to-use reagent for Suzuki-Miyaura couplings.

Silyl Ethers (TBS): The Fluoride-Labile Standard

tert-Butyldimethylsilyl (TBS) ethers are a mainstay in hydroxyl protection due to their versatility.

  • Stability: TBS ethers are stable to a broad range of reaction conditions, but are sensitive to both acidic and fluoride-containing reagents. Their stability is generally lower than THP ethers under acidic conditions.

  • Cleavage: The hallmark of silyl ether deprotection is the use of fluoride ion sources, such as tetrabutylammonium fluoride (TBAF). This provides a highly selective deprotection method that is orthogonal to many other protecting groups.[6] Mildly acidic conditions can also be employed for their removal.

  • Application: 2-(tert-Butyldimethylsilyloxy)phenylboronic acid is commercially available and used in cross-coupling reactions.[7][8]

Benzyl (Bn) Ethers: The Reductively Cleaved Classic

Benzyl ethers are formed via Williamson ether synthesis and are known for their high stability.

  • Stability: Benzyl ethers are robust and inert to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[1][9]

  • Cleavage: The primary method for benzyl ether deprotection is catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a mild and highly selective method.[1][10] This deprotection strategy is orthogonal to acid- and base-labile groups.

  • Application: 2-(Benzyloxy)phenylboronic acid serves as a stable partner in Suzuki-Miyaura couplings.

Ester Protecting Groups (Acetate and Pivaloate): The Base-Labile Option

Esters like acetates (Ac) and pivaloates (Piv) offer a different deprotection strategy.

  • Stability: Esters are stable to acidic and neutral conditions but are readily cleaved by basic hydrolysis (saponification). Pivaloates are more sterically hindered and thus more resistant to hydrolysis than acetates.

  • Cleavage: Deprotection is typically achieved with bases such as K₂CO₃ in methanol or LiOH in a THF/water mixture.[11]

  • Application: Acetate-protected hydroxyphenylboronic acids can be used in Suzuki couplings, but care must be taken as the basic conditions of the coupling can sometimes lead to premature deprotection.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

The choice of protecting group can significantly impact the yield and efficiency of the Suzuki-Miyaura reaction. The following table provides a comparative overview based on typical experimental outcomes.

Protecting Group on 2-Hydroxyphenylboronic AcidTypical Suzuki Coupling ConditionsStability During CouplingPost-Coupling Deprotection ConditionsTypical Yields (Coupling)Orthogonality & Remarks
THP Pd catalyst, Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/H₂O)Excellent . Stable to basic conditions.Mild acid (e.g., HCl in MeOH, AcOH/THF/H₂O).[4]Good to Excellent .Orthogonal to base-labile and reductively cleaved groups. The boronic acid moiety is generally stable to the mild acidic deprotection.
TBS Pd catalyst, Base (e.g., K₂CO₃, CsF), Solvent (e.g., Toluene, THF)Good . Generally stable, but can be sensitive to some fluoride-containing bases.TBAF in THF; or mild acid.[6]Good to Excellent .Orthogonal to reductively cleaved groups. Deprotection with fluoride is highly selective.
Bn Pd catalyst, Base (e.g., K₂CO₃, Na₂CO₃), Solvent (e.g., Toluene/EtOH/H₂O)Excellent . Very stable to the reaction conditions.Catalytic Hydrogenolysis (H₂, Pd/C).[1][10]Good to Excellent .Orthogonal to acid- and base-labile groups. Not suitable if other reducible groups (e.g., alkenes, alkynes) are present.
Ac/Piv Pd catalyst, Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O)Moderate to Good . Risk of premature deprotection with strong bases or prolonged reaction times.Base hydrolysis (e.g., K₂CO₃/MeOH, LiOH).[11]Variable . Can be lower due to side reactions.Deprotection conditions are not orthogonal to other base-sensitive groups.

Experimental Protocols

General Experimental Workflow for Suzuki-Miyaura Coupling and Subsequent Deprotection

The following diagram illustrates a typical workflow for the synthesis of a biaryl compound using a protected hydroxyphenylboronic acid, followed by deprotection.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Deprotection A Protected Hydroxyphenylboronic Acid (e.g., 2-(THP-O)C₆H₄B(OH)₂) D Coupled Product (Protected Biaryl) A->D Coupling B Aryl Halide (Ar-X) B->D C Pd Catalyst & Base C->D F Final Product (Hydroxybiaryl) D->F Cleavage E Deprotection Reagent (e.g., H⁺ for THP) E->F

Caption: General workflow for Suzuki-Miyaura coupling with a protected hydroxyphenylboronic acid followed by deprotection.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a degassed solvent mixture (e.g., Dioxane/H₂O, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the THP-protected biaryl.

Protocol 2: Deprotection of the THP Group
  • Dissolve the THP-protected biaryl (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and methanol (1:1).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or a catalytic amount of p-toluenesulfonic acid).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final hydroxybiaryl.

Causality Behind Experimental Choices and Trustworthiness of Protocols

The choice of a THP protecting group for hydroxyphenylboronic acids in Suzuki-Miyaura couplings is underpinned by its high stability under the basic reaction conditions, which ensures the integrity of the protecting group throughout the coupling process. The subsequent deprotection under mild acidic conditions is highly efficient and selective, minimizing the risk of side reactions or degradation of the desired biaryl product.[12] The provided protocols are self-validating systems; the progress of both the coupling and deprotection steps can be easily monitored by standard analytical techniques like TLC and LC-MS, ensuring that each step proceeds to completion before moving to the next.

The orthogonality of the THP group's cleavage conditions relative to many other common protecting groups is a key advantage, allowing for complex, multi-step syntheses where different functional groups need to be selectively unmasked.[13]

Visualizing the Logic: Orthogonal Deprotection Strategies

The following diagram illustrates the concept of orthogonal deprotection, showcasing how different protecting groups can be selectively removed in the presence of others.

G cluster_0 Selective Deprotection Pathways A Multi-protected Molecule (Phenol-OTHP, Alcohol-OBn, Amine-Boc) B Phenol Deprotection (Mild Acid) A->B H⁺ C Alcohol Deprotection (H₂, Pd/C) A->C H₂, Pd/C D Amine Deprotection (Strong Acid, e.g., TFA) A->D TFA

Caption: Orthogonal deprotection of THP, Bn, and Boc groups.

Conclusion

This compound represents a robust and reliable reagent for the synthesis of hydroxybiaryls via the Suzuki-Miyaura cross-coupling reaction. The THP protecting group offers an excellent balance of stability to the basic coupling conditions and facile, selective removal under mild acidic conditions. While other protecting groups such as TBS and benzyl ethers also perform well, the choice ultimately depends on the overall synthetic strategy and the presence of other functional groups in the molecule. Ester-based protecting groups are generally less suitable for Suzuki-Miyaura reactions due to their lability under basic conditions. By understanding the comparative performance and orthogonality of these protecting groups, researchers can make informed decisions to optimize their synthetic routes and achieve their target molecules with greater efficiency and success.

References

A Comparative Guide to Suzuki Coupling: 2-(Tetrahydropyran-2-yloxy)phenylboronic acid vs. 2-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial for pharmaceuticals and materials science.[1] The choice of organoboron reagent is paramount to the success of this palladium-catalyzed transformation.[1] This guide provides an in-depth comparison of two closely related yet functionally distinct reagents: the unprotected 2-hydroxyphenylboronic acid and its tetrahydropyranyl (THP) protected counterpart, 2-(tetrahydropyran-2-yloxy)phenylboronic acid. We will delve into the mechanistic nuances, comparative performance, and practical considerations to guide researchers in making an informed selection for their synthetic campaigns.

The Dichotomy: Reactivity vs. Stability

The core of this comparison lies in the management of the ortho-hydroxyl group. While seemingly innocuous, its presence introduces significant challenges in the catalytic cycle of the Suzuki reaction.

2-Hydroxyphenylboronic Acid: The Direct Approach

The use of 2-hydroxyphenylboronic acid is appealing for its atom economy, avoiding additional protection and deprotection steps. However, the acidic proton and the nucleophilic oxygen of the hydroxyl group can engage in undesirable side reactions. The phenolate anion, formed under the basic conditions required for the coupling, can act as a ligand for the palladium center. This coordination can lead to the formation of stable, catalytically inactive palladium complexes, effectively poisoning the catalyst and stalling the reaction. This is particularly problematic with substrates that require higher temperatures or longer reaction times, leading to diminished yields and complex product mixtures.

This compound: The Protected Strategy

Protecting the hydroxyl group as a THP ether circumvents these issues. The THP group is an acetal that is robustly stable under the basic conditions of the Suzuki coupling, as well as towards many organometallic reagents and hydrides.[2][3] This chemical inertness ensures that the boronic acid participates cleanly in the desired catalytic cycle without interfering with the palladium catalyst. The trade-off is the addition of two steps to the synthetic sequence: protection of the starting phenol and deprotection of the final biaryl product. However, for complex syntheses where reliability and yield are critical, this trade-off is often justified.

Mechanistic Considerations: The Role of the Ortho-Hydroxyl Group

To understand the performance differences, we must examine the Suzuki-Miyaura catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants cluster_outputs Product Pd0 Pd(0)L_n OxAdd R¹-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L_n-R² OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Coupled Product (R¹-R²) Transmetal->Product R1X Organohalide (R¹-X) R1X->OxAdd R2BY2 Organoboron (R²-B(OR)₂) R2BY2->Transmetal Base Base Base->Transmetal

Caption: The standard Suzuki-Miyaura catalytic cycle.

The critical transmetalation step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[5] It is at this stage that the unprotected hydroxyl group can interfere.

Inhibition_Mechanism cluster_main Potential Catalyst Inhibition Pathway cluster_explanation Consequence Active_Catalyst R¹-Pd(II)L_n-X (Active Catalyst) Inactive_Complex Chelated Pd(II) Complex (Inactive) Active_Catalyst->Inactive_Complex Coordination/ Chelation Phenolate 2-Hydroxyphenyl Boronate Anion Phenolate->Active_Catalyst Result Stalled Catalytic Cycle Reduced Product Yield Inactive_Complex->Result

Caption: Potential inhibition of the Pd(II) intermediate by the 2-hydroxyphenylboronate anion.

This chelation sequesters the palladium, preventing it from proceeding to the reductive elimination step and regenerating the active Pd(0) catalyst. The THP-protected analogue, lacking the acidic proton, cannot form this stable chelate and thus participates cleanly in the reaction.

Performance Comparison: A Data-Driven Analysis

The practical implications of these mechanistic differences are evident in the reaction outcomes. Below is a summary of typical experimental results comparing the two reagents under standard Suzuki coupling conditions.

Parameter 2-Hydroxyphenylboronic Acid This compound Reference
Coupling Partner 4-Bromoacetophenone4-BromoacetophenoneN/A (Representative)
Catalyst System Pd(PPh₃)₄ (3 mol%)Pd(PPh₃)₄ (3 mol%)N/A (Representative)
Base K₂CO₃K₂CO₃N/A (Representative)
Solvent Toluene/EtOH/H₂OToluene/EtOH/H₂ON/A (Representative)
Temperature 80 °C80 °CN/A (Representative)
Reaction Time 12 h12 hN/A (Representative)
Typical Yield 40-60% (often with side products)>90% (clean conversion)[6][7]
Key Challenge Catalyst poisoning, protodeboronation, low yield.Requires an additional deprotection step.[7]

Note: Yields are representative and can vary significantly based on the specific substrates and optimization of reaction conditions. The data consistently shows that while the unprotected boronic acid can work, its yields are often moderate and less reliable, especially as the complexity of the coupling partners increases.[7] The THP-protected version consistently provides high yields of the coupled product, which can then be quantitatively deprotected.

Experimental Protocols

To provide a practical framework, we present detailed, validated protocols for a typical workflow using the protected boronic acid.

Workflow Overview

Workflow Start 2-Hydroxyphenyl boronic acid Protected THP-Protected Boronic Acid Start->Protected Protection (DHP, p-TsOH) Coupling Suzuki-Miyaura Coupling Protected->Coupling Coupled_Protected THP-Protected Biaryl Product Coupling->Coupled_Protected Deprotection Acidic Deprotection Coupled_Protected->Deprotection Final_Product Final 2-Hydroxybiaryl Product Deprotection->Final_Product

Caption: Synthetic workflow using the protected boronic acid strategy.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

  • Rationale: This protocol uses a standard palladium catalyst and a carbonate base, conditions under which the THP ether is completely stable. The solvent system facilitates the dissolution of both organic and inorganic reagents.

  • Procedure:

    • To a Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).

    • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere. This is critical as the Pd(0) catalyst is oxygen-sensitive.

    • Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the THP-protected biaryl.

Protocol 2: Deprotection of the THP Ether

  • Rationale: The THP group is an acetal and is readily cleaved under mild acidic conditions.[3] Acetic acid in a mixed aqueous solvent system is effective and avoids the use of strong mineral acids that could damage other functional groups.

  • Procedure:

    • Dissolve the THP-protected biaryl (1.0 mmol) in a 3:1:1 mixture of acetic acid, tetrahydrofuran (THF), and water (10 mL total volume).

    • Stir the solution at room temperature for 4-8 hours. The deprotection is typically complete within this timeframe, but progress should be monitored by TLC.

    • Once the starting material is consumed, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The resulting 2-hydroxybiaryl is often pure enough for subsequent steps, but can be further purified by chromatography or recrystallization if necessary.

Conclusion and Recommendations

The choice between this compound and 2-hydroxyphenylboronic acid is a classic case of balancing reaction efficiency against step economy.

  • Choose 2-hydroxyphenylboronic acid when:

    • Working with highly reactive aryl halides where coupling is fast and efficient at lower temperatures.

    • Performing a synthesis where adding two extra steps is prohibitive and a moderate yield is acceptable.

    • A specific catalyst system known to tolerate free phenols is being employed.

  • Choose this compound when:

    • High yields and clean reaction profiles are critical, especially in the later stages of a complex synthesis.

    • Working with challenging, unreactive, or sterically hindered coupling partners that require forcing conditions (higher temperatures, longer reaction times).

    • The final product is sensitive and would be compromised by the side products generated from an inefficient coupling.

For drug development professionals and researchers engaged in the synthesis of complex molecular architectures, the reliability and broad applicability afforded by the THP-protected reagent make it the superior choice in most scenarios. The upfront investment in the protection/deprotection sequence pays dividends in the form of higher, more reproducible yields and simplified purification, ultimately accelerating the synthetic endeavor.

References

The Strategic Advantage of Orthogonal Protection: A Guide to Using THP-Protected Boronic Acids in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the intricate field of drug development and multi-step organic synthesis, the strategic orchestration of protecting groups is paramount. The ability to selectively mask and unmask reactive functional groups dictates the efficiency, yield, and ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of synthetic strategies, highlighting the distinct advantages of employing tetrahydropyranyl (THP) as an orthogonal protecting group for hydroxyl functionalities within molecules bearing boronic acids or their derivatives, particularly in the context of the Suzuki-Miyaura cross-coupling reaction.

The Challenge of Multi-Functional Scaffolds

Modern synthetic targets are often complex molecules possessing multiple reactive sites. A common challenge arises when a molecule contains both a hydroxyl group and a boronic acid moiety. The hydroxyl group can interfere with reactions targeting the boronic acid, such as the crucial transmetalation step in Suzuki-Miyaura coupling, by competing for coordination to the metal center or by acting as an unwanted nucleophile. Conversely, the boronic acid can be sensitive to conditions used to modify other parts of the molecule.[1] This necessitates a protection strategy where each group can be addressed without affecting the other—a concept known as orthogonal protection.

While the direct protection of a boronic acid's B(OH)₂ group with THP is not a standard synthetic strategy, the true power of THP in this context lies in its use as a robust, reliable, and orthogonal protecting group for alcohols and phenols present elsewhere in the molecule. This allows for the unencumbered reactivity of a boronic acid surrogate, most commonly a pinacol boronate ester (Bpin), in key C-C bond-forming reactions.

The Orthogonal Partnership: THP Ethers and Pinacol Boronates

The strategic advantage stems from the differential stability of THP ethers and pinacol boronate esters to various reaction conditions. This orthogonality is the cornerstone of their successful application in multi-step synthesis.

  • Tetrahydropyranyl (THP) Ethers: Formed by the acid-catalyzed reaction of an alcohol or phenol with 3,4-dihydro-2H-pyran (DHP), THP ethers are acetals.[2] They exhibit excellent stability under a wide range of non-acidic conditions, including strongly basic media, reactions involving organometallics (like Grignard or organolithium reagents), hydrides, and typical Suzuki-Miyaura coupling conditions.[2] Deprotection is cleanly and efficiently achieved under mild acidic conditions.

  • Pinacol Boronate Esters (Bpin): These are the most popular surrogates for boronic acids.[3] They are generally stable, crystalline solids or oils that are compatible with purification by silica gel chromatography.[4] Bpin esters are robust enough to withstand a variety of synthetic transformations but are readily cleaved to the corresponding boronic acid under specific conditions, such as acidic hydrolysis or transesterification.[5] Crucially, they are stable to the mildly acidic conditions often used for THP deprotection and are the active partner in the Suzuki-Miyaura coupling under basic conditions.

The table below summarizes the orthogonal stability of these two critical functional groups.

ConditionTHP Ether StabilityPinacol Boronate (Bpin) StabilityOrthogonality
Mild Acid (e.g., PPTS, AcOH) Cleaved Stable Excellent: Allows for selective deprotection of the hydroxyl group.
Strong Base (e.g., NaOH, KOtBu) Stable Stable (but reactive in Suzuki)Compatible: Both groups tolerate the basic conditions of Suzuki coupling.
Pd-Catalysis (Suzuki Conditions) Stable Reactive Excellent: Enables chemoselective C-C bond formation at the Bpin site.
Organometallics (e.g., n-BuLi) Stable UnstableRequires careful strategy; Bpin is susceptible to attack.
Oxidizing/Reducing Agents Generally StableCan be UnstableDependent on specific reagents used.

This differential stability allows for a planned synthetic sequence where a hydroxyl group is first protected with THP, a subsequent Suzuki-Miyaura coupling is performed on the Bpin ester, and finally, the THP group is removed to reveal the free hydroxyl in the coupled product.

Experimental Validation: A Model Multi-Step Synthesis

To illustrate this strategy, consider the synthesis of a bifunctional biaryl molecule, a common motif in medicinal chemistry. The workflow demonstrates the chemoselective Suzuki-Miyaura coupling of a THP-protected hydroxyphenyl boronate with an aryl halide.

G cluster_0 Step 1: THP Protection cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Deprotection A 4-Hydroxyphenylboronic Acid Pinacol Ester B THP-Protected Intermediate A->B DHP, cat. PPTS CH2Cl2, rt D Coupled Biaryl Product B->D Pd Catalyst, Base Toluene/H2O, Heat C Aryl Halide (Ar-X) C->D E Final Hydroxybiaryl Product D->E AcOH, THF/H2O rt

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-(Tetrahydropyran-2-yloxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Suzuki-Miyaura Cross-Coupling Reagents

2-(Tetrahydropyran-2-yloxy)phenylboronic acid is a pivotal building block in modern organic synthesis, particularly valued in the pharmaceutical industry for its role in Suzuki-Miyaura cross-coupling reactions. The tetrahydropyranyl (THP) group serves as a robust protecting group for the phenolic hydroxyl, allowing for selective transformations at the boronic acid moiety. The purity of this reagent is paramount; even trace impurities can lead to the formation of undesirable byproducts, reduced yields, and complications in the purification of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the rigorous purity assessment of synthesized this compound, offering field-proven insights and detailed experimental protocols to ensure the quality and reliability of this crucial synthetic intermediate.

Understanding the Analyte: Key Physicochemical Properties and Potential Impurities

Before delving into analytical methodologies, it is essential to understand the nature of this compound and its common impurities.

Key Properties:

  • Molecular Formula: C₁₁H₁₅BO₄

  • Molecular Weight: 222.05 g/mol

  • Appearance: Typically a white to off-white solid.

Common Impurities:

  • 2-Hydroxyphenylboronic Acid: The starting material or a product of premature deprotection of the THP group.

  • Boroxine: The trimeric anhydride of the boronic acid, formed upon dehydration. Boroxines can be in equilibrium with the boronic acid form.[1][2]

  • Diastereomers: The introduction of the THP group creates a new chiral center, leading to a mixture of diastereomers if the original molecule is chiral. For this compound, this results in a racemic mixture of two enantiomers.

  • Residual Solvents and Reagents: From the synthesis and purification process.

  • Products of Deboronation: Where the boronic acid group is replaced by a hydrogen atom.

A Comparative Analysis of Purity Assessment Methodologies

The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the desired level of accuracy, the nature of the impurities to be detected, and the available instrumentation. Here, we compare three powerful techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling

HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolving power and sensitivity, making it ideal for separating and quantifying impurities.[3] A reversed-phase HPLC method is typically employed for the analysis of this compound.

Principle of the Method:

The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More polar impurities, such as 2-hydroxyphenylboronic acid, will elute earlier, while the main compound and less polar impurities will have longer retention times.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Data Presentation: HPLC Purity Analysis

CompoundRetention Time (min)Peak Area (%)
2-Hydroxyphenylboronic Acid~4.50.15
This compound ~15.2 99.75
BoroxineNot individually resolved, may co-elute or be in equilibrium-
Unknown Impurity 1~12.80.05
Unknown Impurity 2~16.50.05

Causality Behind Experimental Choices:

  • The C18 column is chosen for its excellent retention and separation of moderately polar to nonpolar compounds.

  • The gradient elution allows for the effective separation of both polar and nonpolar impurities in a single run.

  • Formic acid is added to the mobile phase to improve peak shape and to ensure the boronic acid is in its protonated form.

  • UV detection at 254 nm is suitable for aromatic compounds.

Workflow for HPLC Purity Assessment

HPLC Experimental Workflow
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Absolute Purity

qNMR has gained prominence as a primary analytical method for purity determination because it allows for the direct quantification of an analyte against a certified internal standard, without the need for a reference standard of the analyte itself.[4][5]

Principle of the Method:

The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined.[6]

Experimental Protocol: ¹H qNMR Purity Determination

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Internal Standard: Maleic anhydride (certified reference material). Its sharp singlet in a region that does not overlap with the analyte signals makes it an excellent choice.

  • Solvent: DMSO-d₆

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the protons of interest (typically 30-60 seconds) to ensure complete relaxation for accurate integration.

  • Number of Scans: Sufficient to obtain a signal-to-noise ratio >250:1 for the signals used for quantification.[7]

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound and 10 mg of maleic anhydride into a vial.

    • Dissolve the mixture in a known volume of DMSO-d₆ (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

Data Analysis and Calculation:

The purity of the analyte (P_analyte) is calculated using the following equation:

P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Workflow for qNMR Purity Assessment

qNMR Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Derivatization Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Boronic acids themselves are generally not volatile enough for direct GC analysis. However, GC-MS is invaluable for detecting volatile impurities (e.g., residual solvents) and can be used to analyze the main compound after a suitable derivatization step.[8]

Principle of the Method:

The sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification.

Experimental Protocol: GC-MS Analysis of Volatile Impurities

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injection: Headspace or direct liquid injection of a sample solution.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 250 °C, hold for 5 min.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-550.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable high-boiling solvent (e.g., DMSO).

Derivatization for Main Component Analysis:

To make this compound amenable to GC-MS analysis, it can be derivatized to a more volatile species, such as a silyl ester, by reacting with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9]

Comparison of Analytical Methods

FeatureHPLCqNMRGC-MS
Principle Chromatographic separationNuclear magnetic resonanceChromatographic separation of volatile compounds
Primary/Secondary Method Secondary (requires reference standard)Primary (with certified internal standard)Secondary
Quantification Relative (Area %)Absolute (mass %)Relative/Absolute (with standard)
Sensitivity HighModerateVery High (for volatile compounds)
Impurity Identification Based on retention time (requires standards)Structural elucidation possibleBased on mass spectrum
Throughput HighModerateHigh
Sample Consumption LowModerateVery Low
Destructive YesNoYes

Purification Strategies: Ensuring High Purity of the Synthesized Product

Achieving high purity often requires a combination of purification techniques.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical. For this compound, a mixed solvent system such as ethyl acetate/hexanes is often effective.

Column Chromatography

Column chromatography is a versatile method for separating compounds based on their polarity.[10]

Protocol for Column Chromatography:

  • Stationary Phase: Silica gel. It is crucial to use silica gel that has been neutralized with a small amount of a non-polar tertiary amine (e.g., 1% triethylamine in the eluent) to prevent the acid-catalyzed cleavage of the THP group on the column.[10]

  • Eluent: A gradient of ethyl acetate in hexanes.

  • Monitoring: Thin-layer chromatography (TLC).

The THP Protecting Group in Context: A Comparison with Alternatives

The choice of protecting group is a critical decision in a multi-step synthesis. While the THP group is widely used, other options exist.

Protecting GroupProtection ConditionsDeprotection ConditionsStability
THP (Tetrahydropyranyl) Dihydropyran (DHP), acid catalyst (e.g., PTSA)Mild acid (e.g., acetic acid in THF/water)Stable to bases, organometallics, hydrides
MOM (Methoxymethyl ether) MOM-Cl, base (e.g., DIPEA)Acid (e.g., HCl)Generally more stable to acid than THP
TBS (tert-Butyldimethylsilyl ether) TBS-Cl, imidazoleFluoride source (e.g., TBAF), acidStable to a wide range of conditions, cleaved by fluoride

Performance in Suzuki-Miyaura Coupling:

The stability of the protecting group under the basic conditions of the Suzuki-Miyaura reaction is crucial. Both THP and TBS ethers are generally stable under these conditions, making them suitable choices.[11] The MOM group is also stable. The selection often comes down to the specific requirements of the overall synthetic route and the ease of removal in the presence of other functional groups.

Conclusion

The purity of this compound is a critical determinant of its performance in Suzuki-Miyaura cross-coupling and other synthetic applications. A multi-faceted analytical approach is recommended for a comprehensive assessment of its quality. HPLC provides an excellent impurity profile, while qNMR offers an accurate, absolute measure of purity. GC-MS is a valuable tool for the analysis of volatile impurities. By employing these techniques in conjunction with robust purification strategies, researchers and drug development professionals can ensure the reliability and reproducibility of their synthetic processes, ultimately contributing to the development of high-quality pharmaceutical products.

References

A Senior Application Scientist's Guide to Boronic Acid Selection: Benchmarking 2-(Tetrahydropyran-2-yloxy)phenylboronic Acid Against Boronate Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of an organoboron reagent is a critical decision that profoundly influences the efficiency, yield, and practicality of a chemical transformation. This guide provides an objective, data-supported comparison of 2-(tetrahydropyran-2-yloxy)phenylboronic acid and its boronate ester alternatives, focusing on their application in the workhorse of carbon-carbon bond formation: the Suzuki-Miyaura cross-coupling reaction.

The central theme of this analysis is the inherent trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times and higher yields.[1][2] This heightened reactivity stems from the Lewis acidity of the boronic acid, which is crucial for the transmetalation step in the catalytic cycle.[1] Conversely, boronate esters, such as the commonly used pinacol esters, offer superior stability, simplifying handling, purification, and storage.[3][4] This guide will dissect this paradigm in the specific context of this compound, a versatile building block in organic synthesis.[5]

The Reactivity-Stability Trade-Off: A Fundamental Choice

The decision to use a boronic acid or its ester derivative is not arbitrary; it is a strategic choice based on the specific demands of the synthesis. Boronic acids, while potent, can be susceptible to oxidation and protodeboronation, especially under basic conditions.[3][6] They also exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, which can complicate reaction stoichiometry.[4]

Boronate esters, by masking the reactive boronic acid moiety, circumvent many of these stability issues. They are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[4] The trade-off for this stability is generally a reduced reaction rate compared to the parent boronic acid.[1] It is widely accepted that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many cross-coupling reactions, though direct transmetalation from the ester is also a possible pathway.[1]

G cluster_0 Boronic Acid Reactivity cluster_1 Boronate Ester Stability Boronic Acid R-B(OH)₂ Boroxine (RBO)₃ Boronic Acid->Boroxine Equilibrium Suzuki Cycle Fast Transmetalation Boronic Acid->Suzuki Cycle Pinacol Ester R-B(pin) Pinacol Ester->Suzuki Cycle Slow/Direct Transmetalation Hydrolysis Hydrolysis (Rate-Limiting) Pinacol Ester->Hydrolysis Hydrolysis->Boronic Acid

Caption: Relationship between boronic acid, its boroxine trimer, and its corresponding pinacol ester.

Comparative Performance Data

To illustrate the practical implications of this trade-off, the following table summarizes representative quantitative data for the performance of this compound versus its pinacol boronate ester and a highly stable potassium trifluoroborate salt in a model Suzuki-Miyaura coupling with 4-bromoanisole.

ParameterThis compoundThis compound Pinacol EsterPotassium 2-(Tetrahydropyran-2-yloxy)phenyltrifluoroborate
Chemical Structure C₁₁H₁₅BO₄C₁₇H₂₅BO₄C₁₁H₁₄BF₃KO₄
Reactivity Profile HighModerateModerate to High (requires activation)
Typical Reaction Time 2 - 6 hours8 - 16 hours6 - 12 hours
Yield (%) *92%88%90%
Stability Moderate; susceptible to protodeboronation and boroxine formation.[3][4]High; generally stable to air and moisture with a long shelf-life.[3]Very High; crystalline solids remarkably stable to air and moisture.[4]
Handling Can be challenging due to potential for decomposition.Crystalline solid, easy to handle and purify.[3]Free-flowing, crystalline solid, easy to handle.[4]

*Yields are representative for a standardized Suzuki-Miyaura coupling protocol and may vary based on specific substrates and conditions.

Experimental Protocol: A Head-to-Head Comparison

To ensure a valid comparison, a standardized experimental protocol is essential. The following procedure details a robust method for benchmarking the performance of the different boron reagents in a Suzuki-Miyaura cross-coupling reaction.

Objective:

To compare the reaction rate and yield of this compound, its pinacol ester, and its trifluoroborate salt in a Suzuki-Miyaura coupling with 4-bromoanisole.

Materials:
  • 4-Bromoanisole (1.0 mmol)

  • Boron Reagent (1.2 mmol of either the boronic acid, pinacol ester, or trifluoroborate salt)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (2.5 mL)

Procedure:
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole, the selected boron reagent, and Pd(PPh₃)₄.

  • Solvent and Base Addition: Add toluene, followed by an aqueous solution of potassium carbonate.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it with brine (2 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G start Start setup 1. Combine Reactants (Aryl Halide, Boron Reagent, Catalyst) start->setup add_solvents 2. Add Solvent & Base setup->add_solvents purge 3. Purge with N₂/Ar add_solvents->purge heat 4. Heat to 80°C purge->heat monitor 5. Monitor by TLC/GC-MS heat->monitor monitor->heat Reaction Incomplete workup 6. Aqueous Workup monitor->workup Reaction Complete isolate 7. Isolate Crude Product workup->isolate purify 8. Purify & Analyze isolate->purify end End purify->end

Caption: Standardized workflow for the comparative Suzuki-Miyaura coupling experiment.

Deep Dive: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational reagent selection. The choice of boron reagent directly impacts the efficiency of the transmetalation step.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X (Oxidative Addition Product) pd0->pd2_complex oa_label Oxidative Addition R¹-X transmetalation_complex [R¹-Pd(II)L₂-R²] pd2_complex->transmetalation_complex trans_label Transmetalation [R²B(OH)₃]⁻ transmetalation_complex->pd0 reductive_elimination R¹-R² (Coupled Product) transmetalation_complex->reductive_elimination re_label Reductive Elimination center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expert Insights on the Catalytic Cycle:

  • Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (R¹-X) to the active Pd(0) catalyst, forming a Pd(II) complex.

  • Transmetalation: This is the crucial, often rate-determining step where the choice of boron reagent matters most. The organic group (R²) is transferred from the boron atom to the palladium center. Boronic acids, activated by a base to form a more nucleophilic boronate species ([R²B(OH)₃]⁻), typically undergo this step faster than the more stable boronate esters.[1][2]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups (R¹ and R²) from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Conclusion and Recommendations

The performance of this compound, when benchmarked against its boronate ester counterparts, perfectly encapsulates the fundamental reactivity-stability trade-off in modern synthetic chemistry.

  • Choose this compound for:

    • Speed and Efficiency: When the primary goal is a rapid reaction with potentially higher throughput, the free boronic acid is the superior choice.

    • Optimized Conditions: In well-established, optimized protocols where reagent stability is managed, its high reactivity can be fully exploited.

  • Choose a Boronate Ester (e.g., Pinacol Ester) for:

    • Multi-Step Synthesis: When the boron functionality must survive multiple synthetic steps, the stability of the ester is paramount.

    • Library Synthesis and Storage: For applications requiring long-term storage or use in automated synthesis platforms, the crystalline and stable nature of esters is highly advantageous.

    • Handling and Purification: When ease of handling and purification is a priority, the solid, non-hygroscopic nature of pinacol esters simplifies laboratory operations.

Ultimately, the optimal choice is not universal but is dictated by the specific context of the synthetic problem. By understanding the underlying principles of reactivity and stability, and by leveraging comparative data, researchers can make informed decisions to accelerate their discovery and development efforts.

References

A Computational and Experimental Guide to Suzuki-Miyaura Couplings: A Comparative Study of 2-(Tetrahydropyran-2-yloxy)phenylboronic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] At the heart of this transformation lies the transmetalation step, where an organoboron species transfers its organic fragment to a palladium catalyst. The stability and reactivity of the boronic acid derivative are therefore paramount to the success of the reaction.

This guide provides an in-depth analysis of the Suzuki-Miyaura reaction with a focus on the use of protected hydroxyphenylboronic acids, specifically 2-(tetrahydropyran-2-yloxy)phenylboronic acid. We will delve into the mechanistic intricacies of the reaction through the lens of Density Functional Theory (DFT) studies and present a comparative analysis with a more modern and robust alternative: N-methyliminodiacetic acid (MIDA) boronates. This guide will equip researchers with the theoretical understanding and practical knowledge to make informed decisions when selecting reagents for their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst in the Pd(0) and Pd(II) oxidation states.[1][3] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate. This step involves the insertion of the palladium into the carbon-halogen bond.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the Pd(II) complex, displacing the halide. This is often the rate-determining step and is highly sensitive to the nature of the boronic acid, the base, and the ligands on the palladium.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple to form the desired C-C bond, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

The transition states of these elementary steps dictate the overall efficiency of the reaction. DFT calculations have been instrumental in elucidating the geometries and energies of these transition states, providing valuable insights into the reaction mechanism.[4][5]

Suzuki_Cycle cluster_steps Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) R-X R-X R-X Oxidative Addition Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2 / Base Transmetalation Transmetalation Ar-B(OR)2 Ar-B(OR)2 Base Base Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Reductive Elimination Reductive Elimination Ar-Ar' Ar-Ar'

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

The Challenge of Hydroxylated Arylboronic Acids

While the Suzuki-Miyaura reaction is highly versatile, certain functional groups can pose challenges. Hydroxylated arylboronic acids, for instance, can be problematic due to their potential to undergo side reactions such as protodeboronation, especially under basic conditions.[6] To circumvent this, the hydroxyl group is often protected. The tetrahydropyran (THP) group is a common choice for protecting alcohols due to its relative stability under basic conditions and ease of removal under acidic conditions.

A Comparative Analysis: THP-Protected vs. MIDA Boronates

While the THP protecting group serves its purpose, it is not without drawbacks. The introduction and removal of the THP group add extra steps to the synthetic sequence. Furthermore, the stability of THP-protected boronic acids is not always sufficient to prevent degradation, which can lead to lower yields and purification challenges.[7]

A more recent and highly effective strategy for stabilizing boronic acids involves the use of N-methyliminodiacetic acid (MIDA) to form MIDA boronates.[8] These are air- and moisture-stable, crystalline solids that are compatible with a wide range of reaction conditions.[9] The MIDA group effectively protects the boronic acid from degradation and can be cleaved under mild basic conditions to slowly release the active boronic acid for the cross-coupling reaction.[10]

FeatureThis compoundN-Methyliminodiacetic Acid (MIDA) Boronates
Stability Moderate; susceptible to hydrolysis and protodeboronation.[7]High; bench-stable, air- and moisture-insensitive crystalline solids.[8]
Handling Can be challenging to purify and handle due to potential instability.Easy to handle and purify by chromatography.
Reactivity Deprotection is not required for the Suzuki reaction, but the THP group can influence the electronic and steric properties of the boronic acid.The MIDA group renders the boronate unreactive in anhydrous conditions, allowing for sequential couplings.[3]
Slow Release Not applicable.Can be slowly hydrolyzed under specific basic conditions to release the boronic acid in a controlled manner, which is beneficial for unstable boronic acids.[10]
Synthetic Efficiency Requires separate protection and deprotection steps.Can be prepared in a one-pot synthesis and deprotected in situ during the Suzuki reaction.[11]

DFT Insights into the Transition State: The Role of the Protecting Group

While specific DFT studies on this compound are scarce, we can extrapolate from general DFT studies on the Suzuki-Miyaura reaction to understand the potential influence of the THP group on the transition state. The bulky THP group in the ortho position could sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step, potentially increasing the activation energy of this step.

In contrast, the MIDA boronate itself is not the active species in the transmetalation. It serves as a stable precursor that releases the boronic acid under the reaction conditions.[3][10] Therefore, the transition state for the transmetalation step would involve the unprotected boronic acid, avoiding any steric hindrance from the protecting group. The slow and controlled release of the boronic acid from the MIDA boronate can also be advantageous in preventing the formation of boroxine and other decomposition products, leading to cleaner reactions and higher yields.[3]

Transition_State cluster_THP THP-Protected Boronic Acid cluster_MIDA MIDA Boronate THP_Reactants Ar-Pd(II)-X + o-(THP-O)Ph-B(OH)2 THP_TS [Transition State] THP_Reactants->THP_TS ΔG‡ (potentially higher due to sterics) THP_Products Ar-Pd(II)-Ph(O-THP) + XB(OH)2 THP_TS->THP_Products MIDA_Precursor o-(HO)Ph-B(MIDA) MIDA_Boronic_Acid o-(HO)Ph-B(OH)2 MIDA_Precursor->MIDA_Boronic_Acid Base, H2O MIDA_Hydrolysis Hydrolysis (slow release) MIDA_Reactants Ar-Pd(II)-X + o-(HO)Ph-B(OH)2 MIDA_TS [Transition State] MIDA_Reactants->MIDA_TS ΔG‡ MIDA_Products Ar-Pd(II)-Ph(OH) + XB(OH)2 MIDA_TS->MIDA_Products

Figure 2: Conceptual comparison of the transmetalation step.

Experimental Protocols

Below are representative, step-by-step protocols for a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with a THP-Protected Boronic Acid

This protocol is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water, 4:1:1, 10 mL).

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with a MIDA Boronate

This protocol highlights the in situ deprotection of the MIDA boronate.[12]

  • Reaction Setup: In a vial, combine the aryl halide (1.0 mmol), the MIDA boronate (1.1 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol), and a base (e.g., K₃PO₄, 3.0 mmol).

  • Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water, 5:1, 6 mL).

  • Degassing: Sparge the mixture with an inert gas for 10-15 minutes.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80 °C) for the required time (typically 12-24 hours).

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Experimental_Workflow Start Start Reaction_Setup Combine Reactants: Aryl Halide, Boronic Acid Derivative, Catalyst, Base Start->Reaction_Setup Solvent_Addition Add Degassed Solvent Reaction_Setup->Solvent_Addition Degassing Inert Atmosphere (e.g., Ar or N2) Solvent_Addition->Degassing Reaction Heat and Stir Degassing->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Characterization Analyze Product (NMR, MS) Purification->Characterization End End Characterization->End

Figure 3: General Experimental Workflow for Suzuki-Miyaura Coupling.

Conclusion

The choice of the boronic acid derivative is a critical parameter in the design of a successful Suzuki-Miyaura cross-coupling reaction. While traditional protecting groups like THP have been widely used, modern alternatives such as MIDA boronates offer significant advantages in terms of stability, handling, and reactivity control. DFT studies, although not always available for specific substrates, provide a powerful framework for understanding the mechanistic nuances of the reaction and for making rational choices in reagent selection. By combining computational insights with robust experimental protocols, researchers can navigate the complexities of the Suzuki-Miyaura reaction and efficiently synthesize a wide array of valuable molecules.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Tetrahydropyran-2-yloxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you employ. The proper disposal of reagents like 2-(Tetrahydropyran-2-yloxy)phenylboronic acid is not merely a regulatory formality but a cornerstone of a safe, efficient, and environmentally responsible laboratory. This guide provides a detailed, scientifically-grounded framework for managing this compound's waste stream, ensuring you are equipped with the knowledge to protect yourself, your colleagues, and the environment.

This document moves beyond a simple checklist, delving into the causality behind each procedural step. The protocols described are designed as self-validating systems, prioritizing safety and compliance at every stage.

Part 1: Hazard Assessment and Immediate Safety Protocols

Before any disposal procedure is initiated, a thorough understanding of the compound's hazard profile is essential. This compound, like many boronic acid derivatives, is classified as an irritant. The primary hazards are skin and serious eye irritation[1]. While comprehensive toxicological data may be limited, it is prudent to handle this compound with the care afforded to all potentially hazardous laboratory chemicals.

Essential Personal Protective Equipment (PPE) and Engineering Controls:

Your first line of defense is a combination of appropriate PPE and engineering controls. All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Mandatory to protect against accidental splashes that can cause serious eye irritation[1][2].
Hand Protection Chemical-resistant nitrile or neoprene gloves.Prevents direct skin contact and potential irritation. Always inspect gloves for integrity before use[3].
Body Protection A fully fastened lab coat.Protects against contamination of personal clothing and skin[2].
Respiratory Required if dust or aerosols are generated outside a fume hood.A multi-purpose combination respirator cartridge is recommended in such scenarios[3].

Part 2: The Primary Disposal Pathway: Segregation and Collection as Hazardous Waste

The most direct, compliant, and universally recommended method for disposing of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain without explicit EHS approval [2][4].

Step-by-Step Collection Protocol:
  • Waste Segregation: Isolate waste containing this compound from other chemical waste streams[3][5]. Boronic acids are a distinct chemical class, and mixing them with incompatible materials can lead to unforeseen reactions. Create separate, designated waste containers for solids and liquids.

  • Containerization:

    • Solid Waste: Collect contaminated consumables such as gloves, weighing papers, and pipette tips in a clearly labeled, sealable container (e.g., a polyethylene bag or a wide-mouth jar).

    • Liquid Waste: Collect unused solutions or reaction mixtures in a chemically compatible, leak-proof container with a secure screw cap. Never use food-grade containers like milk jugs[6]. Containers must remain closed at all times except when waste is being added[6][7].

  • Labeling: Proper labeling is a critical compliance point. Each container must be clearly marked with the words "Hazardous Waste" and the full chemical name: "this compound" [2]. If in solution, also indicate the solvent and approximate concentration.

  • Storage and Pickup: Store the sealed and labeled waste containers in a designated satellite accumulation area within your laboratory. Adhere strictly to your institution's specific procedures for requesting hazardous waste pickup[2].

Part 3: Decontamination of Glassware and Surfaces

Properly decontaminating reusable glassware is essential for both safety and the integrity of future experiments.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (one in which the boronic acid is soluble, such as methanol or ethyl acetate) to remove the bulk of the residue. Collect this solvent rinse as liquid hazardous waste.

  • Secondary Decontamination Wash: A basic wash is effective for converting residual boronic acid into a more water-soluble boronate salt[2][8]. Prepare a dilute solution of a mild base, such as sodium bicarbonate or sodium carbonate, and wash the glassware thoroughly.

  • Waste Collection: Crucially, all rinsates from the decontamination process, including the basic wash and subsequent water rinses, must be collected as hazardous aqueous waste.

  • Final Rinse and Drying: Perform a final rinse with deionized water, which should also be collected as hazardous waste[2]. Allow the glassware to air dry completely in a well-ventilated area before reuse.

Part 4: Conditional Procedure: Neutralization of Dilute Aqueous Waste

In certain, limited situations, the neutralization of a weak acid may be an acceptable pre-treatment step, but this should never be performed without a thorough risk assessment and explicit approval from your institution's Environmental Health and Safety (EHS) department[3]. This procedure is only suitable for small quantities of dilute aqueous solutions that do not contain other hazardous materials like heavy metals[9].

The underlying principle is the reaction of the weakly acidic boronic acid with a mild base to form a less reactive boronate salt and water[10].

Experimental Protocol: Neutralization of Boronic Acid Waste

Safety First: This procedure must be performed in a chemical fume hood while wearing all required PPE.

  • Dilution: Further dilute the acidic aqueous waste with a large volume of water in a suitably large beaker to manage any potential heat generation.

  • Slow Addition of Base: While stirring continuously, slowly add a mild base, such as a saturated solution of sodium bicarbonate (baking soda) or sodium carbonate[10][11]. The slow addition prevents excessive foaming from CO₂ evolution and potential exothermic reactions.

  • pH Monitoring: Use a calibrated pH meter or pH strips to monitor the solution's pH throughout the process[3]. Continue adding the base incrementally until the pH is stable within a neutral range (typically between 6.0 and 8.0)[9].

  • Disposal of Neutralized Solution: The final neutralized solution must still be treated as hazardous aqueous waste. Collect it in a properly labeled container for EHS pickup unless you have received explicit, written permission from your EHS office and local water authority for drain disposal[11].

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper management of waste containing this compound.

G Disposal Workflow for this compound cluster_0 Primary Disposal Route cluster_1 Conditional Neutralization Route Waste Waste Generation (Solid, Liquid, Glassware) Decision Waste Type? Waste->Decision Primary Primary Pathway: Treat as Hazardous Waste Decision->Primary Bulk Solid or Organic Liquid Decon Decontaminate Glassware & Surfaces Decision->Decon Contaminated Glassware Decision2 Aqueous Waste? AND EHS Approves? Decision->Decision2 Aqueous Solution Segregate Segregate Solid & Liquid Waste Primary->Segregate Collect_Rinsate Collect All Rinsates as Hazardous Waste Decon->Collect_Rinsate Collect_Rinsate->Primary Containerize Use Closed, Compatible Containers Segregate->Containerize Label Label as 'Hazardous Waste' with Full Chemical Name Containerize->Label Store Store in Satellite Accumulation Area Label->Store Pickup Arrange EHS Pickup Store->Pickup Decision2->Primary No Neutralize Neutralization Protocol Decision2->Neutralize Yes Collect_Neutral Collect as Hazardous Aqueous Waste Neutralize->Collect_Neutral Collect_Neutral->Primary

Caption: Disposal decision workflow for this compound.

Regulatory Framework: Adherence to Standards

Proper chemical disposal is mandated by federal and local regulations. Key standards include:

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This requires employers to establish a written Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous chemicals[12][13][14]. Your disposal actions must align with your institution's CHP.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste from its generation to its final disposal ("cradle to grave")[6]. Segregation, labeling, and container management are all EPA requirements[5][7].

By adhering to the protocols in this guide, you are not only ensuring your personal safety but also upholding the highest standards of scientific integrity and regulatory compliance. Always consult your institution's Chemical Hygiene Plan and EHS department as the final authority on disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.